(S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH
Description
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Properties
Molecular Formula |
C39H58N6O7S |
|---|---|
Molecular Weight |
755.0 g/mol |
IUPAC Name |
tert-butyl N-[3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]oxycyclobutyl]carbamate |
InChI |
InChI=1S/C39H58N6O7S/c1-23(25-9-11-26(12-10-25)33-24(2)40-22-53-33)41-35(48)31-19-28(46)20-45(31)36(49)34(38(3,4)5)43-32(47)21-44-15-13-29(14-16-44)51-30-17-27(18-30)42-37(50)52-39(6,7)8/h9-12,22-23,27-31,34,46H,13-21H2,1-8H3,(H,41,48)(H,42,50)(H,43,47)/t23-,27?,28+,30?,31-,34+/m0/s1 |
InChI Key |
MBBHQLTUHKETEL-WQULMBDRSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CC(C5)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CC(C5)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
(S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH
Introduction: A New Paradigm in Therapeutic Intervention
The landscape of drug discovery is undergoing a significant transformation, moving beyond traditional occupancy-driven inhibition to embrace event-driven pharmacology. At the forefront of this evolution is Targeted Protein Degradation (TPD), a strategy that harnesses the cell's own machinery to eliminate disease-causing proteins.[1][] Proteolysis-Targeting Chimeras (PROTACs) are the vanguard of this approach. These heterobifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, bringing them into close proximity.[1][][3] This induced proximity triggers the ubiquitination of the target protein, marking it for destruction by the proteasome.[] This guide provides a detailed examination of a key chemical tool in the PROTAC arsenal: This compound , a high-affinity ligand-linker conjugate for the von Hippel-Lindau (VHL) E3 ligase.
Part 1: The Ubiquitin-Proteasome System and VHL E3 Ligase
The ubiquitin-proteasome system (UPS) is the primary cellular pathway for the degradation of intracellular proteins.[4][5] It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a chain of ubiquitin proteins to a substrate. This polyubiquitin tag is a signal for the 26S proteasome to recognize and degrade the protein. E3 ligases, of which there are over 600 in humans, provide the substrate specificity for this process.[6]
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin 2 RING-VHL E3 ligase (CRL2VHL) complex.[4][5] In its natural role, VHL is a critical tumor suppressor that recognizes the alpha-subunit of hypoxia-inducible factor (HIF-α) under normal oxygen conditions (normoxia).[5] This recognition is dependent on the hydroxylation of specific proline residues on HIF-α by prolyl hydroxylase domain-containing enzymes (PHDs).[5] Upon binding, VHL mediates the ubiquitination and subsequent degradation of HIF-α, preventing the transcription of genes associated with cellular proliferation and angiogenesis.[5] The well-defined and high-affinity interaction between VHL and hydroxylated HIF-α has made it an exceptionally attractive E3 ligase to co-opt for PROTAC technology.[5][7]
Part 2: Deconstructing this compound
This molecule is not a complete PROTAC but rather a sophisticated building block—an E3 ligase ligand-linker conjugate—designed for the efficient synthesis of VHL-recruiting PROTACs.[8][9][10] Let's dissect its components:
-
(S,R,S)-AHPC: This is the core pharmacophore, a potent ligand that binds to the VHL protein.[11][12] The "(S,R,S)" stereochemistry is crucial for its high-affinity binding, as it effectively mimics the conformation of the hydroxylated proline residue of HIF-1α within the VHL binding pocket.[13][14] Its counterpart, (S,S,S)-AHPC, is often used as a negative control due to its significantly reduced VHL binding affinity.[11]
-
Linker Moiety (-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH): This portion of the molecule serves two purposes:
-
Spacing and Vectorality: The linker provides the necessary length and geometric orientation to bridge the VHL ligase and a target protein when the final PROTAC is assembled. The specific composition of the linker is critical for establishing a productive ternary complex (VHL-PROTAC-Target).
-
Synthetic Handle: The terminal carboxylic acid (-CH2COOH) is a versatile functional group. It serves as a reactive handle for amide bond formation, allowing straightforward conjugation to an amine-containing ligand for a protein of interest (POI). The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for the amine on the cyclobutanol ring, which would typically be deprotected during the final PROTAC synthesis steps.
-
The entire construct, therefore, provides a streamlined starting point for researchers, containing the validated VHL-binding component pre-attached to a linker ready for coupling to a warhead of their choice.
Part 3: Core Mechanism of Action in a PROTAC Context
When this compound is incorporated into a complete PROTAC, its mechanism of action is to hijack the CRL2VHL complex to induce the degradation of a specific target protein. The process is catalytic and follows a well-defined cycle.
-
Ternary Complex Formation: The PROTAC molecule, by virtue of its two distinct ligands, facilitates the formation of a ternary complex. The (S,R,S)-AHPC end binds to VHL, while the "warhead" end binds to the target Protein of Interest (POI).[]
-
Ubiquitination: The proximity induced by the PROTAC positions the POI favorably for the E2 ubiquitin-conjugating enzyme associated with the CRL2VHL complex. This results in the transfer of ubiquitin molecules onto lysine residues of the POI.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
PROTAC Recycling: Following the degradation of the POI, the PROTAC molecule is released from the complex and can engage another POI and VHL molecule, repeating the cycle.[1][] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP) - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. This compound - MedChem Express [bioscience.co.uk]
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- 14. [PDF] Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH: A Key Building Block for VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of effective PROTACs is the E3 ligase ligand-linker conjugate, which serves as the bridge between the target protein and the cellular degradation machinery. This technical guide provides an in-depth exploration of (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH , a pre-functionalized building block designed for the efficient synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will delve into its molecular architecture, the rationale behind its design, and provide technical insights into its application in the development of novel protein degraders.
Introduction: The Central Role of VHL Recruitment in PROTAC Technology
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[1][2]
The molecule at the heart of this guide, this compound, is a sophisticated chemical entity that combines a high-affinity VHL ligand with a versatile linker, primed for conjugation to a POI ligand. Its modular design streamlines the often complex process of PROTAC synthesis, allowing researchers to focus on the development and optimization of the target-binding component.
Molecular Architecture and Design Rationale
The structure of this compound can be dissected into three key functional units: the VHL ligand, the rigid linker, and the reactive handle for conjugation.
The (S,R,S)-AHPC Core: A High-Affinity VHL Ligand
The VHL-binding moiety of the molecule is (S,R,S)-AHPC , also known as VH032 amine. This ligand is a derivative of the natural VHL substrate, the alpha-subunit of hypoxia-inducible factor (HIF-1α).[2] It mimics the hydroxylated proline residue of HIF-1α, allowing it to bind to the substrate recognition pocket of VHL with high affinity.[3]
Binding Affinity of the Core VHL Ligand
The binding affinity of the VHL ligand is a critical parameter for the efficacy of the resulting PROTAC. Quantitative data for the parent VH032 ligand demonstrates its potent interaction with the VHL-ElonginB-ElonginC (VBC) complex.
| Ligand | Binding Affinity (Kd) to VBC Complex | Reference |
| VH032 | 185 nM | [4] |
This nanomolar binding affinity ensures efficient recruitment of the VHL E3 ligase to the target protein when incorporated into a PROTAC.
The Rigid Linker: trans-3-aminocyclobutanol-Pip-CH2COOH
The linker is not merely a passive spacer; it plays a crucial role in the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), as well as influencing the physicochemical properties of the PROTAC, such as cell permeability and solubility.[5][6] The linker in this molecule is a composite of a trans-3-aminocyclobutanol moiety and a piperidine-acetic acid (Pip-CH2COOH) unit.
Rationale for a Rigid Linker Design:
-
Conformational Constraint: Rigid linkers, such as those containing cyclic structures like cyclobutane and piperidine, reduce the number of rotatable bonds in the PROTAC molecule.[7][8] This pre-organizes the PROTAC into a conformation that can be more favorable for the formation of a stable and productive ternary complex, reducing the entropic penalty of binding.[6]
-
Improved Cell Permeability: While large and flexible PROTACs often face challenges in crossing the cell membrane, the incorporation of rigid, saturated heterocyclic linkers like piperidine has been shown to improve cell permeability.[5][9] These linkers can help to shield polar groups and facilitate the adoption of conformations with a lower polar surface area, which is conducive to passive diffusion across the lipid bilayer.[5]
-
Enhanced Metabolic Stability: The piperidine moiety can also contribute to improved metabolic stability of the PROTAC, a crucial factor for in vivo applications.[7]
The trans-3-aminocyclobutanol component introduces a rigid, three-dimensional element into the linker. The trans stereochemistry provides a defined spatial orientation for the connected moieties. The piperidine-acetic acid unit provides a further rigid scaffold and terminates in a carboxylic acid group, which serves as a versatile handle for conjugation to a POI ligand.[9]
Synthesis and Functionalization
A plausible synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for the target molecule.
Key Synthetic Steps:
-
Synthesis of the (S,R,S)-AHPC-Boc core: This involves the synthesis of the VH032 amine followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.
-
Synthesis of the Linker: This would likely involve the separate synthesis of a protected trans-3-aminocyclobutanol derivative and a piperidine acetic acid derivative, followed by their coupling.
-
Conjugation of the VHL Ligand and Linker: The final step would be the formation of an amide bond between the carboxylic acid of the (S,R,S)-AHPC-Boc and the amine of the linker, or vice-versa, depending on the specific synthetic strategy.
Application in PROTAC Development
The primary application of this compound is as a ready-to-use building block for the synthesis of VHL-recruiting PROTACs. The terminal carboxylic acid provides a convenient handle for coupling to a POI ligand, typically through an amide bond formation reaction.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. Surface Functionalization Methods to Enhance Bioconjugation in Metal-Labeled Polystyrene Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. benchchem.com [benchchem.com]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH: A VHL Ligand Building Block for PROTAC Development
Abstract
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A cornerstone of this technology is the robust and reliable recruitment of an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is among the most successfully exploited ligases in PROTAC design. This guide provides a comprehensive technical overview of (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH , a sophisticated, pre-fabricated building block designed for the efficient synthesis of VHL-recruiting PROTACs. We will dissect its core components, explore the strategic rationale behind its design, and provide detailed, field-proven protocols for its application and validation in a research and drug development setting.
Introduction: The PROTAC Revolution and the Role of VHL
PROTACs represent a paradigm shift from traditional occupancy-based pharmacology to an event-driven mechanism. Instead of merely inhibiting a protein's function, PROTACs eliminate the protein entirely. They achieve this by acting as a molecular bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.
The VHL E3 ligase complex is a key player in the cellular response to hypoxia. Under normal oxygen conditions, it recognizes and targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation. Small molecule VHL ligands have been developed to mimic the key binding interactions of HIF-1α, allowing them to effectively hijack the VHL complex for TPD. The (S,R,S)-AHPC core of the molecule discussed herein is a high-affinity ligand derived from this research.
Dissecting the Building Block: this compound
This molecule, with CAS Number 2086301-47-3, is a conjugate of a VHL ligand and a linker, designed for the final coupling step to a POI ligand.[1][2][3][4] Let's break down its key components.
The VHL Ligand Core: (S,R,S)-AHPC (VH032)
The (S,R,S)-AHPC (azetidinyl-hydroxyproline-core) moiety, also known as VH032, is a potent, well-characterized VHL ligand.[5][6][7][8][9][10] It was developed through structure-guided design to mimic the binding of the HIF-1α peptide to VHL.[11]
-
Mechanism of Action: The hydroxyproline mimetic core is essential for binding to the VHL protein complex. The (S,R,S) stereochemistry ensures the correct spatial orientation of key functional groups, such as the hydroxyl group, to engage with the VHL binding pocket.
-
Binding Affinity: VH032 and its derivatives exhibit strong binding affinity for VHL, typically in the nanomolar range (e.g., Kd of 185 nM for VH032).[11][12] This high affinity is crucial for the efficient formation of the ternary complex at cellular concentrations.
-
Structural Basis of Interaction: Co-crystal structures of VHL in complex with VH032-based ligands reveal the precise molecular interactions.[13] The ligand nestles into a pocket on the β-domain of VHL, recapitulating the critical hydrogen bonds and hydrophobic interactions made by HIF-1α.[14]
The Linker: A Strategic Element for Optimal Degradation
The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, influencing ternary complex stability, cell permeability, and pharmacokinetic properties.[1][4][15] The linker in this building block—Boc-trans-3-aminocyclobutanol-Pip-CH2COOH —incorporates several strategic features.
-
Rigid Moieties (Cyclobutane and Piperidine): The inclusion of cyclic structures like cyclobutane and piperidine introduces conformational rigidity.[16][17] This is a deliberate design choice with several potential advantages:[1]
-
Pre-organization: A rigid linker can reduce the entropic penalty of ternary complex formation by locking the PROTAC into a bioactive conformation.[15]
-
Improved Selectivity: By restricting the possible orientations of the two ligands, a rigid linker can enhance selectivity for the target protein.[1]
-
Enhanced Physicochemical Properties: Cationic rigid linkers containing piperidine or piperazine have been shown to improve water solubility and cell permeability, properties that are often challenging for large PROTAC molecules.[3][18][19][20]
-
-
Exit Vector and Terminal Functionality: The linker terminates in a carboxylic acid (-CH2COOH), which is the point of attachment for the POI ligand. The Boc (tert-butyloxycarbonyl) group protects a secondary amine within the linker, providing a stable handle that can be deprotected for alternative conjugation strategies if needed.
| Linker Component | Key Feature | Rationale in PROTAC Design |
| Cyclobutane | Rigid, non-planar cyclic alkane | Introduces conformational constraint, can optimize vector positioning of the POI ligand relative to the VHL ligand.[17] |
| Piperidine | Rigid heterocyclic amine | Enhances rigidity, can improve solubility and cell permeability.[16][18][19][21] |
| Carboxylic Acid | Terminal functional group | Provides a reactive handle for standard amide coupling to an amine on the POI ligand. |
| Boc Group | Protecting group | Protects an internal amine, allowing for selective and controlled synthesis. |
Experimental Section: Synthesis and Validation Workflow
While this compound is a pre-fabricated intermediate, a researcher's workflow begins with its conjugation to a POI ligand, followed by rigorous validation of the resulting PROTAC.
PROTAC Synthesis: Amide Coupling
The terminal carboxylic acid of the linker is readily coupled to a primary or secondary amine on the POI ligand using standard peptide coupling reagents. HATU is a highly efficient reagent for this purpose, known for fast reaction times and minimal side reactions.[2][22][23][24]
Protocol: HATU-Mediated Amide Coupling [2][25]
-
Dissolution: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add the amine-containing POI ligand (1.1 eq) to the solution.
-
Activation: Add HATU (1.2 eq) to the mixture. Cool the reaction to 0°C in an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir the mixture at 0°C for 15-20 minutes to pre-activate the carboxylic acid.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor reaction progress by LC-MS until consumption of the starting material is observed.
-
Work-up: Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Validation Step 1: Binary Binding Affinity (Isothermal Titration Calorimetry)
Before assessing degradation, it is critical to confirm that the final PROTAC retains affinity for both the VHL complex and the POI independently. Isothermal Titration Calorimetry (ITC) is a gold-standard, label-free method that directly measures the heat released or absorbed during a binding event, providing the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[26][27][28][29][30]
Protocol: ITC for PROTAC-Protein Binding [27][30]
-
Sample Preparation:
-
Express and purify the POI and the VHL-ElonginB-ElonginC (VCB) complex.
-
Extensively dialyze both proteins against the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl) to avoid buffer mismatch artifacts.
-
Dissolve the purified PROTAC in the final dialysis buffer. Degas all solutions immediately before use.
-
-
Experiment Setup (PROTAC into VCB):
-
Load the VCB complex into the ITC sample cell at a concentration of approximately 10-30 times the expected Kd (e.g., 20 µM).
-
Load the PROTAC into the injection syringe at a concentration 10-20 times that of the protein in the cell (e.g., 200-400 µM).
-
-
Titration:
-
Set the cell temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion, followed by a series of larger, spaced injections (e.g., 20-30 injections of 2.0 µL each).
-
-
Control: Perform a control titration by injecting the PROTAC into buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Repeat: Repeat the entire process for the PROTAC binding to its target POI.
Validation Step 2: Ternary Complex Formation (BRET Assay)
The ability of the PROTAC to simultaneously bind the POI and VHL is the cornerstone of its mechanism. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to measure this ternary complex formation in living cells.[31][32][33][34][35]
Protocol: BRET for Ternary Complex Formation [33]
-
Construct Generation: Create expression plasmids for:
-
POI fused to a fluorescent acceptor (e.g., Venus-POI).
-
VHL fused to a bioluminescent donor (e.g., VHL-NanoLuc®).
-
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with both plasmids. A 1:3 to 1:5 ratio (donor:acceptor) is a good starting point.
-
Plate the transfected cells in a white, 96-well plate and incubate for 24-48 hours.
-
-
Assay Performance:
-
Prepare serial dilutions of the PROTAC in assay buffer (e.g., HBSS). Include a vehicle control (DMSO).
-
Wash the cells once with assay buffer.
-
Add the diluted PROTAC to the cells and incubate for the desired time (e.g., 1-2 hours).
-
Add the luciferase substrate (e.g., furimazine for NanoLuc®).
-
-
Data Acquisition: Immediately measure the luminescence at the donor emission wavelength (e.g., ~460 nm) and the acceptor emission wavelength (e.g., ~535 nm) using a plate reader equipped for BRET.
-
Data Analysis:
-
Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).
-
Subtract the background BRET ratio from the vehicle control wells to get the net BRET signal.
-
Plot the net BRET signal against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Validation Step 3: Target Protein Degradation (Quantitative Western Blot)
The ultimate test of a PROTAC is its ability to induce the degradation of the target POI in a cellular context. Quantitative Western Blotting is the most common method to measure the reduction in POI levels.[36][37][38][39]
Protocol: Quantitative Western Blot for Protein Degradation [36]
-
Cell Treatment:
-
Plate cells (e.g., a cancer cell line expressing the POI) and allow them to reach 70-80% confluency.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant for each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific for the POI overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for a loading control antibody (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal for each lane.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation occurs) and Dmax (maximum degradation).
-
Conclusion and Future Outlook
The VHL ligand building block, This compound , represents a sophisticated tool for researchers in the field of targeted protein degradation. Its design incorporates a high-affinity (S,R,S)-AHPC core with a strategically rigid linker intended to optimize the physicochemical properties and ternary complex formation of the final PROTAC. While direct, published performance data for this specific conjugate is not yet available, this guide provides the scientific rationale and a detailed, validated roadmap for its successful implementation and rigorous assessment. By leveraging such advanced chemical tools and applying the robust validation workflows detailed herein, researchers can accelerate the design-build-test-learn cycle and advance the development of novel, potent, and selective protein degraders for therapeutic applications.
References
A consolidated list of references will be provided upon request.
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- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
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structure of (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH
An In-depth Technical Guide to (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH: A Structurally Refined Building Block for VHL-Recruiting PROTACs
Abstract
This technical guide provides a comprehensive analysis of this compound, a sophisticated, multi-component chemical entity designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). We dissect the strategic inclusion of each structural motif: the (S,R,S)-AHPC core as a potent von Hippel-Lindau (VHL) E3 ligase ligand, the Boc-protected aminocyclobutanol as a rigidifying linker element, and the piperidine-acetic acid moiety as a versatile attachment point. This document serves as a resource for medicinal chemists, pharmacologists, and drug development scientists, offering a plausible synthetic pathway, detailed experimental protocols for characterization and application, and an expert perspective on the rationale behind its design in the context of next-generation targeted protein degradation.
Introduction: The Imperative for Rational Linker Design in PROTACs
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule consists of three parts: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2][3] The linker is not a passive spacer but a critical determinant of the PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.[2][4]
Early PROTAC development often relied on flexible alkyl and polyethylene glycol (PEG) linkers due to their synthetic accessibility.[][] However, the field is rapidly evolving towards the use of more rigid and conformationally constrained linkers.[1][7] Such linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially improving ternary complex stability, selectivity, and pharmacokinetic properties.[1][2] The molecule this compound represents a pinnacle of this rational design approach, integrating a high-affinity E3 ligase ligand with linker components chosen for their specific structural benefits.
Deconstruction of the Molecular Architecture
The subject molecule is a pre-formed conjugate of an E3 ligase ligand and a functionalized linker, designed for modular attachment to a POI ligand.
| Component | Chemical Identity | Function | Rationale for Inclusion |
| (S,R,S)-AHPC | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(...)pyrrolidine-2-carboxamide scaffold | VHL E3 Ligase Ligand | (S,R,S)-AHPC, also known as VH032-NH2, is a well-characterized, high-affinity ligand for the von Hippel-Lindau E3 ligase, one of the most successfully recruited ligases in PROTAC development.[8][9][10] |
| Boc-trans-3-aminocyclobutanol | tert-Butoxycarbonyl-protected trans-3-amino-1-cyclobutanol | Rigid Linker Element | The cyclobutane ring introduces a puckered, rigid structure that restricts conformational flexibility.[11][12] This rigidity helps to define the spatial orientation between the two ends of the PROTAC, potentially improving binding and selectivity.[13] The trans stereochemistry provides a defined exit vector for the rest of the linker. |
| Pip-CH2COOH | Piperidine-acetic acid | Semi-Rigid Linker & Attachment Point | The piperidine ring offers a degree of conformational constraint while being less rigid than the cyclobutane.[1][14] Piperidine is a common, synthetically tractable heterocycle in drug discovery.[15][16] The terminal carboxylic acid provides a reactive handle for standard amide coupling to a POI ligand. |
Proposed Multi-Step Synthetic Pathway
The synthesis of this complex molecule is a strategic, multi-step process. The following represents a plausible and logical retrosynthetic approach, breaking the molecule down into key, commercially available or readily synthesizable fragments.
Caption: Retrosynthetic analysis of the target molecule into key fragments.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Boc-trans-3-((S)-2-((ethoxycarbonyl)methyl)piperidin-1-yl)cyclobutanol
-
Dissolve Reagents: In a round-bottom flask, dissolve Boc-trans-3-aminocyclobutanol (1.0 eq) and ethyl 2-(piperidin-2-yl)acetate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired piperidine-cyclobutanol conjugate.
Step 2: Boc Deprotection
-
Dissolution: Dissolve the product from Step 1 in DCM.
-
Acidolysis: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Stir the solution at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group.[17]
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step without further purification.
Step 3: Coupling with (S,R,S)-AHPC Core
-
Activation of AHPC: In a separate flask, dissolve the (S,R,S)-AHPC core (e.g., the free carboxylic acid form of the VHL ligand) (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous dimethylformamide (DMF). Stir for 15-20 minutes at room temperature to form the activated ester.
-
Coupling: Add a solution of the deprotected amine from Step 2 in DMF to the activated AHPC mixture.
-
Reaction: Stir at room temperature for 4-12 hours. Monitor for completion by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ester by flash column chromatography or preparative HPLC.
Step 4: Saponification to Final Product
-
Hydrolysis: Dissolve the purified ester from Step 3 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 3-5 eq) and stir at room temperature for 2-4 hours.
-
Acidification: Once hydrolysis is complete (monitored by LC-MS), cool the solution to 0 °C and carefully acidify to pH ~4-5 with 1N HCl.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Dry, concentrate, and purify the final product, this compound, by reverse-phase preparative HPLC to achieve high purity.
Application in PROTAC Synthesis Workflow
This molecule is a ready-to-use intermediate. The terminal carboxylic acid is activated and coupled with an amine-functionalized POI ligand to generate the final PROTAC.
Caption: Workflow for final PROTAC synthesis using the pre-formed conjugate.
Analytical Characterization Protocols (Illustrative)
Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Detection: UV detection at 214 nm and 254 nm.
-
Expected Result: A single major peak with >95% purity by area under the curve.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Prep: Dissolve ~5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. Expect to see characteristic signals for the aromatic protons of the VHL ligand, aliphatic protons from the piperidine and cyclobutane rings, the Boc group singlet (~1.4 ppm), and the complex multiplets of the AHPC core.
-
¹³C NMR: Acquire a carbon NMR spectrum to confirm the presence of all unique carbon atoms.
-
2D NMR (COSY, HSQC): If necessary, run 2D experiments to confirm proton-proton and proton-carbon connectivities and assign complex signals.
Conclusion and Expert Insights
The chemical entity this compound is not merely a linker; it is an advanced, integrated building block for PROTAC synthesis. Its design embodies key principles of modern medicinal chemistry aimed at overcoming the limitations of early-generation, overly flexible PROTACs. The incorporation of the rigid cyclobutane and semi-rigid piperidine scaffolds is a deliberate strategy to constrain the conformational landscape of the final PROTAC.[1][11] This can lead to a more favorable energetic profile for ternary complex formation, potentially enhancing degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ).[2]
For drug development professionals, utilizing such a pre-formed, high-value intermediate can significantly accelerate the synthesis of a PROTAC library. By having the VHL ligand and a sophisticated linker already assembled, research efforts can focus on coupling various POI ligands to rapidly explore structure-activity relationships. This modular approach is a powerful strategy to expedite the journey from initial design to a clinically viable protein degrader candidate.[3]
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A Technical Guide to (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH (CAS Number: 2086301-47-3): A Key Building Block for VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Ubiquitin-Proteasome System with a Versatile VHL Ligand-Linker Conjugate
The field of targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this innovation are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[2][3] The molecule identified by CAS number 2086301-47-3, scientifically named (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH, is a pivotal component in the construction of a significant class of these advanced therapeutics.[4][5][6][7][8][9]
This molecule is an E3 ligase ligand-linker conjugate.[2][5] Specifically, it incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a widely exploited ligase in PROTAC development due to its broad tissue expression and well-characterized binders.[1] This VHL ligand is covalently attached to a linker moiety terminating in a carboxylic acid, providing a versatile chemical handle for conjugation to a target protein ligand. The resulting PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This technical guide provides an in-depth overview of the properties, biological context, and applications of this compound for researchers and drug development professionals.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of this VHL ligand-linker conjugate is crucial for its effective application in PROTAC synthesis and for predicting the drug-like properties of the final degrader molecule.
| Property | Value | Source |
| CAS Number | 2086301-47-3 | [5][7] |
| Synonyms | This compound | N/A |
| Molecular Formula | C39H58N6O7S | N/A |
| Molecular Weight | 754.99 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | >99% (reported by suppliers) | [5] |
| Solubility | Soluble in DMSO. Formulations for in vivo use often involve solvents such as PEG300, Tween-80, and corn oil.[2] | [2] |
| pKa | Data not available | N/A |
| LogP | Data not available | N/A |
| Storage | Store at -20°C or -80°C for long-term stability.[2] | [2] |
The VHL E3 Ubiquitin Ligase Pathway: The Engine of Degradation
The efficacy of PROTACs utilizing this VHL ligand hinges on the intricate cellular machinery of the VHL E3 ubiquitin ligase complex. This complex plays a critical role in cellular oxygen sensing by targeting the alpha subunits of the Hypoxia-Inducible Factor (HIF) transcription factor for degradation under normal oxygen conditions (normoxia).
The VHL protein itself serves as the substrate recognition subunit of the larger Cullin-RING E3 ligase (CRL) complex, CRL2^VHL^.[10][11] This complex consists of Cullin 2 (CUL2), Elongin B (ELOB), Elongin C (ELOC), and RING-box protein 1 (RBX1).[10][12] The VHL ligand portion of 2086301-47-3 mimics the binding of the hydroxylated HIF-1α to the β-domain of the VHL protein.[12][13]
VHL-Mediated Ubiquitination Pathway
Caption: VHL-mediated ubiquitination pathway hijacked by a PROTAC.
In the context of a PROTAC, the VHL ligand of 2086301-47-3 binds to the VHL protein, effectively "tricking" the cell into recognizing the linked target protein as a substrate for ubiquitination. The E2 ubiquitin-conjugating enzyme, associated with the RBX1 subunit, then catalyzes the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Conceptual Synthesis Approach
While a specific, detailed synthesis protocol for this compound is not publicly available, a general, modular synthetic strategy can be conceptualized based on the known synthesis of similar VHL ligand-linker conjugates.[14] The synthesis would likely involve the coupling of three key fragments: the core (S,R,S)-AHPC-Boc moiety, the trans-3-aminocyclobutanol linker component, and the piperidinyl-acetic acid linker component.
The synthesis would likely be a multi-step process involving standard peptide coupling reactions, protection and deprotection of functional groups, and purification by chromatography. The Boc (tert-butyloxycarbonyl) protecting group on the aminocyclobutanol moiety is crucial for preventing unwanted side reactions during the coupling steps and can be removed under acidic conditions to reveal a free amine for further conjugation.[15][16] The terminal carboxylic acid provides a convenient point of attachment for a ligand targeting a protein of interest, typically via an amide bond formation.
Experimental Protocols for Evaluation and Application
The utility of this compound lies in its incorporation into a PROTAC. Once synthesized, the resulting PROTAC must be rigorously evaluated to confirm its ability to induce the degradation of the target protein. A critical step in this process is confirming the formation of a stable ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.
Protocol: In Vitro Ternary Complex Formation Assessment by Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively measure the binding affinity and thermodynamics of the PROTAC to the VHL complex and the target protein, and to assess the cooperativity of ternary complex formation.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Purified target protein
-
Synthesized PROTAC containing the 2086301-47-3 moiety
-
ITC instrument
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
DMSO for PROTAC stock solution
Methodology:
-
Preparation:
-
Dialyze the VBC complex and the target protein into the ITC buffer.
-
Dissolve the PROTAC in DMSO to create a concentrated stock solution and then dilute into the ITC buffer to the desired concentration. Ensure the final DMSO concentration is matched in both the cell and syringe to minimize artifacts.
-
-
Binary Binding Experiments:
-
PROTAC to VBC: Titrate the PROTAC solution (in the syringe) into the VBC complex solution (in the ITC cell).
-
PROTAC to Target Protein: Titrate the PROTAC solution into the target protein solution.
-
-
Ternary Complex Formation Experiment:
-
Saturate the VBC complex with the PROTAC by pre-incubating them together.
-
Titrate this binary complex solution into the target protein solution in the ITC cell.
-
-
Data Analysis:
-
Integrate the heat changes from each injection.
-
Fit the data to an appropriate binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other. An α value greater than 1 indicates positive cooperativity, which is often desirable for potent PROTACs.
-
Experimental Workflow for PROTAC Evaluation
Caption: General workflow for the synthesis and evaluation of a PROTAC.
Conclusion and Future Perspectives
This compound (CAS No. 2086301-47-3) represents a critical and versatile chemical tool for the development of VHL-recruiting PROTACs. Its structure, incorporating a high-affinity VHL ligand and a flexible linker with a reactive handle, makes it an attractive building block for creating novel protein degraders. While a detailed public record of its synthesis and specific applications in published PROTACs is limited, its commercial availability from numerous suppliers underscores its utility in the field.
Future research efforts will likely focus on the continued exploration of novel linkers to attach to the core VHL ligand to fine-tune the physicochemical properties and degradation efficacy of the resulting PROTACs. The systematic evaluation of how linker length, rigidity, and composition impact ternary complex formation and cellular permeability will be crucial for advancing the design of next-generation protein degraders. As the landscape of targeted protein degradation continues to expand, building blocks like this compound will remain essential for enabling the rapid and efficient synthesis of innovative therapeutics.
References
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An In-depth Technical Guide to VH032-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH: Principles and Applications in Targeted Protein Degradation
This technical guide provides a comprehensive analysis of VH032-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH, a specialized chemical entity designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will dissect its molecular architecture, elucidate the rationale behind its design, and provide insights into its application in the rapidly evolving field of targeted protein degradation (TPD). This document is intended for researchers, medicinal chemists, and professionals in drug development who are actively engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Rise of Targeted Protein Degradation and the Role of VHL Ligands
The paradigm of drug discovery is shifting from occupancy-driven inhibition to event-driven pharmacology, with targeted protein degradation (TPD) at the forefront of this revolution. PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully exploited E3 ligases in PROTAC design, owing to its widespread expression and the availability of potent, well-characterized small molecule ligands.[3] VH032 is a prominent VHL ligand that competitively inhibits the VHL/HIF-1α interaction, with a binding affinity (Kd) reported to be 185 nM.[1][4] Its robust and well-understood binding mode makes it an ideal anchor for recruiting the VHL E3 ligase complex to a target protein.
The molecule VH032-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH represents a sophisticated building block for PROTAC synthesis, integrating the VHL-recruiting moiety with a structurally rigid and functionalized linker, poised for conjugation to a POI ligand.
Molecular Architecture and Design Rationale
The chemical name "VH032-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH" describes a molecule with distinct functional components, each with a specific role in the context of PROTAC design.
-
VH032 Core : This is the VHL ligand responsible for hijacking the VHL E3 ligase complex.[4] Its structure is based on a hydroxyproline mimetic that effectively mimics the binding of the native substrate, HIF-1α.[5]
-
Boc-trans-3-aminocyclobutanol Moiety : This component serves as a rigid spacer within the linker. The cyclobutane ring introduces conformational constraint, which can be advantageous for pre-organizing the PROTAC molecule into a productive orientation for ternary complex formation.[6] The trans stereochemistry of the substituents on the cyclobutane ring provides a defined spatial vector. The amine group is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the amine for further conjugation.[7][8]
-
Piperidine-CH2COOH (Pip-CH2COOH) Moiety : This part of the linker also contributes to its rigidity. Piperidine and piperazine rings are frequently incorporated into PROTAC linkers to enhance metabolic stability and to provide defined exit vectors.[][10] The acetic acid (CH2COOH) terminus provides a carboxylic acid functional group, which is a versatile handle for conjugation to a POI ligand, typically through amide bond formation.
Below is a proposed structure for VH032-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH and a diagram illustrating its components.
Sources
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The Linchpin of Targeted Degradation: Unraveling the Critical Role of the AHPC Moiety in VHL Binding
A Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality with immense potential. At the heart of many VHL-recruiting Proteolysis Targeting Chimeras (PROTACs) lies the (2S,4R)-4-hydroxy-N-((S)-1-(4-phenoxyphenyl)-3-(thiazol-2-yl)propan-2-yl)-1-(4-cyanobenzoyl)pyrrolidine-2-carboxamide (AHPC) moiety, a high-affinity ligand that serves as the critical anchor for engaging the VHL machinery. This in-depth technical guide dissects the pivotal role of the AHPC moiety in VHL binding, providing a comprehensive overview of the underlying molecular interactions, structure-activity relationships, and experimental methodologies crucial for the design and optimization of potent VHL-based degraders. We will explore the causality behind experimental choices in characterizing this interaction and present self-validating protocols to ensure scientific rigor.
The VHL E3 Ligase Complex: A Master Regulator of Cellular Homeostasis
The VHL protein is the substrate recognition component of the VBC E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, and Cullin-2. This complex plays a crucial role in the ubiquitin-proteasome system (UPS) by targeting specific proteins for degradation. The primary endogenous substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normal oxygen conditions (normoxia), prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This post-translational modification creates a binding site for VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, this hydroxylation is inhibited, stabilizing HIF-1α and allowing it to activate genes involved in the hypoxic response.
The ability of small molecules to mimic the hydroxylated HIF-1α peptide and bind to VHL with high affinity has been ingeniously exploited in the development of PROTACs. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ligase, connected by a chemical linker. By simultaneously binding to the target protein and VHL, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.
Caption: The VBC E3 Ubiquitin Ligase Complex.
The AHPC Moiety: The Key to Unlocking VHL
The development of potent and selective VHL ligands has been a major breakthrough in the field of targeted protein degradation. The AHPC moiety, a derivative of the natural product (-)-TAN-2483B, has emerged as a privileged scaffold for designing high-affinity VHL inhibitors. Its remarkable binding affinity is attributed to a network of specific hydrogen bonds and hydrophobic interactions within the VHL binding pocket.
Molecular Interactions of the AHPC Moiety with VHL
The crystal structure of VHL in complex with AHPC-based ligands reveals a precise set of interactions that underpin its high binding affinity. The core of this interaction is the formation of a hydrogen bond network that mimics the binding of the hydroxylated HIF-1α peptide.
-
The Hydroxyproline Mimic: The trans-4-hydroxyproline core of the AHPC moiety is the cornerstone of its binding. The hydroxyl group forms a crucial hydrogen bond with the side chain of Serine 111 (S111) and a water-mediated hydrogen bond with Histidine 115 (H115) in the VHL binding pocket. This interaction is analogous to the key recognition of the hydroxylated proline residue in HIF-1α.
-
The Amide Backbone: The amide carbonyl and N-H groups of the AHPC backbone form additional hydrogen bonds with the side chains of Serine 111 (S111) and Tyrosine 98 (Y98), further stabilizing the complex.
-
The Acyl Group: The acyl group attached to the proline nitrogen occupies a hydrophobic pocket defined by residues such as Proline 99 (P99), Tyrosine 112 (Y112), and Phenylalanine 119 (F119). This interaction contributes significantly to the overall binding affinity and provides a key vector for linker attachment in PROTAC design.
Caption: Key interactions of the AHPC moiety with VHL.
Structure-Activity Relationship (SAR) of the AHPC Moiety
The modular nature of the AHPC scaffold has allowed for extensive SAR studies, providing valuable insights for optimizing VHL binding affinity and PROTAC efficacy.
The Importance of Stereochemistry
The stereochemistry of the hydroxyproline ring is critical for potent VHL binding. The (2S, 4R) configuration is essential for correctly positioning the hydroxyl group and the acyl substituent for optimal interactions with the VHL binding pocket. Any deviation from this stereochemistry results in a significant loss of binding affinity.
Modifications to the Acyl Group
The acyl group offers a versatile point for modification and linker attachment. SAR studies have shown that aromatic and heteroaromatic acyl groups are well-tolerated and can enhance binding affinity through favorable interactions with the hydrophobic pocket. The choice of the acyl group and the linker attachment point can significantly impact the orientation of the PROTAC and the efficiency of ternary complex formation.
| Modification to Acyl Group | Effect on VHL Binding Affinity (Kd) | Rationale |
| p-chlorobenzoyl | High | Favorable hydrophobic and halogen bonding interactions. |
| p-cyanobenzoyl | High | Strong dipole interactions and favorable geometry. |
| Aliphatic acyl | Moderate to Low | Reduced hydrophobic interactions compared to aromatic groups. |
| Bulky substituents | Low | Steric hindrance within the binding pocket. |
Table 1. Impact of Acyl Group Modifications on VHL Binding Affinity.
Experimental Protocols for Characterizing VHL Binding
Rigorous experimental validation is paramount in the development of VHL-based PROTACs. A combination of biophysical and cellular assays is necessary to accurately characterize the binding of the AHPC moiety to VHL and the subsequent degradation of the target protein.
Biophysical Assays for Direct Binding Measurement
4.1.1. Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol: ITC Measurement of VHL-Ligand Binding
-
Protein Preparation: Express and purify recombinant VHL-Elongin B-Elongin C (VBC) complex to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Ligand Preparation: Dissolve the AHPC-containing ligand in the same ITC buffer. Ensure accurate concentration determination.
-
ITC Experiment:
-
Load the VBC complex into the sample cell (typically at 10-20 µM).
-
Load the ligand into the injection syringe (typically at 100-200 µM).
-
Perform a series of injections (e.g., 20 injections of 2 µL) at a constant temperature (e.g., 25 °C).
-
Record the heat changes after each injection.
-
-
Data Analysis: Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and ΔH.
4.1.2. Surface Plasmon Resonance (SPR)
SPR is a highly sensitive technique for real-time analysis of binding kinetics. It measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Experimental Protocol: SPR Analysis of VHL-Ligand Binding
-
Chip Preparation: Immobilize a biotinylated VBC complex onto a streptavidin-coated sensor chip.
-
Analyte Preparation: Prepare a series of dilutions of the AHPC-containing ligand in SPR running buffer (e.g., HBS-EP+).
-
SPR Measurement:
-
Inject the ligand dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections.
-
-
Data Analysis: Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Assays for Target Degradation
4.2.1. Western Blotting
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate. It is a robust method to assess the degradation of a target protein following PROTAC treatment.
Experimental Protocol: Western Blot Analysis of Target Degradation
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Conclusion
The AHPC moiety is a cornerstone of modern VHL-based targeted protein degradation. Its ability to engage the VHL E3 ligase with high affinity and specificity is a direct result of a finely tuned network of molecular interactions within the VHL binding pocket. A thorough understanding of these interactions, guided by rigorous SAR studies and validated by robust biophysical and cellular assays, is essential for the rational design of next-generation PROTACs. As the field of targeted protein degradation continues to evolve, the lessons learned from the AHPC scaffold will undoubtedly pave the way for the development of novel therapeutics for a wide range of diseases.
References
-
Ohh, M. et al. (2000). The von Hippel-Lindau tumor suppressor protein is required for proper assembly of an active E3 ubiquitin ligase complex. Molecular Cell, 5(6), 931-939. [Link]
-
Maxwell, P. H. et al. (1999). The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis. Nature, 399(6733), 271-275. [Link]
-
Galdeano, C. et al. (2014). Structure-guided design and optimization of small molecules targeting the VHL-HIF-1α protein-protein interaction. Journal of Medicinal Chemistry, 57(20), 8657-8663. [Link]
-
Buckley, D. L. et al. (2012). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction. Journal of the American Chemical Society, 134(10), 4465-4468. [Link]
-
Van Molle, I. et al. (2012). The effect of stereochemistry on the outcome of PROTAC-induced protein degradation. ACS Chemical Biology, 7(3), 539-545. [Link]
Aminocyclobutanol Linkers: A Rational Design Strategy for Next-Generation PROTACs
An In-depth Technical Guide for Drug Development Professionals
Abstract
Proteolysis-Targeting Chimeras (PROTACs) have redefined the landscape of chemical biology and drug discovery, offering a powerful modality for degrading previously "undruggable" proteins. The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding and E3 ligase-recruiting moieties. While early development relied heavily on flexible alkyl and polyethylene glycol (PEG) chains, the field is rapidly pivoting towards more sophisticated, rigid linkers to overcome challenges in potency, selectivity, and pharmacokinetics. This guide presents a deep dive into the rationale, design, and application of aminocyclobutanol-based linkers, a promising class of rigid scaffolds. We will explore how the constrained geometry of the cyclobutane core can pre-organize a PROTAC into a bioactive conformation, reduce the entropic penalty of ternary complex formation, and improve crucial drug-like properties. This document provides the foundational principles, representative synthetic methodologies, and a robust framework for the evaluation of PROTACs incorporating these advanced linkers, empowering researchers to rationally design the next generation of targeted protein degraders.
The PROTAC Modality and the Central Role of the Linker
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] A PROTAC simultaneously binds to a Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the formation of a key ternary complex (POI-PROTAC-E3 ligase), leading to the poly-ubiquitination of the POI.[3] This "kiss of death" marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can dissociate and engage another target protein in a catalytic manner.[4]
The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's biological activity.[5][6] Its length, composition, and rigidity dictate the geometry of the ternary complex, influencing the stability and cooperativity of this crucial interaction.[3] Furthermore, the linker profoundly impacts the physicochemical properties of the entire molecule, including solubility, cell permeability, and metabolic stability.[7]
Beyond Flexibility: The Case for Rigid Linkers
The most common linkers used in initial PROTAC design are flexible polyethylene glycol (PEG) and alkyl chains, primarily due to their synthetic accessibility.[2] However, their high conformational freedom comes with significant drawbacks:
-
Entropic Penalty: The flexibility of the linker results in a significant loss of conformational entropy upon binding and forming the structured ternary complex. This energetic cost can weaken the stability of the complex and reduce degradation efficiency.[8]
-
Poor Physicochemical Properties: Long, flexible linkers increase the number of rotatable bonds and often the molecular weight and lipophilicity, properties that are detrimental to cell permeability and oral bioavailability (the "beyond Rule of 5" problem).[7]
-
Lack of Selectivity: A highly flexible linker can permit the formation of multiple, non-productive ternary complexes with off-target proteins, potentially leading to undesired degradation.
To address these limitations, the field has increasingly adopted rigid linkers. These scaffolds, which include aromatic rings, alkynes, and cycloalkanes (e.g., piperazine, piperidine), restrict the conformational freedom of the PROTAC.[5][7]
Table 1: Comparison of Flexible vs. Rigid Linker Paradigms
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Cycloalkanes) |
|---|---|---|
| Conformational Freedom | High | Low / Constrained |
| Entropic Cost of Binding | High (Unfavorable) | Low (Favorable) |
| Bioactive Conformation | Achieved stochastically | Pre-organized |
| Ternary Complex Stability | Potentially lower | Potentially higher |
| Selectivity | May be lower | Can be enhanced |
| Physicochemical Properties | Often poor (high rotatable bonds) | Can be superior (improved metabolic stability)[9][10] |
| Synthetic Accessibility | Generally high | Can be more complex |
The primary advantage of a rigid linker is its ability to pre-organize the warhead and E3 ligase ligand into a conformation that is optimal for forming a productive ternary complex.[7] This reduces the entropic penalty of binding and can lead to more potent and selective protein degradation.[7]
The Aminocyclobutanol Scaffold: A Rational Design Blueprint
While various cyclic linkers are in use, the aminocyclobutanol scaffold offers a unique and compelling combination of features for advanced PROTAC design. Though detailed peer-reviewed case studies of PROTACs specifically incorporating this linker are emerging, building blocks are commercially available, and a strong rationale for their use can be constructed from established medicinal chemistry principles.[11][12]
3.1. Structural Advantages
The cyclobutane ring is a small, saturated, and conformationally constrained scaffold.[9][10] Unlike more flexible six-membered rings, its puckered nature creates well-defined geometric relationships between substituents. This has several key benefits:
-
Defined Exit Vectors: The cis and trans stereoisomers of a 1,3-disubstituted cyclobutane, for example, place the warhead and E3 ligase ligand at distinct, predictable angles and distances. This geometric control is crucial for optimizing the protein-protein interactions within the ternary complex.
-
Metabolic Stability: The cyclobutane core is not a common substrate for metabolic enzymes, potentially improving the pharmacokinetic profile and half-life of the PROTAC compared to more labile linkers like PEG.[9][10]
-
Improved Physicochemical Properties: The compact and rigid nature of the cyclobutane ring can lead to a lower number of rotatable bonds and better overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to a flexible linker of similar length.[7]
3.2. The Role of Functionality
The "amino" and "ol" (hydroxyl) functionalities are not merely for connection points; they add intrinsic value:
-
Tunable Polarity: The amine and hydroxyl groups introduce polarity, which can be strategically used to improve solubility and balance the lipophilicity of the overall PROTAC molecule.
-
Hydrogen Bonding: These groups can act as hydrogen bond donors or acceptors, potentially forming key interactions with either the target protein or the E3 ligase, further stabilizing the ternary complex.
By exploring the different stereoisomers (e.g., cis-3-aminocyclobutanol vs. trans-3-aminocyclobutanol), researchers can systematically probe the optimal 3D presentation of the two binding ligands to maximize degradation potency.
Methodologies for Synthesis and Incorporation
A key advantage of a modular PROTAC design is the ability to synthesize building blocks that can be readily combined.
Representative Synthesis of a Functionalized Cyclobutane Core
The synthesis of functionalized cyclobutanes, while historically challenging, has been advanced through modern organic chemistry methods. The following is a representative, multi-step sequence adapted from literature precedents for creating a differentially protected aminocyclobutane building block suitable for PROTAC synthesis.[9][10]
Protocol 1: Synthesis of a Boc-protected Aminocyclobutanecarboxylic Acid
-
[2+2] Cycloaddition: React an appropriate ketene acetal with an enone under photochemical or thermal conditions to form the core cyclobutane ring.
-
Functional Group Manipulation: Reduce the ketone to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).
-
Introduction of the Amino Group: Convert the hydroxyl group to a leaving group (e.g., a tosylate) and displace it with an azide source (e.g., sodium azide). Subsequent reduction of the azide (e.g., by hydrogenation with Pd/C) yields the amine.
-
Orthogonal Protection: Protect the newly formed amine with a Boc group (di-tert-butyl dicarbonate) and oxidize the primary alcohol on the other side of the ring to a carboxylic acid (e.g., using TEMPO-mediated oxidation).
-
Purification: Purify the final product via column chromatography or recrystallization to yield the desired bifunctional aminocyclobutane building block, ready for linker conjugation.
General Protocol for PROTAC Assembly
Once the aminocyclobutanol linker building block is synthesized, it can be incorporated into the final PROTAC molecule using standard peptide coupling reactions.[4]
Protocol 2: Amide Bond Formation for PROTAC Assembly
-
Activation: Activate the carboxylic acid of the aminocyclobutanol linker using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like DMF, in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
First Coupling: Add the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) to the activated linker solution and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Deprotection: Remove the Boc protecting group from the other end of the linker using an acid, such as trifluoroacetic acid (TFA), to reveal the free amine.
-
Second Coupling: In a separate reaction, activate the carboxylic acid handle on the POI-binding ligand (warhead) using the same HATU/DIPEA conditions.
-
Final Assembly: Add the deprotected linker-E3 ligand intermediate to the activated warhead solution to form the final PROTAC molecule.
-
Purification: Purify the final PROTAC using reverse-phase HPLC to achieve high purity for biological testing.
A Framework for Evaluation: From Bench to Cell
A rationally designed PROTAC must be subjected to a rigorous, self-validating cascade of assays to confirm its mechanism of action and quantify its potency.
Biophysical Characterization of the Ternary Complex
The formation of a stable ternary complex is a prerequisite for degradation.[3] Several biophysical techniques can be used to measure the binding affinities and cooperativity of this interaction.
Protocol 3: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the biotinylated POI onto a streptavidin-coated SPR sensor chip.
-
Binary Affinity (PROTAC-POI): Flow serial dilutions of the PROTAC over the POI-coated surface to determine the binding affinity (K_D) of the PROTAC for the target protein alone.
-
Binary Affinity (PROTAC-E3): In a separate experiment, immobilize the E3 ligase and flow the PROTAC over to determine its affinity for the ligase.
-
Ternary Complex Formation: Pre-incubate a fixed concentration of the E3 ligase with varying concentrations of the PROTAC. Flow these mixtures over the POI-coated surface.
-
Data Analysis: An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex. The cooperativity (alpha factor) can be calculated by comparing the binary and ternary binding affinities. A value of α > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other, a hallmark of an effective PROTAC.
Cellular Degradation and Potency Assessment
The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context.
Protocol 4: Western Blot for Protein Degradation
-
Cell Treatment: Plate the relevant cancer cell line (e.g., LNCaP for an AR-targeting PROTAC) and treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set time period (e.g., 18-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also probe with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein content.
-
Detection: Use a fluorescently or HRP-conjugated secondary antibody and image the blot.
-
Quantification: Densitometrically quantify the protein bands. The reduction in the POI band intensity relative to the loading control and the vehicle-treated sample indicates protein degradation.
From this data, key parameters like DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum percentage of degradation) can be determined.
Table 2: Illustrative Data for a Hypothetical AR-Targeting PROTAC
| PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|
| 16-atom PEG | 25 | 85 |
| cis-Aminocyclobutanol | 5 | >95 |
| trans-Aminocyclobutanol| 58 | 70 |
This table contains hypothetical data for illustrative purposes only.
Conclusion and Future Outlook
The rational design of PROTACs is moving beyond a trial-and-error approach with flexible linkers towards a structure-driven paradigm that embraces conformational control. Aminocyclobutanol linkers and other related rigid scaffolds represent a frontier in this evolution. By providing defined exit vectors, metabolic stability, and opportunities for favorable polar interactions, they offer a powerful toolset to enhance potency, selectivity, and drug-like properties. The principles and protocols outlined in this guide provide a robust framework for researchers to explore this exciting chemical space. As computational modeling of ternary complexes becomes more predictive and our understanding of the structural biology of PROTACs deepens, the ability to rationally select the optimal rigid linker for any given target and E3 ligase pair will accelerate the discovery of transformative new medicines.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. (URL: [Link])
-
Tough, D. F., et al. (2016). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 7(1), 1-1. (URL: [Link])
-
Tough, D. F., et al. (2016). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Advances, 6(1), 1-1. (URL: [Link])
-
Design and synthesis of PROTACs against CypA. (A) Catalytic cycle of... - ResearchGate. (URL: [Link])
- Aromatic Linkers for PROTAC Development: Achieving Rigidity and π–π Interactions. (2025). (URL: Not available)
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - ResearchGate. (URL: [Link])
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. (URL: [Link])
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. (URL: [Link])
-
The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud. (2025). (URL: [Link])
-
Recent advances in targeted protein degraders as potential therapeutic agents - PMC. (2023). (URL: [Link])
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Structure–Activity Relationship Study of PROTACs against Hematopoietic Prostaglandin D2 Synthase - ResearchGate. (URL: [Link])
-
From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024). (URL: [Link])
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Farnaby, W., et al. (2025). Medicinal Chemistry in Review: Orthogonally Reactive Linkers and a D2B Approach: Discovery of a CNS Active GSK3 Degrader | Domainex. (URL: [Link])
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A Senior Application Scientist's Guide to Foundational Research on VHL E3 Ligase Recruitment
This guide provides an in-depth technical exploration of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, from its fundamental biological role to its strategic recruitment for targeted protein degradation. Authored for researchers, scientists, and drug development professionals, this document synthesizes core mechanistic principles with field-proven experimental methodologies. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Part 1: The VHL E3 Ligase Complex: A Master Regulator of Cellular Homeostasis
The von Hippel-Lindau tumor suppressor protein (pVHL) is not a solitary actor but the substrate recognition subunit of a multi-protein machine known as the CRL2VHL E3 ubiquitin ligase complex.[1][2] This complex is a cornerstone of the ubiquitin-proteasome system (UPS), the cell's primary machinery for degrading unwanted or damaged proteins.[2][3] The assembly of this complex is critical for its function and involves the core components: pVHL, Elongin B (EloB), Elongin C (EloC), Cullin 2 (Cul2), and the RING box protein 1 (Rbx1).[1][4][5] EloB and EloC form a stable sub-complex that binds to both pVHL and the Cul2 scaffold protein.[4][6] Cul2, in turn, recruits the catalytic core of the ligase, the Rbx1 RING-finger protein, which engages a ubiquitin-loaded E2 conjugating enzyme to facilitate the final transfer of ubiquitin to a substrate.[3][6]
The most well-characterized substrate of the VHL complex is the alpha subunit of hypoxia-inducible factor (HIF-α).[4][7][8] Under normal oxygen conditions (normoxia), specific proline residues on HIF-α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs).[2] This post-translational modification creates a high-affinity binding site for pVHL, leading to HIF-α's ubiquitination and subsequent destruction by the 26S proteasome.[2][5][9] In low oxygen conditions (hypoxia) or when the VHL gene is mutated, this interaction is abrogated, stabilizing HIF-α.[9] This allows HIF-α to activate genes involved in angiogenesis and cell metabolism, a hallmark of VHL-defective tumors, particularly clear cell renal cell carcinoma.[7][9][10] Germline mutations in the VHL gene cause von Hippel-Lindau disease, a rare genetic disorder predisposing individuals to various benign and malignant tumors.[9][11][12]
Measuring Cellular Protein Degradation
The ultimate validation of a VHL-recruiting PROTAC is its ability to induce the degradation of the target POI in a cellular environment.
Key Causality: Observing a reduction in POI levels confirms that the PROTAC can successfully penetrate cells, engage its targets, form a productive ternary complex, and hijack the cellular machinery to induce degradation.
Protocol: Western Blot for Target Protein Degradation
This protocol provides a robust, semi-quantitative method to assess POI degradation and validate its dependence on the proteasome.
-
Principle: Cells are treated with the PROTAC, and the total level of the POI is measured by immunoblotting. A decrease in the protein band intensity relative to a loading control indicates degradation.
-
Self-Validation: A crucial control is the co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC-induced loss of the POI is rescued by the inhibitor, it validates that the mechanism is proteasome-dependent.
[13]Materials:
-
Relevant human cell line (e.g., HEK293T, or a cancer cell line expressing the POI).
-
PROTAC and DMSO (vehicle control).
-
Proteasome inhibitor MG132.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture media.
-
For proteasome-dependency validation, prepare a set of wells for co-treatment with a fixed concentration of PROTAC and MG132 (e.g., 10 µM, pre-incubated for 2 hours before adding PROTAC).
-
Treat cells with PROTAC, PROTAC + MG132, or DMSO vehicle control for a desired time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Normalize lysate concentrations and load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply the chemiluminescent substrate, and image the blot.
-
-
Re-probing: Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to its corresponding loading control band. Calculate the percentage of remaining protein relative to the DMSO-treated control to determine degradation metrics like DC50 (concentration for 50% degradation).
Part 4: Conclusion and Future Directions
The recruitment of the VHL E3 ligase has been a transformative strategy in drug discovery, enabling the targeted degradation of disease-causing proteins. A deep, foundational understanding of the VHL complex and the assays used to characterize its recruitment is paramount for any researcher in this field. The methodologies described herein—from biophysical binding assays to cellular degradation experiments—form the essential toolkit for validating and optimizing novel VHL-based PROTACs.
Future research will likely focus on expanding the repertoire of VHL ligands to overcome resistance and improve tissue-specific delivery, as well as developing more sophisticated kinetic models to better predict the complex interplay between ternary complex stability and degradation efficacy. T[14][15][16]he principles and protocols outlined in this guide provide the solid, validated foundation upon which these future innovations will be built.
References
-
Functions of the von Hippel-Lindau tumour suppressor protein. PubMed.[Link]
-
Von Hippel Lindau (VHL) Syndrome. St. Jude Children's Research Hospital.[Link]
-
Crystallization of VHL-based PROTAC-induced ternary complexes. PubMed.[Link]
-
The von Hippel–Lindau Tumor Suppressor Protein. Annual Review of Cancer Biology.[Link]
-
Von Hippel–Lindau disease. Wikipedia.[Link]
-
Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. MRC PPU, University of Dundee.[Link]
-
Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. ResearchGate.[Link]
-
Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed.[Link]
-
Crystallization of VHL-based PROTAC-induced ternary complexes. University of Dundee Research Portal.[Link]
-
First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target. Ciulli Laboratory, University of Dundee.[Link]
-
Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. National Institutes of Health (NIH).[Link]
-
Development of VHL-recruiting STING PROTACs that suppress innate immunity. PubMed.[Link]
-
Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI.[Link]
-
von Hippel-Lindau Disease. MD Anderson Cancer Center.[Link]
-
Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. ResearchGate.[Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing.[Link]
-
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.[Link]
-
A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online.[Link]
-
Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex. PubMed Central.[Link]
-
Identification of a deubiquitinating enzyme subfamily as substrates of the von Hippel-Lindau tumor suppressor. PubMed.[Link]
-
Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. ACS Publications.[Link]
-
VHL E3 ubiquitin ligase, a new potential druggable protein. ESRF Science Highlights.[Link]
-
A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present). PubMed.[Link]
-
Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. PubMed Central.[Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. SpringerLink.[Link]
-
Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch. Oxford Academic.[Link]
-
Mechanistic and Structural Features of PROTAC Ternary Complexes. ResearchGate.[Link]
-
VHL: A very hip ligase. PubMed Central.[Link]
-
Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society.[Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. PubMed Central.[Link]
-
A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PubMed Central.[Link]
-
Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. Drug Discovery from HTS.[Link]
-
VHL mediates ubiquitin-dependent degradation of SETDB1. ResearchGate.[Link]
-
VHL Binding Assay Kit. BPS Bioscience.[Link]
-
Analysis of ubiquitin E3 ligase activity using selective polyubiquitin binding proteins. ScienceDirect.[Link]
-
Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation. ResearchGate.[Link]
-
Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. OUCI.[Link]
-
Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins. National Institutes of Health (NIH).[Link]
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Methodological & Application
Application Note & Protocol: Convergent Synthesis of (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH, a key E3 ligase ligand-linker conjugate utilized in Proteolysis Targeting Chimera (PROTAC) technology[1]. The synthetic strategy is based on a convergent approach, which enhances overall efficiency by preparing three key intermediates separately before their final assembly. This guide offers step-by-step protocols, explains the rationale behind experimental choices, and is supported by authoritative references to ensure scientific integrity.
Introduction
The targeted degradation of proteins via the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that facilitate this process by bringing a target protein and an E3 ubiquitin ligase into close proximity[2][3]. The molecule this compound serves as a versatile building block in PROTAC design, incorporating a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC), a linker element (Boc-trans-3-aminocyclobutanol), and a terminal carboxylic acid for further conjugation. The precise control of stereochemistry is paramount for its biological activity. This guide outlines a robust synthetic route to obtain this complex molecule with the desired (S,R,S) configuration.
Retrosynthetic Analysis and Overall Strategy
A convergent synthesis is the most efficient strategy for assembling this multi-component molecule. The overall structure is disconnected into three key intermediates, which are synthesized independently before being coupled together.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of Key Intermediates
Intermediate 1: (1S,2R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid ((S,R,S)-AHPC-Boc)
The synthesis of the AHPC core with the desired stereochemistry is a critical part of this protocol. A method for the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been reported, allowing for the isolation of the desired (S,R,S) isomer[4][5].
Protocol 1: Synthesis of (S,R,S)-AHPC-Boc
| Step | Reaction | Starting Materials | Key Reagents & Solvents | Conditions | Expected Yield |
| 1.1 | Cyclopropanation | N-Boc-pyrrole | Ethyl diazoacetate, Rh₂(OAc)₄ | Dichloromethane (DCM) | 70-80% |
| 1.2 | Saponification | Cyclopropanated ester | LiOH, THF/H₂O | Room Temperature | 90-95% |
| 1.3 | Chiral Resolution | Racemic AHPC-Boc | Chiral amine (e.g., (R)-1-phenylethylamine) | Ethanol | 40-45% (of desired isomer) |
Detailed Methodology:
-
Step 1.1: Cyclopropanation. To a solution of N-Boc-pyrrole in dichloromethane, add a catalytic amount of rhodium(II) acetate dimer. Add ethyl diazoacetate dropwise at room temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered through a pad of silica gel to remove the catalyst and the solvent is evaporated under reduced pressure.
-
Step 1.2: Saponification. The crude cyclopropanated ester is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the ester is completely hydrolyzed. The THF is removed under reduced pressure, and the aqueous solution is acidified with HCl (1M) and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the racemic acid.
-
Step 1.3: Chiral Resolution. The racemic acid is dissolved in ethanol, and a solution of a chiral amine (e.g., (R)-1-phenylethylamine) in ethanol is added. The mixture is heated to reflux and then allowed to cool slowly to room temperature. The resulting diastereomeric salt is collected by filtration and can be recrystallized to improve diastereomeric purity. The desired enantiomer can be liberated by treatment with a mild acid. The absolute stereochemistry should be confirmed by X-ray crystallography or comparison with known standards.
Intermediate 2: tert-Butyl (trans-3-hydroxycyclobutyl)carbamate
Achieving the trans stereochemistry of the 3-aminocyclobutanol moiety is crucial. While chemical reductions can yield mixtures of cis and trans isomers, enzymatic reduction of a 3-(Boc-amino)cyclobutanone derivative offers high diastereoselectivity for the trans product[6].
Protocol 2: Synthesis of Boc-trans-3-aminocyclobutanol
| Step | Reaction | Starting Materials | Key Reagents & Solvents | Conditions | Expected Yield |
| 2.1 | Boc Protection | 3-Aminocyclobutanone | Di-tert-butyl dicarbonate (Boc₂O), NaHCO₃ | Dioxane/H₂O | 85-95% |
| 2.2 | Enzymatic Reduction | 3-(Boc-amino)cyclobutanone | Ketoreductase (KRED), Isopropanol (cosolvent), NADP⁺/NADPH regeneration system | Buffer (e.g., phosphate buffer, pH 7) | >90%, >98:2 dr (trans:cis) |
Detailed Methodology:
-
Step 2.1: Boc Protection of 3-Aminocyclobutanone. 3-Aminocyclobutanone hydrochloride is dissolved in a mixture of dioxane and water. Sodium bicarbonate is added, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature overnight. The mixture is then extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-(Boc-amino)cyclobutanone.
-
Step 2.2: Stereoselective Enzymatic Reduction. The 3-(Boc-amino)cyclobutanone is suspended in a buffered aqueous solution. A suitable ketoreductase (KRED) and a cofactor regeneration system (e.g., isopropanol and a corresponding alcohol dehydrogenase, or glucose and glucose dehydrogenase) are added. The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and the pH is maintained. The progress of the reduction is monitored by HPLC. Upon completion, the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to give the desired trans-alcohol with high diastereomeric purity[6].
Intermediate 3: 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid
This intermediate provides the piperidine moiety with a protected nitrogen and a carboxylic acid handle for subsequent couplings.
Protocol 3: Synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid
| Step | Reaction | Starting Materials | Key Reagents & Solvents | Conditions | Expected Yield |
| 3.1 | Wittig-Horner-Emmons Reaction | 1-Boc-4-piperidone | Triethyl phosphonoacetate, NaH | THF | 80-90% |
| 3.2 | Hydrogenation | α,β-Unsaturated ester | H₂, Pd/C | Methanol | >95% |
| 3.3 | Saponification | Saturated ester | LiOH, THF/H₂O | Room Temperature | 90-95% |
Detailed Methodology:
-
Step 3.1: Wittig-Horner-Emmons Reaction. To a suspension of sodium hydride in anhydrous THF, triethyl phosphonoacetate is added dropwise at 0 °C. The mixture is stirred until hydrogen evolution ceases. A solution of 1-Boc-4-piperidone in THF is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated.
-
Step 3.2: Hydrogenation. The resulting α,β-unsaturated ester is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) until the starting material is consumed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated.
-
Step 3.3: Saponification. The saturated ester is hydrolyzed using lithium hydroxide in a THF/water mixture as described in Step 1.2 to yield the desired carboxylic acid.
Part 2: Assembly of the Final Molecule
The final assembly involves sequential peptide couplings to connect the three intermediates.
Caption: Convergent assembly of the final molecule.
Protocol 4: Final Assembly
| Step | Reaction | Starting Materials | Key Reagents & Solvents | Conditions |
| 4.1 | Coupling of Intermediates 2 & 3 | Boc-trans-3-aminocyclobutanol, 2-(1-Boc-piperidin-4-yl)acetic acid | HATU, DIPEA | DMF |
| 4.2 | Boc Deprotection | Coupled product from 4.1 | Trifluoroacetic acid (TFA) | DCM |
| 4.3 | Final Coupling | Deprotected amine, (S,R,S)-AHPC-Boc | HATU, DIPEA | DMF |
| 4.4 | Final Deprotection | Fully assembled molecule | Trifluoroacetic acid (TFA) | DCM |
Detailed Methodology:
-
Step 4.1: Coupling of Intermediates 2 and 3. To a solution of 2-(1-Boc-piperidin-4-yl)acetic acid (Intermediate 3) in anhydrous DMF, add HATU and DIPEA. Stir for a few minutes to pre-activate the carboxylic acid. Then, add a solution of Boc-trans-3-aminocyclobutanol (Intermediate 2) in DMF. Stir the reaction at room temperature overnight. The product is isolated by aqueous workup and purification by column chromatography.
-
Step 4.2: Boc Deprotection. The product from the previous step is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the crude amine salt.
-
Step 4.3: Final Coupling. The crude amine salt is dissolved in DMF, and DIPEA is added to neutralize the salt. In a separate flask, (S,R,S)-AHPC-Boc (Intermediate 1) is pre-activated with HATU and DIPEA in DMF. The solution of the deprotected amine is then added to the activated AHPC derivative. The reaction is stirred at room temperature overnight. The final coupled product is isolated by aqueous workup and purified by preparative HPLC.
-
Step 4.4: Final Deprotection. The Boc protecting group on the piperidine nitrogen is removed using TFA in DCM as described in Step 4.2 to yield the final target molecule, this compound.
References
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. [Link][4][6]
-
(2010). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry. [Link][4][5]
-
Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 698925. [Link][2]
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Wikipedia. Convergent synthesis. [Link]
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Turek, M., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(5), 690-704. [Link][3]
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Chan, K. H., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18864–18870. [Link]
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Application Notes and Protocols for Utilizing (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH in Targeted Protein Degradation Assays
Introduction: A Chemist's Gateway to Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1] This is accomplished by co-opting the cell's intrinsic ubiquitin-proteasome system (UPS).[2] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[5]
The von Hippel-Lindau (VHL) E3 ligase is a frequently and successfully recruited ligase in PROTAC design, owing to its broad tissue expression and the availability of high-affinity, well-characterized small molecule ligands.[6][7] This guide focuses on a specific and versatile chemical building block for constructing VHL-based PROTACs: (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH .
This molecule is a sophisticated synthetic intermediate comprising three key features:
-
The (S,R,S)-AHPC Core : This hydroxyproline-based moiety is the high-affinity "warhead" that binds specifically to the VHL E3 ligase complex.[8][9] Its stereochemistry is critical for potent VHL engagement.
-
The Linker Precursor : The trans-3-aminocyclobutanol-Pip-CH2COOH portion provides a rigid, defined exit vector from the VHL ligand. The terminal carboxylic acid (-CH2COOH) serves as a reactive handle for covalent attachment to a POI ligand, while the Boc-protected amine offers a potential, alternative point of conjugation after deprotection. The choice of linker is a critical determinant of PROTAC efficacy, profoundly influencing the stability and conformation of the ternary complex.[1][10]
-
The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group protects the amine on the cyclobutanol ring, allowing for selective chemical reactions at the carboxylic acid terminus during PROTAC synthesis.
This document serves as an in-depth technical guide for researchers, providing the scientific rationale and step-by-step protocols for using this VHL ligand precursor to synthesize, validate, and characterize novel PROTAC degraders.
Section 1: The VHL-Based PROTAC Mechanism of Action
The efficacy of a PROTAC is not driven by occupancy-based inhibition but by an "event-driven" catalytic cycle.[11] The PROTAC molecule facilitates the formation of a ternary complex (POI-PROTAC-VHL), which is the essential step for initiating protein degradation.[10][12] Once the POI is poly-ubiquitinated, it is recognized by the proteasome, and the PROTAC is released to engage another target protein molecule, enabling it to act sub-stoichiometrically.[1]
Caption: Catalytic cycle of a VHL-based PROTAC degrader.
Section 2: A Step-by-Step Workflow for PROTAC Evaluation
The development of a potent and selective PROTAC requires a systematic, multi-assay approach. The workflow begins with confirming the fundamental biochemical properties of the molecule and progresses to detailed characterization in complex cellular environments. This ensures that experimental choices are data-driven and that potential liabilities are identified early.
Caption: A rational, sequential workflow for PROTAC development.
Section 3: Foundational Biophysical and Biochemical Assays
Before moving into cellular systems, it is critical to confirm that the synthesized PROTAC can physically mediate the interaction between the POI and the VHL complex and that this interaction is productive for ubiquitination.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC is a label-free technique that measures the heat changes associated with binding events, providing a complete thermodynamic profile (affinity KD, enthalpy ΔH, stoichiometry n) of the interaction.[12][13] It is the gold standard for quantifying the cooperativity of ternary complex formation.
-
Objective: To determine if the PROTAC induces a cooperative binding interaction between the POI and the VHL-ElonginB-ElonginC (VBC) complex.
-
Materials:
-
Purified recombinant POI
-
Purified recombinant VBC complex
-
Synthesized PROTAC
-
ITC instrument (e.g., Malvern MicroCal)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
-
Procedure:
-
Preparation: Dialyze all proteins against the same batch of ITC buffer extensively. Dissolve the PROTAC in 100% DMSO to create a concentrated stock, then dilute into the identical ITC buffer to a final DMSO concentration of <2%. Ensure the buffer in the syringe and cell are precisely matched.
-
Binary Titrations (Controls):
-
PROTAC into POI: Titrate PROTAC (in syringe) into POI (in cell) to determine their direct binding affinity.
-
PROTAC into VBC: Titrate PROTAC (in syringe) into VBC complex (in cell).
-
-
Ternary Titration:
-
Titrate POI (in syringe) into a solution of the VBC complex pre-saturated with the PROTAC (in cell). The PROTAC concentration should be at least 5-10 fold above its KD for the VBC complex.
-
-
Data Analysis: Fit the integrated heat data to a suitable binding model to obtain thermodynamic parameters. Cooperativity (α) is calculated by comparing the affinity of the POI for the VBC-PROTAC complex with its affinity for VBC alone (which should be non-existent). An α value > 1 indicates positive cooperativity, meaning the presence of the PROTAC enhances the binding of the other two components.
-
| Interaction | K_D (nM) | ΔH (kcal/mol) | Stoichiometry (n) | Cooperativity (α) |
| PROTAC + VBC | 50 | -8.5 | 0.98 | N/A |
| PROTAC + POI | 250 | -6.2 | 1.01 | N/A |
| POI + (VBC+PROTAC) | 25 | -15.0 | 0.95 | >10 |
Table 1: Representative ITC data demonstrating positive cooperativity in ternary complex formation.
Protocol 2: In Vitro Ubiquitination Assay
This reconstituted, cell-free assay provides direct evidence that the PROTAC-mediated ternary complex is functional and can lead to the enzymatic transfer of ubiquitin to the POI.[14][15]
-
Objective: To visualize PROTAC-dependent poly-ubiquitination of the POI.
-
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VBC complex
-
Recombinant POI
-
Human Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC and controls (DMSO, non-binding warhead)
-
SDS-PAGE materials and Western blot equipment
-
Primary antibody against the POI
-
-
Procedure:
-
Reaction Setup: On ice, assemble reactions in microcentrifuge tubes. A typical 20 µL reaction might contain: E1 (50 nM), E2 (200 nM), VBC (200 nM), POI (100 nM), Ubiquitin (10 µM), and ATP (2 mM) in reaction buffer.
-
Add PROTAC: Add the PROTAC to the experimental tubes over a range of concentrations (e.g., 0.1, 1, 10 µM). Add DMSO to the "no PROTAC" control lane.
-
Initiate Reaction: Transfer tubes to a 30°C water bath for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: Resolve the samples by SDS-PAGE and perform a Western blot using a primary antibody against the POI.
-
-
Interpreting the Results: A successful PROTAC will induce the appearance of a high-molecular-weight smear or a ladder of bands above the unmodified POI band.[15] This "ubiquitin ladder" represents the covalent attachment of multiple ubiquitin molecules (~8.5 kDa each) and is direct proof of the PROTAC's mechanism of action. Control lanes lacking ATP, VBC, or the PROTAC should show no such ladder.
Section 4: Cellular Assays for Target Engagement and Degradation
Demonstrating that a PROTAC is active in a reconstituted system is necessary but not sufficient. Cellular assays are required to confirm that the molecule can cross the cell membrane, engage its target in the complex intracellular environment, and ultimately cause degradation.[11]
Protocol 3: NanoBRET™ Target Engagement Assay
NanoBRET™ is a live-cell proximity-based assay that measures compound binding to a target protein.[16] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer, providing a quantitative measure of target occupancy in real-time.[17]
-
Objective: To quantify the intracellular binding affinity of the PROTAC for its target POI.
-
Materials:
-
Cells expressing the POI as a NanoLuc® fusion protein.
-
A cell-permeable fluorescent tracer that binds the POI.
-
PROTAC compound.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
Multi-well plates (white, opaque).
-
Luminometer capable of measuring dual filtered emissions.
-
-
Procedure:
-
Cell Plating: Seed the NanoLuc®-POI expressing cells in white 96-well plates and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Add the compounds to the cells, followed immediately by the fluorescent tracer at its KD concentration.
-
Substrate Addition: Incubate for 2 hours at 37°C. Add the NanoBRET™ substrate.
-
Measurement: Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the IC50, which reflects the intracellular target engagement potency. This assay is crucial for distinguishing potent binders from compounds with poor cell permeability.[18][19]
Protocol 4: Western Blotting for Protein Degradation
Western blotting is the most direct and widely used method to measure the reduction in total POI levels following PROTAC treatment.[5] It allows for the determination of key PROTAC performance metrics: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum percentage of degradation).[20]
-
Objective: To quantify the dose-dependent degradation of the POI.
-
Materials:
-
Cell line endogenously expressing the POI.
-
PROTAC and controls (DMSO vehicle, proteasome inhibitor like MG132).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE and Western blot equipment.
-
Primary antibody for POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody and ECL substrate.
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a DMSO control and a co-treatment control (high-dose PROTAC + 10 µM MG132).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blot: Normalize protein amounts, prepare samples with Laemmli buffer, and perform SDS-PAGE followed by transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the POI and the loading control. Follow with HRP-conjugated secondary antibody and detect using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control for each lane. Plot the normalized POI level (%) against the log of PROTAC concentration and fit to a dose-response curve to calculate DC₅₀ and Dₘₐₓ. The MG132 co-treatment should rescue degradation, confirming the involvement of the proteasome.[13]
| PROTAC ID | DC₅₀ (nM) | Dₘₐₓ (%) | Notes |
| PROTAC-A | 15 | >95% | Potent and efficacious degrader. |
| PROTAC-B | 250 | 60% | Moderate potency, incomplete degradation. |
| Negative Control | >10,000 | <10% | Inactive. |
Table 2: Example degradation data for a series of PROTACs.
Protocol 5: Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Confirmation
This protocol provides direct evidence of the formation of the POI-PROTAC-VHL complex within the cellular environment.[13][21]
-
Objective: To demonstrate a PROTAC-dependent interaction between the POI and VHL in cells.
-
Materials:
-
Cells, PROTAC, DMSO, and MG132.
-
Non-denaturing lysis buffer.
-
Antibody against VHL (for immunoprecipitation).
-
Isotype control antibody (e.g., Rabbit IgG).
-
Protein A/G magnetic beads.
-
Primary antibodies against the POI and VHL (for Western blotting).
-
-
Procedure:
-
Cell Treatment: Culture cells and pre-treat with MG132 (10 µM for 2 hours) to stabilize the ternary complex and prevent POI degradation. Treat with the PROTAC (at a concentration known to be effective, e.g., 10x DC₅₀) or DMSO for 4-6 hours.
-
Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the lysates with an anti-VHL antibody (or IgG control) overnight. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the POI and VHL.
-
-
Interpreting the Results: The presence of the POI band in the VHL immunoprecipitate from PROTAC-treated cells, but not from DMSO-treated cells, confirms the formation of the ternary complex. VHL should be present in all VHL-IP lanes.
Section 5: Advanced Cellular and Functional Characterization
Once a PROTAC has been validated, advanced methods can be used to assess its global selectivity and its ultimate impact on cell function.
Protocol 6: Quantitative Mass Spectrometry for Global Proteome Analysis
Mass spectrometry (MS)-based proteomics provides an unbiased, system-wide view of protein abundance changes, making it the definitive tool for assessing the selectivity of a PROTAC.[22][23]
-
Objective: To identify all proteins that are degraded upon PROTAC treatment, confirming on-target activity and revealing any off-target degradation.
-
Methodology Overview:
-
Sample Preparation: Treat cells with PROTAC or DMSO (in biological triplicate). Lyse cells, digest proteins into peptides, and label with isobaric tags (e.g., TMT) for multiplexed quantification.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins across all samples. Generate volcano plots to visualize proteins with statistically significant changes in abundance. Proteins that are significantly down-regulated in the PROTAC-treated samples are considered degradation targets.
-
-
Benefit: This method is unparalleled for confirming selectivity. An ideal PROTAC will only degrade the intended POI, while a non-selective PROTAC may degrade other proteins, which could lead to unforeseen toxicity.[24]
Protocol 7: CellTiter-Glo® Luminescent Cell Viability Assay
If the POI is essential for cell survival or proliferation (e.g., an oncogenic driver), its degradation should lead to a measurable functional outcome. The CellTiter-Glo® assay is a robust method to quantify cell viability by measuring ATP levels, an indicator of metabolic activity.[25][26]
-
Objective: To measure the effect of PROTAC-induced protein degradation on cell proliferation or viability.
-
Materials:
-
Cells, PROTAC, and DMSO.
-
White, opaque 96-well plates.
-
CellTiter-Glo® Reagent.[25]
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed cells at a low density in 96-well plates.
-
Treatment: Add a serial dilution of the PROTAC or DMSO control.
-
Incubation: Incubate for an extended period (e.g., 72-120 hours) to allow for effects on proliferation to manifest.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent directly to the wells, mix, and incubate for 10 minutes to stabilize the signal.[27]
-
Measurement: Read luminescence.
-
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration and fit to a dose-response curve to calculate the GI₅₀ (half-maximal growth inhibition). This links the degradation of the target to a functional cellular response.
Section 6: Data Interpretation and Troubleshooting
A common challenge in PROTAC development is a disconnect between biochemical and cellular activity. A systematic approach is key to diagnosing the problem.
Caption: A decision tree for troubleshooting inactive PROTACs.
Conclusion
The chemical intermediate this compound is a powerful and versatile tool for the synthesis of VHL-based PROTACs. However, the successful development of a potent and selective degrader requires more than clever chemistry. It demands a rigorous and systematic biological evaluation. By following the integrated workflow of biophysical, biochemical, and cellular assays detailed in these application notes, researchers can efficiently characterize their novel PROTACs, diagnose potential issues, and rationally design the next generation of targeted protein degraders. This multi-faceted approach ensures that only the most promising candidates, validated by a robust and logical data package, are advanced toward therapeutic development.
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A Comprehensive Guide to the Experimental Validation of PROTAC-Mediated BRD4 Degradation
Introduction
The Promise of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, co-opts the cell's own ubiquitin-proteasome system to induce its complete degradation.[1] This event-driven pharmacology allows PROTACs to act catalytically, offering the potential for more profound and durable biological effects at lower concentrations compared to traditional inhibitors.[2] The technology has opened avenues to target proteins previously considered "undruggable," expanding the landscape of modern drug discovery.[3]
BRD4: A Key Epigenetic Regulator and Therapeutic Target
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] It functions as a critical epigenetic reader, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key genes, including the potent oncogene c-MYC.[4][5] Due to its central role in cell proliferation and survival, aberrant BRD4 activity is implicated in numerous cancers and inflammatory diseases, making it a high-value therapeutic target.[1][4] BRD4 degraders offer a strategy to eliminate the protein entirely, overcoming potential resistance mechanisms associated with traditional BET inhibitors.[1]
Mechanism of Action: How PROTACs Induce BRD4 Degradation
A BRD4-targeting PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to BRD4, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting them.[6] The PROTAC's primary function is to act as a molecular bridge, inducing the formation of a ternary complex between BRD4 and the E3 ligase.[7] This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of BRD4, tagging it for destruction.[5] The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, while the PROTAC is released to repeat the cycle.[5][8]
The Experimental Validation Workflow: A Stepwise Approach
Validating a novel BRD4 PROTAC requires a systematic, multi-assay approach to build a comprehensive data package.[8] The workflow progresses from confirming basic degradation activity to elucidating the mechanism, specificity, and functional consequences. Each step is designed to answer a critical question, ensuring that the observed biological effects are a direct result of the intended PROTAC-mediated degradation. This rigorous validation framework is essential for advancing a molecule from a chemical probe to a potential therapeutic candidate.[9][10]
Foundational Assays: Quantifying BRD4 Degradation
The first and most critical step is to determine if the PROTAC effectively reduces cellular BRD4 protein levels in a dose- and time-dependent manner.
Critical Reagents and Controls
-
PROTACs: Well-characterized pan-BET degraders like ARV-771 (VHL-based), MZ1 (VHL-based), or dBET6 (CRBN-based) serve as excellent positive controls.[11][12]
-
Cell Lines: Human cell lines where BRD4 is expressed and relevant, such as HEK293 (human embryonic kidney) for initial mechanistic studies, or cancer cell lines like HeLa (cervical cancer), MDA-MB-231 (breast cancer), or 22Rv1 (prostate cancer) for functional studies.[13]
-
Negative Controls: An inactive stereoisomer of the PROTAC (if available) or a molecule with a mutated E3 ligase binder is crucial to demonstrate that degradation requires the formation of a productive ternary complex.[14] A vehicle control (e.g., 0.1% DMSO) is mandatory for all experiments.
-
Antibodies: A high-quality, validated primary antibody against BRD4 is essential for Western blotting. A loading control antibody (e.g., GAPDH, β-Actin, or α-Tubulin) is required for normalization.[15]
Protocol 1: Western Blotting for BRD4 Degradation
This method provides a robust, semi-quantitative assessment of protein levels and is the standard initial assay for PROTAC validation.[15]
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test PROTAC and controls in cell culture medium. A typical concentration range is 1 nM to 10,000 nM. Aspirate the old medium and add the compound-containing medium to the cells. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, and 24 hours) at 37°C and 5% CO₂.[13]
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample (typically 20-30 µg per lane) and run on an SDS-PAGE gel.[15] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Repeat the process for a loading control antibody (e.g., anti-GAPDH).[15]
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[15]
Calculating Efficacy: DC₅₀ and Dₘₐₓ
From the Western blot data, two key efficacy parameters can be determined: DC₅₀ (the concentration that results in 50% degradation) and Dₘₐₓ (the maximum percentage of degradation achievable).[16][17]
Data Analysis:
-
Densitometry: Quantify the band intensity for BRD4 and the loading control for each lane using image analysis software (e.g., ImageJ).[16]
-
Normalization: For each lane, divide the BRD4 band intensity by the corresponding loading control intensity to obtain a normalized value.
-
Calculate Percent Degradation: Express the normalized BRD4 level in each treated sample as a percentage of the vehicle (DMSO) control, which is set to 100% (or 0% degradation).
-
Non-linear Regression: Plot the percent of remaining protein versus the log of the PROTAC concentration. Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the DC₅₀ and Dₘₐₓ values.[17][18]
| Parameter | Description | Typical Value for Potent BRD4 PROTAC |
| DC₅₀ | Concentration for 50% protein degradation. | <100 nM[19] |
| Dₘₐₓ | Maximum achievable protein degradation. | >90%[18] |
| Hook Effect | A paradoxical decrease in degradation at very high concentrations due to the formation of unproductive binary complexes.[20] | Observed at >10 µM |
Advanced Assays: Live-Cell Kinetics and Target Engagement
While Western blotting is fundamental, advanced bioluminescence-based assays provide deeper, more quantitative insights into PROTAC activity in real-time and within living cells.
The Power of Bioluminescence: HiBiT and NanoBRET Technologies
The HiBiT protein tagging system allows for the quantification of protein levels without antibodies. A small 11-amino-acid HiBiT tag is inserted into the endogenous gene locus of the target protein (e.g., BRD4) using CRISPR/Cas9.[21] In cells also expressing the LgBiT protein, the two fragments combine to form a bright, functional NanoLuc® luciferase. The luminescence signal is directly proportional to the amount of HiBiT-tagged BRD4, allowing for highly sensitive, real-time measurement of degradation.[12][22] Complementary NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology can be used to measure target engagement and ternary complex formation in live cells.[7][23][24]
Protocol 2: Kinetic Degradation Monitoring using a HiBiT-tagged BRD4 Cell Line
This protocol enables the measurement of degradation kinetics (rate, DC₅₀, Dₘₐₓ) in a high-throughput, live-cell format.[12][22]
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) where the endogenous BRD4 gene has been tagged with HiBiT using CRISPR/Cas9 and which stably expresses LgBiT.[22]
-
Cell Seeding: Seed the HiBiT-BRD4 cells in a white, opaque-walled 96-well or 384-well plate suitable for luminescence assays.
-
Substrate Addition: Prior to adding the PROTAC, replace the medium with a CO₂-independent medium containing a live-cell luciferase substrate (e.g., Nano-Glo® Endurazine™).[22] Incubate for at least 1 hour to allow for substrate equilibration.
-
Compound Treatment: Add serial dilutions of the PROTAC directly to the wells.
-
Kinetic Luminescence Measurement: Immediately place the plate in a luminometer pre-heated to 37°C. Measure luminescence at regular intervals (e.g., every 10-15 minutes) for up to 24 hours.[12]
-
Data Analysis: Normalize the luminescence readings at each time point to the vehicle control. From these kinetic profiles, key parameters like the initial rate of degradation, time to Dₘₐₓ, and kinetic DC₅₀ can be calculated.[12][22]
Protocol 3: Confirming Cellular Target Engagement with NanoBRET™
This assay confirms that the PROTAC can enter the cell and bind its intended targets (BRD4 and the E3 ligase), a prerequisite for degradation.[23][24]
Conceptual Workflow:
-
Assay Principle: The assay measures the proximity between a NanoLuc® luciferase-tagged protein (e.g., NanoLuc-BRD4) and a fluorescent tracer that binds to the same site. When a PROTAC enters the cell and binds to NanoLuc-BRD4, it displaces the tracer, causing a dose-dependent decrease in the BRET signal.[24][25]
-
Cell Preparation: Cells are engineered to express a NanoLuc fusion of the target protein (e.g., BRD4 or the E3 ligase VHL/CRBN).
-
Treatment: Cells are treated with the fluorescent tracer and a range of PROTAC concentrations.
-
Measurement: The BRET ratio is measured on a plate reader. A decrease in the BRET signal indicates competitive binding of the PROTAC to its target inside the live cell.[25]
-
Interpretation: By comparing the binding affinity in live cells versus permeabilized cells, one can derive an "availability index" to rank compounds based on cell permeability and intracellular target engagement.[23]
Confirming the Mechanism of Action
To prove that the observed protein loss is bona fide PROTAC-mediated degradation, it's essential to show its dependence on the ubiquitin-proteasome system.
Protocol 4: Proteasome and Neddylation Inhibition Assays
This experiment validates that BRD4 reduction is due to proteasomal degradation and is dependent on the activity of Cullin-RING E3 ligases (the largest family of E3 ligases, which includes CRBN and VHL).
Methodology:
-
Cell Seeding and Pre-treatment: Seed cells as described for the Western blot protocol. One to two hours before adding the PROTAC, pre-treat a subset of wells with a proteasome inhibitor (e.g., 1 µM MG132 or Carfilzomib) or a neddylation inhibitor (e.g., 1 µM MLN4924).[14][26]
-
PROTAC Treatment: Add the PROTAC (at a concentration known to cause significant degradation, e.g., 10x DC₅₀) to both inhibitor-treated and untreated wells. Include controls for vehicle only and inhibitor only.
-
Incubation and Lysis: Incubate for a time point where significant degradation is typically observed (e.g., 8 hours).[14]
-
Western Blot Analysis: Harvest cell lysates and perform a Western blot for BRD4 as described in Protocol 1.
-
Expected Outcome: The degradation of BRD4 induced by the PROTAC should be significantly or completely rescued in the cells pre-treated with the proteasome or neddylation inhibitor.[26][27] This result confirms that the PROTAC acts through the intended pathway.
Assessing Specificity and Off-Target Effects
An ideal PROTAC should be highly selective, degrading only its intended target. Assessing selectivity is a critical step in drug development to minimize potential toxicity.[3][20]
Protocol 5: Global Proteomic Analysis by Mass Spectrometry
Mass spectrometry (MS)-based proteomics is the gold standard for evaluating PROTAC selectivity because it provides an unbiased, global view of the entire proteome.[28]
Conceptual Workflow:
-
Sample Preparation: Treat cells with the PROTAC (at a relevant concentration, e.g., DC₈₀) and a vehicle control for a short duration (e.g., 6-8 hours) to enrich for direct degradation events versus downstream secondary effects.[29] Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For quantitative analysis, methods like Tandem Mass Tagging (TMT) or label-free quantification (LFQ) are commonly used.[28]
-
Data Analysis: The MS data is processed to identify and quantify thousands of proteins across the different treatment conditions. The relative abundance of each protein in the PROTAC-treated sample is compared to the vehicle control.
-
Visualization and Interpretation: Results are often displayed as a volcano plot, which plots the statistical significance (-log10 p-value) against the magnitude of change (log2 fold change) for each protein. On this plot, BRD4 should appear as a highly significant, strongly downregulated protein. Any other significantly downregulated proteins are potential off-targets that require further investigation.[28]
Investigating Functional Consequences and Resistance
Protocol 6: Cell Viability Assays
This assay determines the functional consequence of BRD4 degradation on cell health and proliferation, which is particularly relevant for cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Compound Treatment: Treat cells with a serial dilution of the BRD4 PROTAC.
-
Incubation: Incubate for a prolonged period, typically 48 to 72 hours, to allow for effects on cell proliferation to manifest.[15]
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[22] Measure luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Advanced Topic: Identifying Resistance Mechanisms with CRISPR Screens
As PROTACs enter the clinic, understanding potential resistance mechanisms is crucial. Genome-wide CRISPR-Cas9 screens can be employed to identify genes whose loss-of-function confers resistance to a BRD4 degrader.[30] In such a screen, a population of cells is transduced with a pooled sgRNA library, and then treated with the PROTAC. Cells that survive are enriched for sgRNAs targeting genes essential for the PROTAC's mechanism, such as components of the recruited E3 ligase (e.g., VHL, CRBN) or other factors involved in the ubiquitin-proteasome pathway.[30][31]
Summary and Best Practices
The robust validation of a BRD4-targeting PROTAC is a comprehensive process that builds a strong, evidence-based case for its mechanism and selectivity. By progressing through a logical workflow—from initial degradation confirmation by Western blot to kinetic analysis with HiBiT, mechanistic validation with inhibitors, and global selectivity profiling with mass spectrometry—researchers can generate the high-quality data package needed to support the development of novel protein-degrading therapeutics. The use of appropriate positive and negative controls at every stage is paramount to ensure the trustworthiness and scientific integrity of the findings.
References
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Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments. [Link]
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Gabizon, R., et al. (2020). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society. [Link]
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Monti, E., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]
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Raina, K., et al. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences. [Link]
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Raina, K., et al. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. ResearchGate. [Link]
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Shilo, A., et al. (2023). Advancing target validation with PROTAC technology. The Hebrew University of Jerusalem. [Link]
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Di Micco, S., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Molecules. [Link]
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Cantwell, M., et al. (2024). Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11. Cancer Discovery. [Link]
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Wang, J., et al. (2017). IHC and flow cytometry quantifies BRD4 levels in surrogate tissues after ex-vivo and in-vivo dosing with a BRD4 degrading PROTAC. Cancer Research. [Link]
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Bhamidipati, M. R., et al. (2022). Overcoming Cancer Drug Resistance Utilizing PROTAC Technology. Frontiers in Cell and Developmental Biology. [Link]
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LC-MS method for characterizing (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH
An Application Note for the Characterization of (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH by Liquid Chromatography-Mass Spectrometry (LC-MS)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the robust characterization of this compound. This molecule is a key E3 ligase ligand-linker conjugate, instrumental in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The inherent structural complexities of this molecule, including its zwitterionic nature and the labile Boc-protecting group, present significant analytical challenges. This note details a method development strategy that addresses these challenges through systematic optimization of chromatographic and mass spectrometric parameters. We provide a complete, step-by-step protocol for sample preparation, LC separation, and MS detection, designed for researchers, scientists, and drug development professionals requiring accurate identification, purity assessment, and impurity profiling of this and structurally related compounds.
Introduction: The Analytical Challenge
The molecule, this compound, is a sophisticated chemical entity designed to recruit the von Hippel-Lindau (VHL) E3 ligase within PROTAC constructs.[2][3] Its effective characterization is paramount to ensuring the quality and efficacy of the final therapeutic. The molecule's structure, however, presents a confluence of analytical hurdles for conventional LC-MS analysis:
-
Zwitterionic Character: The presence of a basic piperidine nitrogen and an acidic carboxylic acid group confers a zwitterionic state over a wide pH range.[4][5] This can lead to poor retention and peak tailing in reversed-phase chromatography due to complex interactions with the stationary phase.
-
High Polarity: The aminocyclobutanol moiety contributes to the overall high polarity of the molecule, further challenging retention on traditional non-polar stationary phases like C18.[6][7]
-
Protecting Group Lability: The tert-Butyloxycarbonyl (Boc) group is notoriously susceptible to cleavage under acidic conditions or high-energy ionization, a common issue in ESI-MS.[8] In-source fragmentation can lead to misinterpretation of the primary molecular ion and complicate purity analysis.[9][10][11]
This application note presents a systematic approach to overcome these challenges, yielding a reliable and reproducible LC-MS method.
Strategic Method Development
A successful method hinges on the rational selection of chromatographic and spectrometric conditions that accommodate the molecule's unique physicochemical properties. Our strategy is grounded in controlling the analyte's ionization state and minimizing energetic processes that could induce fragmentation.
Chromatographic Strategy: Managing Polarity and Zwitterionic State
The primary goal is to achieve sharp, symmetrical peaks with adequate retention. This is accomplished by suppressing the zwitterionic character and selecting an appropriate stationary phase.
-
Mobile Phase pH Control: The key to analyzing zwitterionic compounds is to operate at a pH where one of the ionizable groups is neutralized.[12] By acidifying the mobile phase with 0.1% formic acid, we protonate the basic piperidine nitrogen, resulting in a net positive charge on the molecule ([M+H]+). Simultaneously, the low pH suppresses the deprotonation of the carboxylic acid. This uniform charge state minimizes undesirable ionic interactions with the stationary phase, significantly improving peak shape and retention.[13][14]
-
Stationary Phase Selection: While highly polar compounds can be challenging for standard C18 columns, modern, high-purity silica C18 phases with proper end-capping provide sufficient retention for moderately polar molecules when using an optimized mobile phase. A C18 column is chosen for its versatility and robustness. For molecules with even greater polarity, a polar-embedded or mixed-mode phase could be considered.[6][12]
-
Organic Modifier: Acetonitrile is selected over methanol as the organic modifier. Its lower viscosity reduces backpressure, and it often provides superior ionization efficiency in ESI-MS.[15]
Caption: pH-dependent charge states of the analyte.
Mass Spectrometry Strategy: Preserving the Parent Ion
The objective is to ionize the molecule efficiently while preventing the premature cleavage of the Boc group. This requires careful optimization of the electrospray ionization (ESI) source parameters.
-
Ionization Mode: Consistent with the low-pH mobile phase, which generates a positively charged analyte, Electrospray Ionization in Positive Mode (ESI+) is the logical and most effective choice.[4]
-
Soft Ionization Conditions: ESI is considered a "soft" ionization technique, but in-source fragmentation can still occur if the energy within the source is too high.[16] To preserve the [M+H]+ ion and prevent Boc-cleavage, it is critical to use the lowest possible fragmentor (or cone) voltage that still allows for efficient ion transmission into the mass analyzer. This minimizes the collisional energy imparted to the ions as they enter the mass spectrometer.[8]
-
Tandem MS (MS/MS) for Structural Confirmation: For unequivocal identification, tandem mass spectrometry is employed. By selecting the parent ion ([M+H]+) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The predictable losses of isobutylene (56 Da) or the entire Boc group (100 Da) serve as diagnostic markers for structural confirmation.[10][17]
Caption: Overall LC-MS characterization workflow.
Experimental Protocols & Methodologies
The following protocols have been optimized for the characterization of this compound.
Materials and Reagents
-
Analyte: this compound standard
-
Solvents: LC-MS grade Acetonitrile, LC-MS grade Water
-
Additive: LC-MS grade Formic Acid
-
Vials: 2 mL amber glass autosampler vials with PTFE septa
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte standard and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of Acetonitrile and Water. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (10 µg/mL): Dilute 10 µL of the 1 mg/mL stock solution into 990 µL of Mobile Phase A (Water with 0.1% Formic Acid). Vortex to mix thoroughly. This solution is used for method development and analysis.
-
Sample Diluent: Always use Mobile Phase A as the diluent to ensure compatibility with the initial chromatographic conditions and prevent peak distortion.
Optimized LC-MS Method Parameters
The following tables summarize the final optimized parameters for the LC and MS systems. These parameters should serve as a starting point and may require minor adjustments based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
| Column | High-Purity C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and high efficiency for complex small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies mobile phase to ensure consistent protonation of the analyte. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent for gradient elution. |
| Gradient | 5% B to 95% B over 10 minutes | Standard gradient for screening and separating the main component from potential impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring good sensitivity with ESI-MS.[15] |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes potential for column overload while providing sufficient signal. |
| Run Time | 15 minutes | Allows for column re-equilibration. |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Optimal for the protonated analyte generated in the acidic mobile phase. |
| Scan Mode | Full Scan (m/z 100-1000) & Targeted MS/MS | Full scan for purity profiling; MS/MS for structural confirmation. |
| Gas Temperature | 325 °C | Aids in desolvation of droplets. |
| Gas Flow | 8 L/min | Nebulizer gas flow; instrument-dependent. |
| Nebulizer Pressure | 40 psi | Assists in aerosol formation. |
| Capillary Voltage | 3500 V | Applied voltage to promote ionization. |
| Fragmentor Voltage | 80 V (Low Setting) | Critical Parameter: Minimized to prevent in-source fragmentation of the Boc group.[8] |
| Collision Energy | 10-30 eV (for MS/MS) | Energy range for generating diagnostic fragment ions. |
Expected Results & Data Interpretation
Using the described method, a sharp, symmetrical chromatographic peak for the parent compound should be observed. The mass spectrometer will provide crucial data for confirmation.
Table 3: Expected Mass-to-Charge Ratios (m/z)
| Ion Species | Description | Calculated m/z |
| [M+H]⁺ | Protonated Molecular Ion | (Calculated MW + 1.0073) |
| [M+Na]⁺ | Sodiated Adduct | (Calculated MW + 22.9898) |
| [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc group | ([M+H]⁺ - 56.0626) |
| [M-Boc+H]⁺ | Loss of entire Boc group | ([M+H]⁺ - 100.0524) |
| [M-H₂O+H]⁺ | Loss of Water | ([M+H]⁺ - 18.0106) |
Note: The exact molecular weight (MW) of this compound should be calculated from its chemical formula to determine the expected m/z values.
The primary ion observed in the full-scan mass spectrum should correspond to the [M+H]⁺ species. The presence of significant [M-C₄H₈+H]⁺ or [M-Boc+H]⁺ ions in the full scan data may indicate that the fragmentor voltage is too high and should be reduced. In the targeted MS/MS spectrum, these fragment ions are expected and serve as confirmation of the Boc group's presence.
Method Validation and Trustworthiness
To ensure this protocol is a self-validating system suitable for routine use in a drug development environment, it should be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[18] Key validation parameters include:
-
Specificity: The ability to resolve the main analyte from potential impurities, degradants, and matrix components.
-
Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Ensuring the closeness of measured values to the true value and the reproducibility of the measurements, respectively.[19][20]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.[21]
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS method for the characterization of the PROTAC linker-ligand conjugate this compound. By systematically addressing the challenges of its zwitterionic nature and the lability of its Boc-protecting group, this protocol offers a robust and reliable solution for identity confirmation, purity analysis, and impurity profiling. The detailed explanation of the method development rationale empowers researchers to adapt this approach for other complex molecules encountered in modern drug discovery.
References
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Cai, Y., & Jardine, I. (1997). Capillary electrochromatography-mass spectrometry of zwitterionic surfactants. Journal of Chromatography A, 780(1-2), 279-287. Available at: [Link]
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HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Available at: [Link]
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Zhong, J., et al. (2010). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology, 34(10). Available at: [Link]
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Jain, D., et al. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Authorea Preprints. Available at: [Link]
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Veeprho. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]
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eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids. In BIOC*2580. Available at: [Link]
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Urban, J., & Hvelkova, M. (2018). Zwitterionic sulfonates as m/z shift reagents for 5–methylcytosine detection in DNA using flow injection analysis and electrospray ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 410(28), 7545-7553. Available at: [Link]
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Nieto-Yañez, D., et al. (2019). Density Functional Theory and UPLC/MS/ESI+ studies of the zwitterionic surfactant-Na+ pair formation. Journal of Molecular Graphics and Modelling, 92, 184-192. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Available at: [Link]
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Kumar, K. S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. Available at: [Link]
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Pinkston, J. D., & Wen, D. (2007). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Chromatography B, 857(1), 127-134. Available at: [Link]
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Cooke, N. H. C., et al. (1978). Separation of Dansyl Amino Acids by Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatographic Science, 16(11), 520-525. Available at: [Link]
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Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. Available at: [Link]
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Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines.... r/OrganicChemistry. Available at: [Link]
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Lio, D. S., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(11), 1286-1299. Available at: [Link]
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Farkas, O., et al. (2011). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of Mass Spectrometry, 46(9), 945-953. Available at: [Link]
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ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]
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Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
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Meilunbio. (n.d.). This compound. Available at: [Link]
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Wang, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis, 20(1), 74-81. Available at: [Link]
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SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. Available at: [Link]
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Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]
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Shomu's Biology. (2014). Electrospray ionization. YouTube. Available at: [Link]
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Organ, A., et al. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Organic Process Research & Development, 16(4), 595-604. Available at: [Link]
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Warth, B., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 1-13. Available at: [Link]
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Madhusudhan, P. T., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Journal of Agricultural and Food Chemistry, 56(11), 3925-3932. Available at: [Link]
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Golm Metabolome Database. (n.d.). Piperidine-2-carboxylic acid (2TMS). Available at: [Link]
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Chen, C. Y., et al. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. Foods, 10(3), 603. Available at: [Link]
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Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Mass Spectrometry and Advances in the Clinical Lab, 22, 1-12. Available at: [Link]
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Application Note: 1H NMR Analysis of AHPC-Based Linkers for Advanced Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Targeted Therapeutics
The efficacy and safety of advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are critically dependent on the linker that connects the targeting moiety to the payload.[1] Azido-homopropargyl-propargylamine (AHPC)-based linkers, derived from the versatile (2S,4R)-4-hydroxyproline scaffold, have emerged as a valuable class of chemical tools in this context. Their rigid pyrrolidine core offers a defined spatial orientation, while the terminal functional groups, often extended with polyethylene glycol (PEG) chains, allow for tunable solubility and precise conjugation chemistry.[2]
Given that the linker's stability, purity, and structural integrity directly impact the therapeutic's performance and safety profile, rigorous analytical characterization is paramount.[3] Among the suite of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful, non-destructive method for the detailed structural elucidation and quality control of these critical components. This application note provides a comprehensive guide to the ¹H NMR analysis of AHPC-based linkers, from sample preparation to spectral interpretation, empowering researchers to confidently assess the quality of their linker constructs.
The Power of ¹H NMR in Linker Characterization
¹H NMR spectroscopy provides a wealth of information about the molecular structure of a compound by probing the chemical environment of its hydrogen atoms (protons).[4] For AHPC-based linkers, ¹H NMR is indispensable for:
-
Structural Verification: Confirming the successful synthesis of the desired linker structure, including the integrity of the AHPC core and the attached PEG chains.
-
Purity Assessment: Detecting and quantifying impurities, such as residual solvents, starting materials, or side-products from the synthesis.
-
Functional Group Integrity: Verifying the presence and chemical state of terminal functional groups (e.g., azide, alkyne, carboxylic acid) essential for subsequent conjugation reactions.
-
Stability Studies: Monitoring the linker's stability under different conditions by observing any changes in the ¹H NMR spectrum over time.
A Representative AHPC-Based Linker
For the purposes of this guide, we will consider a representative AHPC-based linker with a PEG chain and a terminal azide group, a common motif for "click" chemistry conjugation.
Structure of a Representative AHPC-PEG-Azide Linker
Caption: General structure of an (S,R,S)-AHPC linker functionalized with a PEG-azide tail.
¹H NMR Spectral Interpretation of an AHPC-PEG-Azide Linker
The ¹H NMR spectrum of an AHPC-based linker can be divided into several key regions, each corresponding to different parts of the molecule.
| Chemical Shift (δ, ppm) | Proton Environment | Expected Multiplicity | Notes |
| ~8.0 - 7.0 | Aromatic protons (if present, e.g., in a benzyl group on the amide) | Multiplet | The exact shift and splitting pattern depend on the substitution of the aromatic ring. |
| ~4.5 - 3.8 | Protons on the pyrrolidine ring (AHPC core) | Multiplets | These protons are in a complex spin system and will appear as overlapping multiplets. The proton at C4, adjacent to the hydroxyl group, is typically shifted further downfield.[5] |
| ~3.6 | PEG chain methylene protons (-OCH₂CH₂O-) | Singlet (broad) | This will be the most intense signal in the spectrum for linkers with longer PEG chains.[6] Due to the repeating nature, it often appears as a broad singlet. |
| ~3.4 | Methylene protons adjacent to the azide group (-CH₂-N₃) | Triplet | The electronegative azide group deshields these protons, shifting them downfield relative to the main PEG signal. |
| ~2.4 - 1.8 | Pyrrolidine ring protons (AHPC core) | Multiplets | These protons are also part of the complex spin system of the pyrrolidine ring. |
| ~1.0 | tert-Butyl protons (-C(CH₃)₃) | Singlet | A characteristic sharp singlet integrating to 9 protons, confirming the presence of the tert-butyl group from the VHL ligand precursor. |
Key Considerations for Spectral Interpretation:
-
¹³C Satellites: A common pitfall in the analysis of PEG-containing molecules is the misinterpretation of ¹³C satellite peaks.[6] These are small peaks that appear symmetrically around the main PEG signal at approximately ±70 Hz and are due to the 1.1% natural abundance of the ¹³C isotope.[6] For high molecular weight PEGs, the integration of these satellite peaks can become significant and may be mistaken for impurity signals or signals from terminal functional groups.[6]
-
Solvent Peaks: The choice of deuterated solvent is crucial. Residual proton signals from the solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm, H₂O in D₂O which varies with temperature) should be identified and not confused with sample signals.[4]
-
Integration: The relative integration of the peaks should correspond to the number of protons in each environment. For example, the ratio of the integral of the tert-butyl singlet to the protons of the methylene group adjacent to the azide should be 9:2.
Protocol for ¹H NMR Analysis of AHPC-Based Linkers
This protocol provides a standardized workflow for obtaining high-quality ¹H NMR spectra of AHPC-based linkers.
Experimental Workflow for ¹H NMR Analysis
Caption: A step-by-step workflow for the ¹H NMR analysis of AHPC-based linkers.
Detailed Protocol Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the AHPC-based linker into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for non-polar linkers, D₂O or DMSO-d₆ for more polar linkers). The choice of solvent is critical to ensure good solubility and minimize overlapping signals.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Using a Pasteur pipette, transfer the solution to a clean, high-quality NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, a sufficient number of scans (typically 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
Acquire the free induction decay (FID).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value or by using an internal standard like tetramethylsilane (TMS).
-
Integrate all the peaks in the spectrum.
-
Assign the signals to the corresponding protons in the AHPC-linker structure and analyze the spectrum for purity and structural integrity.
-
Troubleshooting Common ¹H NMR Issues
| Problem | Possible Cause(s) | Solution(s) |
| Broad Peaks | - Poor shimming- Sample aggregation- Paramagnetic impurities | - Re-shim the sample.- Try a different solvent or lower the sample concentration.- Purify the sample to remove paramagnetic species. |
| Poor Signal-to-Noise | - Insufficient sample concentration- Not enough scans acquired | - Prepare a more concentrated sample.- Increase the number of scans. |
| Extra Peaks | - Impurities (e.g., residual solvents, starting materials)- Sample degradation | - Identify impurities by comparing with spectra of known compounds.- Re-purify the sample.- Prepare a fresh sample and re-acquire the spectrum promptly. |
| Incorrect Integration | - Poor phasing or baseline correction- Overlapping peaks | - Carefully re-process the spectrum with proper phasing and baseline correction.- Use deconvolution software to separate overlapping signals if necessary. |
Conclusion
¹H NMR spectroscopy is an indispensable tool for the rigorous characterization of AHPC-based linkers. By providing detailed structural information and a sensitive measure of purity, it ensures the quality and consistency of these critical components in the development of advanced bioconjugates. A thorough understanding of the principles of ¹H NMR and a systematic approach to data acquisition and interpretation, as outlined in this application note, will enable researchers to confidently advance their drug development programs with well-characterized and reliable linker technologies.
References
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- 4. acdlabs.com [acdlabs.com]
- 5. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Utilization of VH032-Based PROTAC Intermediates in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: A Paradigm Shift in Targeted Cancer Therapy
The landscape of oncology drug discovery is continually evolving, moving beyond simple inhibition to sophisticated methods of modulating pathogenic proteins. One of the most groundbreaking strategies to emerge is Targeted Protein Degradation (TPD), which offers the ability to eliminate disease-causing proteins rather than merely blocking their function.[1] At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), hetero-bifunctional molecules designed to hijack the cell's own quality control machinery—the Ubiquitin-Proteasome System (UPS)—to induce the degradation of a specific Protein of Interest (POI).[1][2]
This document serves as a comprehensive guide to the application of VH032-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH , a critical chemical intermediate used in the synthesis of potent and selective PROTACs. This intermediate comprises three key parts:
-
VH032 Moiety : A high-affinity ligand for the von Hippel-Lindau (VHL) protein, which is the substrate-recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[3][4]
-
Linker : A trans-3-aminocyclobutanol-Pip structure, a thoughtfully designed linker that provides appropriate length and spatial orientation for the final PROTAC molecule.
-
Functional Handle : A terminal carboxylic acid (-CH2COOH) group, which serves as a versatile conjugation point for attaching a ligand that targets a specific cancer-related protein. The amine on the cyclobutanol is protected with a tert-Butyloxycarbonyl (Boc) group, which can be removed under acidic conditions during a multi-step synthesis.[5]
By understanding how to leverage this intermediate, researchers can rapidly synthesize novel PROTACs to explore new cancer biology and develop next-generation therapeutics.
Part 1: The PROTAC Mechanism of Action: Hijacking the Cellular Machinery
A PROTAC synthesized from the VH032 intermediate does not act as a traditional inhibitor. Instead, it functions as a catalytic agent that brings a target protein and the VHL E3 ligase into close proximity.[6] This induced proximity facilitates the formation of a stable ternary complex (POI-PROTAC-VHL), which is the critical step for initiating protein degradation.[7]
Once the ternary complex is formed, the E3 ligase transfers ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the target protein. This poly-ubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[2] The PROTAC molecule is then released and can engage another target protein, enabling a single PROTAC molecule to induce the degradation of multiple target proteins.
Caption: The catalytic cycle of a VHL-based PROTAC.
Part 2: From Intermediate to Active Degrader: A Synthetic Workflow
The provided intermediate, VH032-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH, is not itself a functional PROTAC. It must be chemically conjugated to a ligand for a protein of interest. The terminal carboxylic acid is a versatile handle for forming a stable amide bond with a primary or secondary amine on a POI ligand.
Hypothetical Example: Synthesis of a BRD4 Degrader
Bromodomain-containing protein 4 (BRD4) is a well-validated cancer target involved in transcriptional regulation.[8] A common ligand for BRD4 is JQ1, which can be synthesized with an amine-containing handle for conjugation. The workflow involves a standard peptide coupling reaction.
Caption: General workflow for conjugating the intermediate to a POI ligand.
Part 3: Core Experimental Protocols for PROTAC Validation
Once a novel PROTAC is synthesized, a series of cell-based assays are required to confirm its mechanism of action and efficacy. The following protocols provide a robust framework for this validation process.
Protocol 1: General Cell Culture and PROTAC Treatment
This protocol outlines the basic steps for preparing cancer cell lines for treatment with the synthesized PROTAC.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for BRD4)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
Synthesized PROTAC, dissolved in DMSO to create a 10 mM stock solution
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (6, 24, or 96-well)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize (for adherent cells) or collect cells and perform a cell count using a hemocytometer or automated cell counter. Seed cells into the appropriate plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of the 10 mM PROTAC stock in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM down to 0.1 nM). Also prepare a vehicle control using the same final concentration of DMSO as the highest PROTAC dose (typically ≤0.1%).
-
Cell Treatment: Remove the existing medium from the seeded plates and add the medium containing the different PROTAC concentrations or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 4, 8, 16, 24 hours for degradation; 72 hours for viability). The optimal time should be determined empirically.
Protocol 2: Western Blotting for Target Protein Degradation
The most direct method to confirm PROTAC activity is to measure the reduction in the target protein levels.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibodies (specific for the POI and a loading control, e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After incubation, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 3: Cell Viability Assay
This assay determines the functional consequence of target protein degradation on cancer cell proliferation and survival.
Materials:
-
96-well plates with cells treated for an extended period (e.g., 72 hours)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTS reagent
-
Luminometer or absorbance plate reader
Procedure:
-
Assay Preparation: After the 72-hour incubation, allow the 96-well plate to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add the CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Incubation & Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.[9]
Part 4: Data Analysis and Interpretation
Proper analysis of experimental data is crucial for evaluating the performance of a novel PROTAC.
Quantitative Data Summary
| Parameter | Assay | Description | Typical Units |
| DC₅₀ | Western Blot | The concentration of PROTAC required to degrade 50% of the target protein. | nM or µM |
| Dₘₐₓ | Western Blot | The maximum percentage of protein degradation achieved. | % |
| IC₅₀ | Cell Viability | The concentration of PROTAC that inhibits cell growth by 50%. | nM or µM |
Analysis:
-
Degradation: Quantify the band intensity from Western blots using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Hook Effect: A characteristic phenomenon where the degradation effect lessens at very high PROTAC concentrations.[6] This occurs because the formation of binary complexes (PROTAC-POI or PROTAC-VHL) outcompetes the formation of the productive ternary complex. Observing a hook effect is strong evidence of a PROTAC-mediated degradation mechanism.[6]
-
Viability: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percent viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value.
Caption: The characteristic "Hook Effect" observed in PROTAC dose-response curves.
Part 5: Advanced Mechanistic Validation
While protein knockdown and loss of viability are strong indicators of PROTAC efficacy, further experiments can provide deeper mechanistic insight.
-
Ternary Complex Formation: Co-immunoprecipitation (Co-IP) can be used to demonstrate that the PROTAC physically bridges the POI and VHL.[7] This involves treating cells with the PROTAC and a proteasome inhibitor (like MG132) to prevent degradation of the complex, followed by immunoprecipitating the POI and blotting for VHL, or vice-versa.
-
Ubiquitination Analysis: To confirm that degradation is mediated by the UPS, one can perform an immunoprecipitation of the POI from treated cells and then immunoblot for ubiquitin. An increase in poly-ubiquitinated POI in the presence of the PROTAC confirms the mechanism.
-
Selectivity Profiling: Advanced mass spectrometry-based proteomics can be used to assess the impact of the PROTAC on the entire cellular proteome, confirming its selectivity for the intended target and identifying any potential off-targets.[9]
Conclusion
The VH032-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH intermediate is a powerful tool for the development of novel cancer therapeutics. By enabling the rapid synthesis of VHL-based PROTACs, it allows researchers to target and eliminate oncoproteins that have been historically difficult to drug. The protocols and validation strategies outlined in this document provide a clear and robust pathway from chemical synthesis to cellular characterization, empowering scientists to fully harness the potential of Targeted Protein Degradation in the fight against cancer.
References
-
Ciulli, A., & Crews, C. M. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]
-
Khan, S., et al. (2024). Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons. Medical Oncology. [Link]
-
Wan, Y., Ma, H., & Wu, J. (2024). Cell-based PROTAC screening for cancer drug discovery. AACR Annual Meeting 2024. [Link]
-
Sun, X., et al. (2024). Strategies for the discovery of oral PROTAC degraders aimed at cancer therapy. Journal of Medicinal Chemistry. [Link]
-
Edginton, A. N., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2021). A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. ResearchGate. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Retrieved from [Link]
-
Valdivia, V., et al. (2016). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
-
Sherekar, M., & Bear, M. R. (2021). PROTACs: Current and Future Potential as a Precision Medicine Strategy to Combat Cancer. Current Oncology Reports. [Link]
-
MarinBio. (n.d.). Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs. MarinBio. Retrieved from [Link]
-
BPS Bioscience. (2022). Webinar - PROTACs and Their Application in Cancer Therapeutics. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. [Link]
-
Cubillos-Rojas, M., et al. (2020). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules. [Link]
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- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Solubility of (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH in DMSO
Welcome to the technical support guide for (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH. This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical steps needed to achieve consistent and reliable experimental results.
Section 1: Understanding the Molecule's Solubility Profile
This compound is a complex, synthetic molecule with distinct structural features that dictate its behavior in solution. A foundational understanding of its chemistry is crucial for troubleshooting solubility.
-
Amphiphilic Nature : The molecule possesses both polar and non-polar regions. The carboxylic acid (-COOH), hydroxyl (-OH), and amino groups are polar and capable of hydrogen bonding. In contrast, the bulky tert-Butyloxycarbonyl (Boc) protecting group, piperidine ring, and cyclobutane backbone are non-polar (lipophilic). This dual character means its interaction with a solvent like DMSO is complex.
-
Ionizable Groups : The molecule has two key ionizable sites: the carboxylic acid (anionic) and the piperidine nitrogen (cationic). The protonation state of these groups dramatically influences polarity and, consequently, solubility. The carboxylic acid has an estimated pKa around 4-5, while the piperidine nitrogen is basic, with a pKa around 11.[1][2]
-
Solvent Properties : DMSO is a polar aprotic solvent. It is an excellent hydrogen bond acceptor but not a donor. This allows it to effectively solvate cations and interact with polar functional groups.[3] However, its inability to donate hydrogen bonds and its relatively large molecular size can sometimes limit its effectiveness in breaking up the crystal lattice of a complex solid.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my compound not readily dissolving in DMSO at room temperature?
A: This is often due to "kinetic insolubility." The dissolution process requires energy to break the solute-solute interactions in the crystal lattice and form new solute-solvent interactions.[4][5] For a complex molecule like this, the crystal lattice energy can be significant. At room temperature, the energy may be insufficient to overcome this barrier quickly. Mechanical agitation (vortexing, sonicating) or gentle heating is often required to accelerate this process.
Q2: I observe a clear solution initially, but a precipitate forms after a few hours or upon freeze-thawing. Why?
A: This suggests you have created a supersaturated solution. This can happen when using heat to dissolve the compound, allowing you to temporarily exceed its thermodynamic solubility limit at room temperature. Upon cooling or standing, the excess solute crashes out of the solution. The best practice is to prepare solutions fresh or, if storage is necessary, to determine the compound's true thermodynamic solubility and stay below that concentration.
Q3: Is it safe to heat my compound in DMSO?
A: Gentle warming is a common and effective technique. However, prolonged heating at high temperatures should be avoided. DMSO can begin to decompose above 189°C (372°F).[6][7] For solubility purposes, heating to 37°C is generally safe and effective.[8] Always work in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[9]
Q4: Can I use water or PBS as a co-solvent with DMSO to improve solubility?
A: While DMSO is miscible with water, adding an aqueous co-solvent is generally not recommended for improving the solubility of this specific parent compound.[10] The large non-polar regions of the molecule can lead to precipitation as the overall solvent polarity increases (a phenomenon known as "salting out"). This strategy is more effective after the compound has been converted to a salt form.
Section 3: In-Depth Troubleshooting Guide
This section provides a systematic approach to overcoming persistent solubility issues. Follow the workflow to diagnose and solve the problem effectively.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting solubility issues.
Issue: A suspension remains after vigorous vortexing at room temperature.
This indicates that simple mechanical agitation is insufficient to overcome the compound's kinetic and/or thermodynamic solubility barriers.
Solution 1: Apply Sonication
-
Why it works: Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the solvent.[11] The rapid collapse of these bubbles generates localized energy, which breaks apart solute aggregates and enhances solvent penetration into the solid particles, dramatically increasing the rate of dissolution.[12][13][14] This method is particularly effective for disrupting intermolecular interactions without excessive heating.[15]
-
Protocol: See Protocol A below.
Solution 2: Gentle Thermal Treatment
-
Why it works: For most solids undergoing an endothermic dissolution (where heat is absorbed), increasing the temperature increases solubility.[4] According to the Noyes-Whitney equation, which describes the rate of dissolution, higher temperatures increase the diffusion coefficient of the solute and the saturation solubility (Cs), both of which accelerate the process.[16][17]
-
Protocol: See Protocol A below.
Issue: The compound remains insoluble even after sonication and heating.
This suggests you are at or above the intrinsic solubility limit of the neutral compound in DMSO. The most powerful next step is to chemically modify the compound in situ to a more soluble form.
Solution 3: In Situ Salt Formation
-
Why it works: The carboxylic acid group is the key to enhancing solubility. In its neutral (-COOH) form, it is moderately polar. By adding a non-nucleophilic organic base (like triethylamine or DIPEA), you deprotonate the acid to form a carboxylate salt (-COO⁻).[18] This ionic form is significantly more polar and interacts much more favorably with the polar DMSO solvent, leading to a dramatic increase in solubility.[19][20] This is a widely used and highly effective strategy in pharmaceutical development.[21][22]
-
Protocol: See Protocol B below.
Issue: I require a very high concentration stock (>25 mM) and even salt formation is insufficient.
For exceptionally high concentrations, a co-solvent system may be necessary. This should be a last resort, as co-solvents can impact downstream biological assays.
Solution 4: Utilize a Co-Solvent
-
Why it works: Co-solvents are water-miscible organic solvents that can alter the overall properties of the primary solvent to better accommodate a solute.[23] For this specific compound, a more polar, hydrogen-bond-donating co-solvent might be less effective. Instead, solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) can be considered.
-
Implementation: This requires empirical testing. Start by attempting to dissolve the compound in pure NMP or DMF. If successful, you can then determine the minimum percentage of the co-solvent needed when mixed with DMSO to maintain solubility. Always run a vehicle control in your experiments to account for any effects of the co-solvent mixture.
| Co-Solvent | Properties | Considerations |
| NMP | Polar aprotic; strong solubilizer for a wide range of compounds. | May have higher biological activity than DMSO. |
| DMF | Polar aprotic; similar to DMSO but with different solubilizing power. | Lower boiling point than DMSO; more volatile. |
Section 4: Detailed Experimental Protocols
Safety First: Always handle DMSO and other solvents in a properly ventilated fume hood. Wear appropriate PPE, including butyl rubber or neoprene gloves, a lab coat, and chemical safety goggles.[7][9]
Protocol A: Standard Dissolution Method (Mechanical & Thermal)
-
Preparation: Weigh the desired amount of this compound into a sterile vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., for a 10 mM stock).
-
Initial Mixing: Vortex the vial vigorously for 2-3 minutes at room temperature.
-
Sonication: Place the vial in a bath sonicator. Sonicate for 15-30 minutes. Check for dissolution periodically.
-
Heating: If solids remain, transfer the vial to a heat block or water bath set to 37°C. Vortex intermittently for 10-15 minutes.
-
Final Assessment: Allow the solution to cool to room temperature. A clear, particulate-free solution indicates successful dissolution.
Protocol B: Enhanced Solubility via In Situ Salt Formation
-
Preparation: Weigh the desired amount of the compound into a sterile vial.
-
Solvent Addition: Add approximately 95% of the final required volume of DMSO.
-
Base Addition: Calculate the molar equivalent of your compound. Using a micropipette, add 1.1 molar equivalents of a suitable organic base (e.g., Triethylamine, TEA).
-
Example Calculation: For 10 mg of a 500 g/mol compound, you have 0.02 mmol. You would add 1.1 * 0.02 = 0.022 mmol of TEA.
-
-
Mixing: Vortex the mixture for 5-10 minutes at room temperature. The solid should dissolve rapidly as the salt is formed.
-
Final Volume: Add the remaining DMSO to reach the final target concentration and vortex briefly to ensure homogeneity.
References
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Link]
-
Basicmedical Key. (2016, August 14). Solubility and Dissolution. [Link]
-
Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. [Link]
-
Wikipedia. (n.d.). Sonication. [Link]
-
Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
Gaylord Chemical. (n.d.). Navigating the Safety of DMSO: Best Practices for Handling and Use. [Link]
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Chemistry For Everyone. (2025, March 28). What Is Sonication In Biochemistry?. YouTube. [Link]
-
Envirostar. (2025, December 2). Sonication: Significance and symbolism. [Link]
-
gChem Global. (n.d.). DMSO Health & Safety. [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Canyon Components. (n.d.). DIMETHYL SULFOXIDE (DMSO). [Link]
-
UCLA Chemistry. (n.d.). Noyes And Whitney Equation. [Link]
-
Hello Pharma. (n.d.). Noyes-Whitney Equation | The Science Behind Drug Dissolution. [Link]
-
Pharmacy 180. (n.d.). Dissolution - Biopharmaceutical. [Link]
-
National Center for Biotechnology Information. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: DMSO. [Link]
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]
-
ResearchGate. (n.d.). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA | Request PDF. [Link]
-
The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. [Link]
-
National Center for Biotechnology Information. (2020, October 20). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. PMC. [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Data Compiled by R. Williams. [Link]
-
Scribd. (n.d.). Pka'S of Inorganic and Oxo-Acids | PDF. [Link]
-
ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. [Link]
-
MDPI. (n.d.). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. [Link]
-
Royal Society of Chemistry. (n.d.). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. [Link]
-
Semantic Scholar. (n.d.). Salt formation to improve drug solubility. [Link]
-
Sci-Hub. (n.d.). Salt Formation to Improve Drug Solubility. [Link]
-
ResearchGate. (2025, August 6). Salt Formation to Improve Drug Solubility | Request PDF. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Link]
-
Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. [Link]
-
ACS Publications. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. [Link]
-
ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH
Welcome to the technical support resource for the synthesis of (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH, a key E3 ligase ligand-linker conjugate for PROTAC® development.[1] This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical rationale behind common pitfalls and their solutions, ensuring you can build robust, reproducible protocols.
The synthesis of this molecule involves the assembly of three distinct fragments: the VHL ligand ((S,R,S)-AHPC-Boc), a functionalized linker core (trans-3-aminocyclobutanol), and a terminal acid moiety (piperidine-2-acetic acid). Success hinges on efficient amide bond formations, precise control of protecting group chemistry, and strategic purification. This guide is structured as a series of frequently asked questions (FAQs) that address the most common points of failure in the synthetic sequence.
General Troubleshooting: Identifying the Source of Low Yield
Q1: My overall yield for the multi-step synthesis is critically low. How do I efficiently diagnose the problematic step?
A1: A low overall yield in a linear synthesis is often the result of one or two particularly inefficient steps rather than uniform mediocrity across the board. A systematic approach is crucial.
-
Retrospective Analysis: Do not rely solely on the final product yield. Re-examine the crude weights and analytical data (LC-MS, ¹H NMR) from each intermediate step. A step with a significant drop in mass-balance or the appearance of multiple new impurities on the LC trace is a primary suspect.
-
Isolate and Characterize: Never proceed to the next step with impure material. Poor purity of an intermediate is a leading cause of failure in the subsequent reaction. Ensure each intermediate is fully characterized to confirm its identity and purity before proceeding.
-
Focus on "High-Risk" Steps: Amide coupling reactions involving sterically hindered partners and acid-labile deprotection steps are the most common sources of yield loss in this synthesis.[2][3][4] Pay special attention to the analysis of these reaction mixtures.
-
Small-Scale Re-runs: If a step is identified as problematic, re-run it on a small scale (10-20 mg) to test modifications. This is far more efficient than committing a large batch of valuable intermediate to an unoptimized protocol.
The following diagram outlines a logical workflow for diagnosing yield loss.
Caption: Diagnostic workflow for troubleshooting low synthetic yield.
Troubleshooting Amide Coupling Reactions
The assembly of this molecule requires at least two critical amide bond formations. These couplings can be challenging due to the steric bulk of the (S,R,S)-AHPC fragment and the secondary amine of the piperidine ring.[2][3]
Q2: My amide coupling reaction is sluggish and incomplete, resulting in a low yield of the desired product. What are the most likely causes?
A2: Incomplete coupling is a classic problem, often stemming from insufficient activation of the carboxylic acid, steric hindrance, or side reactions.
-
Cause 1: Inadequate Coupling Reagent: Standard coupling reagents like EDC/HOBt may be insufficient for sterically demanding substrates.[5] The bulky AHPC moiety can significantly slow down the reaction rate.
-
Solution 1: Employ a More Potent Coupling Reagent: Aminium/Uronium or Phosphonium salt-based reagents are generally more effective for hindered couplings. They rapidly generate highly reactive acyl-intermediate species. Consider screening reagents such as HATU, HCTU, or PyBOP, which are known to facilitate difficult couplings.
-
Cause 2: Steric Hindrance: The reaction between a bulky acid (like the AHPC intermediate) and a bulky amine (like the piperidine derivative) is inherently slow.[6]
-
Solution 2: Optimize Reaction Conditions:
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier, but must be done cautiously to avoid racemization.
-
Increase Concentration: More concentrated reaction mixtures can favor the desired bimolecular coupling over side reactions.
-
Extended Reaction Time: Monitor the reaction by LC-MS and allow it to proceed for 12-24 hours if necessary.
-
-
Cause 3: Base-Related Issues: The choice and stoichiometry of the base (typically a tertiary amine like DIPEA or Et₃N) are critical. An insufficient amount of base will fail to neutralize the acid salt and activate the coupling reagent, while some bases can cause side reactions.
-
Solution 3: Use a Non-Nucleophilic Base: Use 2-4 equivalents of a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) to minimize side reactions. Ensure the base is high-purity and anhydrous.
| Reagent | Class | Reactivity Profile | Common Use Case |
| EDC/HOBt | Carbodiimide | Moderate | Routine, non-hindered couplings |
| HBTU/HCTU | Aminium Salt | High | Difficult couplings, good for SPPS |
| HATU | Aminium Salt | Very High | Extremely hindered couplings, low racemization |
| PyBOP | Phosphonium Salt | High | Clean reactions, good solubility |
| COMU | Aminium Salt | Very High | Oxyma-based, avoids guanidinylation side products |
Table 1. Comparison of common peptide coupling reagents. Data synthesized from various sources.[5][7]
Protocol 1: Small-Scale Screening of Coupling Conditions
-
In separate vials, place your carboxylic acid starting material (1.0 equiv., e.g., 20 mg).
-
Add the amine starting material (1.1 equiv.).
-
Dissolve in anhydrous DMF or NMP (to a concentration of ~0.2 M).
-
To each vial, add a different coupling reagent (1.2 equiv.) from Table 1 and DIPEA (3.0 equiv.).
-
Stir the reactions at room temperature.
-
Monitor each reaction by LC-MS at 1h, 4h, and 12h to compare the rate of product formation and consumption of starting material.
Boc Protecting Group Issues
The Boc group is robust but its removal requires strong acid, which can lead to unwanted side reactions, particularly the formation of a stable t-butyl cation.[8][9]
Q3: After a step involving acid (e.g., Boc deprotection or acidic workup), my mass spec shows a major side product with a mass of +56 Da. What is this and how do I prevent it?
A3: A mass increase of +56 m/z is the classic signature of t-butylation. During the acidic cleavage of the Boc group, a reactive t-butyl cation is formed.[10] This electrophile can be "scavenged" by any nucleophilic site on your molecule, such as the indole ring of a tryptophan residue (if present), the thioether of methionine, or even the activated aromatic ring of the AHPC ligand itself.
-
Mechanism of Side Reaction:
-
R-NH-Boc + H⁺ → [R-NH-C(O)OH₂-tBu]⁺
-
[R-NH-C(O)OH₂-tBu]⁺ → R-NH-COOH + [C(CH₃)₃]⁺ (t-butyl cation)
-
Substrate-Nu: + [C(CH₃)₃]⁺ → Substrate-Nu-tBu (+56 Da)
-
Caption: Formation of t-butyl cation and subsequent side reaction.
-
Solution: Use Cation Scavengers: To prevent this, the deprotection must be performed in the presence of a "scavenger" that can trap the t-butyl cation more effectively than your substrate.
-
Common Scavengers: Triisopropylsilane (TIS), thioanisole, or anisole are excellent choices.[8][9] A standard deprotection cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% TIS.
-
Rationale: TIS, for example, reacts with the t-butyl cation via hydride transfer, forming the volatile isobutane and a stable silyl trifluoroacetate.
-
Protocol 2: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected substrate in a minimal amount of Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the "cleavage cocktail": 95% TFA, 2.5% H₂O, 2.5% TIS.
-
Add the cleavage cocktail to the substrate solution (typically 10-20 volumes).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting amine salt can often be used directly in the next step.
Purification Challenges
The final product and its precursors can be challenging to purify due to their complex structure, which includes both hydrophobic (Boc, AHPC) and polar/ionizable (hydroxyl, carboxylic acid, multiple amines) functionalities.
Q4: I am losing the majority of my product during reverse-phase HPLC purification. What can I do to improve recovery?
A4: Significant product loss during purification is often due to poor solubility, irreversible binding to the stationary phase, or degradation on the column.
-
Problem 1: Peak Tailing and Poor Resolution: The presence of both a free carboxylic acid and basic piperidine nitrogen can lead to severe peak tailing on standard C18 columns due to mixed-mode interactions with residual silanols.
-
Solution 1: Modify the Mobile Phase:
-
Add an Ion-Pairing Agent: For the final product, adding 0.05-0.1% TFA to both the water and acetonitrile mobile phases will protonate the amines and suppress the ionization of the carboxylic acid, leading to sharper peaks and better retention.
-
Use a Buffer: Using a buffered mobile phase (e.g., ammonium formate or ammonium acetate at pH 4-6) can provide more consistent chromatography than TFA.
-
-
Problem 2: Irreversible Adsorption: Highly hydrophobic molecules can sometimes bind irreversibly to the C18 stationary phase, especially if there are issues with the sample solvent.
-
Solution 2: Optimize Sample Loading and Column Choice:
-
Ensure the crude product is fully dissolved in a suitable solvent (like DMSO or DMF) before diluting with the mobile phase for injection. Crashing out on the column head is a major source of loss.
-
Consider a less retentive stationary phase, such as C8 or a phenyl-hexyl column, which may be more suitable for this type of molecule.
-
-
Problem 3: Low Mass Recovery: The product may be sticking to glassware or is simply not eluting from the column under the chosen conditions.
-
Solution 3: Post-Purification Column Wash: After collecting your product fractions, wash the column with a much stronger solvent system (e.g., isopropanol or even DCM if the column is compatible) to elute any strongly bound material. This can help diagnose if the product is being irreversibly retained.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]
-
ResearchGate. a) The synthesis of the pip‐tetraCO2H ligand and two new.... [Link]
-
ACS Catalysis. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]
- Google Patents.
-
ResearchGate. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
Biotage. What do you do when your peptide synthesis fails?. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. [Link]
-
National Institutes of Health. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
PubMed. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]
-
ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]
-
MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
Semantic Scholar. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. [Link]
-
Royal Society of Chemistry. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. [Link]
-
Bitesize Bio. 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
National Institutes of Health. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
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- 5. peptide.com [peptide.com]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Optimizing Boc Deprotection: A Technical Support Guide to Avoiding Side Reactions
Welcome to the Technical Support Center for optimizing tert-butyloxycarbonyl (Boc) deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this common but critical step in organic synthesis. Here, we move beyond simple protocols to provide in-depth, experience-driven answers to troubleshoot and prevent common side reactions, ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection, and why do side reactions occur?
A1: The Boc group is reliably removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The process begins when the acid protonates the carbamate oxygen, weakening the C-O bond.[1] This leads to the bond's cleavage, generating a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes into the desired free amine and carbon dioxide gas.[1][2]
The primary source of side reactions is the highly reactive tert-butyl cation generated during this process.[1][3][4][5] This potent electrophile will readily attack any available nucleophile in the reaction mixture. If not properly managed, it can modify sensitive functional groups on your target molecule, leading to a range of undesirable byproducts.[1][6][7]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[4][5][6] Key residues to watch for include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, adding 56 Da to the peptide's mass.[1][4][5] Methionine is also susceptible to oxidation, which can occur under acidic conditions.[1][5]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for tert-butylation.[1][4][5]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][4][5][6]
Q3: What are scavengers, and how do they prevent these side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection "cocktail" to intercept and neutralize reactive electrophiles like the tert-butyl cation.[1][4][6] They function by being either more reactive or present in a much higher concentration than the sensitive residues of your substrate.[1][6] By trapping the carbocations, scavengers prevent them from reacting with and modifying your desired product.[4][5]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, incomplete deprotection is a common issue. It can arise from insufficient acid concentration, short reaction times, low temperatures, or steric hindrance around the Boc-protected amine.[4][5][6][8] Signs of incomplete deprotection include:
-
A complex mixture of products observed by HPLC or LC-MS.[5]
-
The presence of the starting material in the final reaction mixture.[5]
-
In peptide synthesis, this can lead to the deletion of amino acid residues in subsequent coupling steps.[5]
The rate of Boc cleavage can have a second-order dependence on the acid concentration, meaning that small changes in acid strength can have a significant impact on the reaction time.[8][9][10][11]
Q5: Are there alternatives to strong acids like TFA for Boc deprotection?
A5: While TFA is the most common reagent, several other methods exist for removing the Boc group, which can be useful for substrates with other acid-labile functionalities.[12] These include:
-
HCl in organic solvents: Solutions of HCl in dioxane, ethyl acetate, or methanol are effective alternatives.[12][13]
-
Lewis Acids: Reagents like AlCl₃, ZnBr₂, and SnCl₄ can mediate Boc cleavage.[13][14]
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating, though this is less common.[15][16]
-
Milder Acidic Conditions: For substrates that are highly sensitive, reagents like aqueous phosphoric acid or catalytic amounts of iodine have been used.[12][15]
-
Oxalyl Chloride in Methanol: This has been reported as a mild method for deprotecting a wide range of N-Boc substrates, including those with other acid-labile groups.[12][17][18]
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: My LC-MS analysis shows a +56 Da adduct on my peptide/molecule.
-
Probable Cause: This mass addition is a classic sign of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule.[1] This is most common with residues like Trp, Met, Cys, and Tyr.[1][4][5]
-
Solution: The most effective solution is to incorporate a scavenger or a scavenger cocktail into your deprotection reagent.
Visualizing the Problem and Solution
Caption: Boc deprotection pathway and competing side reactions.
Issue 2: My deprotection reaction is sluggish or incomplete, even after several hours.
-
Possible Cause 1: Insufficient Acid Strength or Concentration. The kinetics of Boc deprotection are highly dependent on the acid concentration.[8][9][10][11] For sterically hindered amines or less reactive substrates, a standard 20-50% TFA in DCM may be insufficient.[4][6][8]
-
Possible Cause 2: Suboptimal Temperature. Most deprotections are run at room temperature.[8] If the reaction is slow, gentle warming (e.g., to 40°C) can increase the rate.[4] However, higher temperatures can also accelerate side reactions.[4]
-
Possible Cause 3 (for Solid-Phase Synthesis): Poor Resin Swelling. If the peptide is on a solid support, the solvent must adequately swell the resin to allow the reagents to access the reaction sites. 100% TFA can sometimes cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), potentially leading to lower purity.[8]
-
Solution: Ensure you are using a solvent system known to effectively swell your chosen resin type. A common starting point is 20-55% TFA in DCM.[8]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for Boc deprotection.
Issue 3: I am working with a peptide containing Arg(Pbf) and Trp, and I'm seeing side products.
-
Probable Cause: This is a particularly challenging combination. During the cleavage of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group from arginine, reactive sulfonyl cations are generated.[19] These can react with the highly nucleophilic indole ring of tryptophan, leading to sulfonation.[19][20] Furthermore, the standard tert-butyl cation from the Boc deprotection can also alkylate the tryptophan.[19]
-
Solution: This scenario requires a specialized scavenger cocktail. Using Fmoc-Trp(Boc)-OH during synthesis is a highly recommended strategy, as the Boc group on the indole nitrogen provides protection against both sulfonation and alkylation.[20] If this is not possible, a robust scavenger cocktail like Reagent K is often employed.
Data & Protocols
Table 1: Common Scavengers and Their Applications
| Scavenger | Typical Concentration (v/v) | Primary Purpose & Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | A very common and effective general carbocation scavenger.[5] |
| Water | 2.5 - 5% | A "soft" scavenger that traps carbocations to form tert-butanol. Included in many standard cocktails.[5] |
| Thioanisole | 5% | Particularly effective in preventing the modification of Trp and Met residues.[5] However, it should be used with caution as its cation adducts can potentially alkylate tryptophan. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Excellent for protecting Cysteine residues from alkylation and minimizing disulfide bridge formation.[5] |
| Phenol | 5% | An effective carbocation scavenger, often used for Trp-containing peptides.[5] |
| Dimethyl sulfide (DMS) | - | Helps prevent the oxidation of Methionine.[5][21] |
Table 2: Recommended Scavenger Cocktails for Deprotection
| Cocktail Name | Composition (v/v/w) | Primary Use & Key Features |
| Standard Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose and highly effective cocktail for many standard peptides.[4][5] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | A powerful cocktail used for peptides with multiple sensitive residues, especially Trp, Met, Cys, and Arg(Pbf/Pmc).[5] |
| For Methionine-Containing Peptides | TFA/thioanisole/dithiothreitol (DTT) (90:5:5) | Specifically designed to prevent both S-alkylation and oxidation of methionine residues.[5] |
Experimental Protocols
Protocol 1: General Boc Deprotection in Solution Phase
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).[4][5]
-
Reagent Preparation: Prepare the cleavage cocktail. For a standard deprotection, mix TFA, TIS, and water in a 95:2.5:2.5 volume ratio.
-
Deprotection: Add the cleavage cocktail to the solution of the starting material. A common ratio is 1:1 by volume of the substrate solution to the cleavage cocktail.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.[4]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting amine trifluoroacetate salt can often be precipitated by the addition of cold diethyl ether and collected by filtration.[4]
Protocol 2: Cleavage and Deprotection from Solid-Phase Resin
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and shrink the resin.
-
Cleavage Cocktail: Prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 2). Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether (or methyl tert-butyl ether) to precipitate the crude peptide.[22]
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
References
- Side reactions of Boc deprotection with scavengers. - Benchchem. (URL: )
- Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Public
- A Comparative Guide to Boc and Other Acid-Labile Protecting Groups - Benchchem. (URL: )
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (URL: )
- Troubleshooting incomplete deprotection of the Boc group
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020-06-23). (URL: )
- Scavengers for Boc deprotection to prevent side product form
- Scavengers for Boc deprotection to prevent side reactions. - Benchchem. (URL: )
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
- Boc Resin Cleavage Protocol - Sigma-Aldrich. (URL: )
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (URL: )
-
Any suggestion on Boc deprotection without using acid? - ResearchGate. (2016-03-26). (URL: [Link])
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem. (URL: )
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL: )
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. (2012-05-27). (URL: [Link])
- Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (URL: )
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare. (URL: [Link])
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. (2025-08-10). (URL: [Link])
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed. (2010-12-03). (URL: [Link])
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - Awuah Lab. (2020-06-23). (URL: [Link])
-
Amino Acid Sidechain Deprotection - Aapptec Peptides. (URL: [Link])
- Pbf Protecting Group Cleavage: A Technical Support Guide - Benchchem. (URL: )
-
Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (URL: [Link])
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. xray.uky.edu [xray.uky.edu]
- 18. awuahlab.com [awuahlab.com]
- 19. benchchem.com [benchchem.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. peptide.com [peptide.com]
Technical Support Center: Purifying Aminocyclobutanol-Containing PROTACs
Introduction: The Unique Purification Landscape of Aminocyclobutanol PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1][2] The incorporation of aminocyclobutanol moieties into PROTAC scaffolds offers a compelling strategy to introduce conformational rigidity and novel three-dimensional exit vectors, which can be crucial for optimizing ternary complex formation and improving pharmacokinetic properties.[3][4] However, this unique structural feature also introduces a distinct set of challenges that can complicate purification, a critical step for obtaining the high-purity material required for reliable biological evaluation.[5]
These molecules are often large (typically >800 Da), structurally complex, and possess multiple chiral centers, leading to issues that are less common with traditional small molecules.[6][7] The aminocyclobutanol ring, while beneficial for structural pre-organization, is a strained system that can be susceptible to degradation under certain chromatographic conditions.[8] This guide, designed for researchers and drug development professionals, provides a comprehensive troubleshooting framework and detailed protocols to navigate the specific hurdles encountered when purifying aminocyclobutanol-containing PROTACs.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses the most frequently encountered problems during the purification of aminocyclobutanol PROTACs in a direct question-and-answer format.
Problem 1: Poor Chromatographic Resolution & Co-eluting Impurities
Q: My reverse-phase HPLC of the crude reaction mixture shows a broad, poorly resolved peak for my target PROTAC, making it difficult to separate from starting materials and byproducts. How can I improve the separation?
A: This is a classic challenge with PROTACs, which often have physicochemical properties similar to their precursors and related impurities.[9] A multi-faceted approach is required:
-
Rationale: The goal is to exploit subtle differences in polarity, size, and stereochemistry between your target molecule and contaminants. A single chromatographic mode may not be sufficient.
-
Solution Strategy:
-
Switch Chromatographic Modes: If reverse-phase (RP) fails, consider orthogonal techniques. Normal-phase (NP) flash chromatography can be highly effective as an initial capture step to remove non-polar impurities, especially if your PROTAC has polar linkers (e.g., PEG-based).[5]
-
Optimize Mobile Phase:
-
pH Control: The ionization state of your PROTAC and impurities is critical. For RP-HPLC, screen different acidic modifiers (0.1% formic acid vs. 0.1% trifluoroacetic acid) or switch to a buffered system (e.g., 10 mM ammonium bicarbonate, pH ~8) if your molecule is base-stable. This alters the hydrophobicity and can dramatically change elution order and peak shape.
-
Solvent Choice: While acetonitrile (ACN) is common, substituting it with methanol (MeOH) can alter selectivity due to different hydrogen bonding characteristics.
-
-
Vary the Stationary Phase: Do not rely solely on C18 columns. Phenyl-hexyl phases can provide alternative selectivity through π-π interactions with aromatic rings in your warhead or E3 ligand binder. Embedded polar group (EPG) phases can reduce peak tailing for basic compounds.
-
Gradient Optimization: A shallow gradient around the elution point of your PROTAC will provide the best chance of resolving closely eluting species. Start with a rapid scouting gradient to find the approximate elution percentage, then run a focused, shallow gradient (e.g., 0.5% change in organic per column volume) across that range.
-
Problem 2: Suspected On-Column Degradation & Appearance of New Peaks
Q: My analytical LC-MS of the crude material looks clean, but after preparative HPLC, I see new, lower-mass peaks. I suspect the aminocyclobutanol ring is opening. How can I prevent this?
A: This is a critical concern specific to strained ring systems. The cyclobutane ring is susceptible to cleavage under harsh acidic or basic conditions, which can be exacerbated on the surface of silica gel.[8]
-
Causality: The high surface area and potential Lewis acidity of silica gel, combined with mobile phases at pH extremes (especially <2.5 with TFA), can catalyze the ring-opening of the protonated aminocyclobutanol.
-
Preventative Measures:
-
Maintain Neutral pH: The most effective strategy is to use buffered mobile phases for both flash chromatography and preparative HPLC. Volatile buffers like ammonium bicarbonate or ammonium acetate are ideal as they are easily removed during lyophilization. Aim for a pH range of 6-8.
-
Avoid Strong Acids: Minimize the use of TFA. If an acidic modifier is necessary for peak shape, use formic acid, which is less aggressive.
-
Temperature Control: Perform purifications at ambient temperature or below. Elevated temperatures, sometimes used to reduce solvent viscosity, can provide the activation energy needed for degradation.
-
Limit Residence Time: Use higher flow rates and shorter columns where possible to minimize the time the molecule spends on the stationary phase.
-
Problem 3: Intractable Mixture of Diastereomers
Q: My characterization data (NMR, HRMS) confirm I have synthesized the correct PROTAC, but my chromatogram shows two or more perfectly resolved peaks with identical mass spectra. How can I isolate the individual diastereomers for biological testing?
A: The aminocyclobutanol moiety, often synthesized from chiral precursors, introduces at least two new stereocenters. This, combined with any stereocenters on the warhead or E3 ligand, frequently results in a mixture of diastereomers.[6] Separating these is essential, as they can have vastly different biological activities.
-
Underlying Principle: Diastereomers have different physical properties and can be separated using achiral chromatography. However, if their polarities are very similar, specialized techniques are required.[10]
-
Separation Toolkit:
-
Supercritical Fluid Chromatography (SFC): This is the gold standard for preparative chiral and achiral separations of complex molecules.[10] SFC often provides superior resolution and speed compared to HPLC for diastereomer separation. The use of alcohol modifiers (methanol, ethanol) with various chiral stationary phases (CSPs) is highly effective.
-
Chiral HPLC: If SFC is unavailable, both normal-phase and reverse-phase chiral HPLC can be successful. A systematic screening of different CSPs is necessary.
-
Method Development: Screen a variety of chiral columns and mobile phase combinations at an analytical scale before scaling up to preparative purification.
-
Visual Workflow for Troubleshooting Purification
Caption: Troubleshooting decision tree for aminocyclobutanol PROTAC purification.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy after synthesizing a novel aminocyclobutanol PROTAC? A: Always begin with a thorough analysis of the crude reaction mixture using analytical UPLC-MS. This provides a "fingerprint" of your product, starting materials, and major byproducts, guiding your strategy.[11] A robust starting point is often a two-step process: first, a rapid, low-resolution bulk purification using flash chromatography (either reverse-phase or normal-phase depending on the polarity of the crude mixture), followed by a high-resolution polishing step with preparative HPLC or SFC on the enriched fractions.[9]
Q2: How can I definitively confirm the integrity of the aminocyclobutanol ring after purification? A: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, but it cannot prove connectivity. The most powerful tool is 2D Nuclear Magnetic Resonance (NMR) spectroscopy. An HSQC spectrum will show the correlation between protons and their attached carbons, while an HMBC spectrum will reveal 2- and 3-bond correlations. Look for the characteristic correlations between the cyclobutane protons and carbons to ensure the ring is intact and has the expected connectivity to the rest of the PROTAC scaffold.[11]
Q3: My PROTAC is poorly soluble in common HPLC solvents. What can I do? A: Solubility is a common challenge for these large molecules.[7] For reverse-phase, you can sometimes add a small percentage (<5%) of a stronger, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to your sample injection, but be aware this can cause peak distortion. For the mobile phase itself, switching from acetonitrile to methanol or isopropanol may help. In some cases, using a higher column temperature (e.g., 40-50°C) can improve solubility and reduce peak broadening, but this must be balanced against the risk of degradation.[6]
Q4: How does the PROTAC linker type influence the purification method? A: The linker is a major determinant of the PROTAC's overall physicochemical properties.[4][]
-
PEG Linkers: These are hydrophilic and increase the molecule's polarity. PROTACs with PEG linkers are generally good candidates for reverse-phase chromatography.[9]
-
Alkyl Linkers: These are lipophilic and decrease polarity. For PROTACs with long alkyl linkers, normal-phase chromatography may be more effective, or reverse-phase will require very high concentrations of organic solvent for elution.[13]
-
Rigid Linkers (e.g., containing piperazine or aromatic rings): These can offer unique selectivities on different stationary phases. A phenyl-based column, for example, might interact favorably with an aromatic linker.[4]
Key Protocols & Methodologies
Protocol 1: General Multi-Step Purification Workflow
This protocol outlines a robust, multi-step strategy to take a crude aminocyclobutanol PROTAC from the reaction flask to a highly pure solid for biological assays.
Caption: Standard multi-step workflow for PROTAC purification.
Methodology:
-
Crude Mixture Analysis: Dissolve a small aliquot of the crude reaction mixture in DMSO or DMF and analyze by UPLC-MS to identify the mass of the desired product and major impurities.
-
Initial Bulk Purification (Flash Chromatography):
-
Adsorb the crude material onto a suitable sorbent (e.g., Celite for NP, C18 silica for RP).
-
Run a shallow gradient based on the analytical trace to separate the bulk of the impurities from the product-containing fractions.
-
-
Fraction Analysis: Analyze the collected fractions by TLC or rapid analytical LC-MS.
-
Pooling and Concentration: Combine fractions that contain the target PROTAC at a purity of >85%. Concentrate under reduced pressure.
-
High-Resolution Polishing (Preparative HPLC):
-
Dissolve the enriched material in a suitable solvent (e.g., DMSO/MeOH).
-
Inject onto a preparative HPLC or SFC system using a method optimized at the analytical scale (see table below).
-
Collect fractions corresponding to the main product peak.
-
-
Final Purity Assessment: Analyze the high-purity fractions to confirm purity is >98%.
-
Solvent Removal: Combine the pure fractions. Remove the organic solvent via rotary evaporation. Freeze the remaining aqueous solution and lyophilize to obtain the final product as a fluffy solid.[5]
-
Final Quality Control: Perform final characterization (¹H NMR, ¹³C NMR, HRMS) to confirm structure and identity.
Data Summary: Recommended Starting Conditions for Purification
| Technique | Stationary Phase | Typical Mobile Phase | Primary Application | Key Considerations |
| Reverse-Phase Flash | C18-functionalized Silica | A: H₂O + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Initial bulk cleanup of polar to moderately polar PROTACs. | Cost-effective for large scale; lower resolution than HPLC. |
| Normal-Phase Flash | Silica Gel | A: Heptane/HexaneB: Ethyl Acetate or Isopropanol | Initial bulk cleanup of non-polar/lipophilic PROTACs. | Good for removing very non-polar or very polar (baseline) impurities. |
| Reverse-Phase Prep HPLC | C18, Phenyl-Hexyl, C8 | A: H₂O + Buffer (e.g., 10mM NH₄HCO₃)B: Acetonitrile or Methanol | Final polishing step for high purity (>98%). | High resolution; risk of degradation with TFA; use buffered systems. |
| Preparative SFC | Chiral (e.g., Cellulose, Amylose based) or Achiral (e.g., Diol) | A: Supercritical CO₂B: Methanol or Ethanol (with additives) | Gold standard for diastereomer separation. | High throughput, reduced solvent waste, excellent for complex isomer mixtures. |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of PROTACs Synthesized with Aminooxy-PEG4-C2-Boc.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Journal of the American Society for Mass Spectrometry.
- WuXi AppTec DMPK. (2023). PROTAC Bioanalysis: Challenges and Strategies.
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.).
- Testa, A., et al. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters.
- PrecisePEG. (n.d.). Linkers in PROTACs.
- AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
- Chiral Drug Separation. (n.d.).
- WuXi AppTec. (2022). Tackling the DMPK challenges of developing PROTAC drugs.
- Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. (n.d.). Infoscience - EPFL.
- Zhang, H., et al. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Medicinal Chemistry.
- Bai, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI.
Sources
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes [infoscience.epfl.ch]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
PROTAC In Vitro Stability: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for PROTAC (Proteolysis Targeting Chimera) in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability and performance issues encountered during early-stage PROTAC evaluation. As a novel therapeutic modality, PROTACs present unique challenges that are not always addressed by traditional small-molecule troubleshooting paradigms.
This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to diagnose and solve common hurdles in your targeted protein degradation experiments.
Section 1: The "Hook Effect" - Navigating the Bell-Shaped Curve
The most frequently encountered and often misinterpreted phenomenon in PROTAC assays is the "hook effect." Understanding its mechanism is the first step toward generating reliable and reproducible data.
FAQ 1: What is the "hook effect" and why does it occur with PROTACs?
Answer: The "hook effect," also known as the prozone effect, is a paradoxical decrease in target protein degradation at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped dose-response curve instead of the typical sigmoidal curve seen with inhibitors.[2][3]
The underlying mechanism is based on the PROTAC's bifunctional nature. For degradation to occur, the PROTAC must form a productive ternary complex , simultaneously binding the Protein of Interest (POI) and an E3 ligase.[2][3] At optimal concentrations, ternary complex formation is favored. However, at excessive concentrations, the PROTAC molecules saturate both the POI and the E3 ligase independently, leading to the formation of unproductive binary complexes (POI-PROTAC or E3-PROTAC).[2][3][4] These binary complexes cannot bring the POI and E3 ligase together, thus inhibiting the degradation process and causing the "hook."[2][3][4]
Caption: Mechanism of the PROTAC hook effect at high concentrations.
FAQ 2: My PROTAC shows no degradation at the concentrations tested. Could this be the hook effect?
Troubleshooting Guide: Identifying and Overcoming the Hook Effect
This guide provides a systematic workflow to properly characterize a PROTAC's dose-response profile.
Problem: You observe weak or no degradation, or your dose-response curve is bell-shaped.
Workflow:
Caption: Workflow for troubleshooting the PROTAC hook effect.
Detailed Protocol: Dose-Response Western Blot for PROTAC Evaluation
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the logarithmic growth phase and reach ~70-80% confluency at the time of treatment. Inconsistent confluency can affect protein expression and degradation machinery.[6]
-
PROTAC Preparation: Prepare a wide range of serial dilutions. A recommended starting range is from 50 µM down to 1 pM. Use a consistent, low percentage of DMSO (e.g., <0.1%) across all wells to avoid solvent toxicity.[7]
-
Treatment: Treat cells for a defined period. A 16-24 hour endpoint is common for initial screens, but a time-course experiment is recommended to find the optimal window for your specific POI and PROTAC.[8]
-
Controls: Include the following critical controls:
-
Vehicle Control (DMSO): Establishes the baseline protein level.
-
Inactive Epimer/Stereoisomer: A structurally similar PROTAC with a modification that ablates binding to the E3 ligase (e.g., an inverted stereocenter in the VHL ligand). This confirms the degradation is E3-ligase dependent.[9]
-
Proteasome Inhibitor Co-treatment: Pre-treat cells with an inhibitor like MG-132 or carfilzomib before adding the PROTAC. A rescue of protein levels confirms a proteasome-dependent mechanism.[5][8]
-
-
Cell Lysis & Protein Quantification: Lyse cells and normalize protein concentrations for all samples using a BCA assay before loading onto the gel.[6]
-
Western Blotting: Perform SDS-PAGE and Western blotting to detect the POI and a loading control (e.g., Tubulin, GAPDH).
-
Data Analysis: Quantify band intensities. Plot the percentage of remaining protein against the log of the PROTAC concentration. Fit the data using a non-linear regression model that can accommodate a bell-shaped curve to accurately determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2]
Section 2: Physicochemical Hurdles - Solubility and Permeability
A common failure point for PROTACs stems from their challenging physicochemical properties. Being large molecules, they often fall "beyond the Rule of Five" (bRo5), leading to poor solubility and cell permeability.[10]
FAQ 3: My PROTAC is not showing activity. How can I be sure it's not just a solubility issue?
Answer: Poor aqueous solubility is a frequent problem that can lead to compound precipitation in your cell culture media, effectively lowering the concentration that reaches the cells.[11] This can be mistaken for a lack of intrinsic activity. Visual inspection of your stock solutions and final dilutions for precipitates is a first step. For a more quantitative assessment, several methods can be employed.
| Method | Principle | Throughput | Considerations |
| Nephelometry | Measures light scattering by undissolved particles. | High | Requires specialized equipment. |
| HPLC-based Assay | Quantifies the concentration of a saturated solution. | Medium | Can be time-consuming but is accurate.[12] |
| Visual Inspection | Microscopic examination of dosing solutions for crystals. | Low | Simple, but not highly sensitive. |
Troubleshooting Steps:
-
Improve Solubility in Stock: Consider using co-solvents or alternative formulation strategies. Research suggests that inserting basic nitrogen into linkers can improve solubility.[11]
-
Use Biorelevant Buffers: For some PROTACs, solubility improves in buffers that mimic intestinal fluid (e.g., FaSSIF/FeSSIF), which may be relevant if oral bioavailability is an eventual goal.[11]
-
Filter Your Dosing Solutions: After diluting your stock into media, centrifuge and filter the solution to remove any precipitate before adding it to the cells. This ensures you know the true concentration being tested.
FAQ 4: How do I know if my PROTAC is getting into the cells?
Answer: Poor cell permeability is a major barrier to PROTAC efficacy.[13][14] Even if a PROTAC is potent in biochemical assays, it must cross the cell membrane to engage its intracellular targets.[10][15] Several assays can evaluate cell permeability.
Key Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's a good first screen for general permeability issues.[10][16]
-
Caco-2 Bidirectional Permeability Assay: This assay uses a monolayer of human Caco-2 cells, which model the human intestinal barrier. It provides data on both passive diffusion and active transport, including efflux pumps that may be removing your PROTAC from the cell.[10][14][16]
-
Cellular Target Engagement Assays (e.g., NanoBRET™): These live-cell assays measure whether the PROTAC is binding to its target inside the cell. A positive signal provides indirect but powerful evidence that the PROTAC has crossed the cell membrane.[13][17]
Troubleshooting Strategies:
-
Linker Modification: The linker composition is crucial for permeability. Replacing flexible PEG linkers with more rigid phenyl rings or avoiding multiple amide bonds has been shown to improve cell permeability.[11][18]
-
Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can reduce the molecule's polar surface area and "shield" it, improving its ability to cross the lipid bilayer.[11]
-
Prodrugs: Masking polar groups with lipophilic moieties that are cleaved inside the cell is another strategy to enhance permeability.[16]
Section 3: Validating the Mechanism of Action
Observing protein knockdown is the first step. Confirming that it occurs through the intended PROTAC mechanism is essential for validating your molecule and troubleshooting unexpected results.
FAQ 5: How can I be sure the degradation is specific to my target and not a general off-target effect?
Answer: Off-target effects are a critical concern. They can arise from the warhead binding to other proteins, the E3 ligase ligand having its own activity (e.g., pomalidomide can degrade zinc-finger proteins), or the ternary complex creating new interaction surfaces (neosubstrates).[7]
Essential Control Experiments for Specificity:
| Control Molecule/Condition | Purpose | Expected Outcome |
| Inactive Epimer | To confirm the effect is dependent on E3 ligase binding. | No degradation of the target protein.[9] |
| Warhead Alone | To ensure the effect is not just from target inhibition. | No degradation; may see phenotypic changes due to inhibition. |
| E3 Ligase Ligand Alone | To rule out effects from the E3 binder itself. | No degradation of the target protein. |
| Proteasome Inhibitor | To confirm degradation is via the proteasome. | Protein degradation is blocked or "rescued."[8] |
| Neddylation Inhibitor (e.g., MLN4924) | To confirm dependence on Cullin-RING E3 ligases. | Protein degradation is blocked.[8] |
Advanced Strategy: Proteomics For a comprehensive view of specificity, global proteomics (mass spectrometry) is the gold standard. By comparing cells treated with your active PROTAC, an inactive control, and a vehicle, you can identify all proteins that are degraded. Performing these experiments at early time points (e.g., < 8 hours) helps distinguish direct targets from downstream, secondary effects.[8][19]
FAQ 6: Could the choice of cell line or E3 ligase be the problem?
Answer: Absolutely. The success of a PROTAC is highly dependent on the cellular context.
-
E3 Ligase Expression: The recruited E3 ligase (e.g., VHL, CRBN) must be expressed at sufficient levels in your chosen cell line.[20] If expression is low, degradation will be inefficient. It's crucial to verify E3 ligase expression levels via Western blot or qPCR before starting your experiments.
-
Tissue Specificity: Different E3 ligases have distinct expression patterns across tissues.[7] Leveraging a tissue-specific E3 ligase can be a powerful strategy to improve selectivity and reduce potential toxicity.[21] The repertoire of usable E3 ligases is expanding beyond the common VHL and CRBN, offering more options for targeted degradation.[22][23]
References
- The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degrad
- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
- Navigating the Hook Effect in PROTAC Assays: A Technical Support Center. BenchChem.
- The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degrad
- Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines. Aragen Bioscience.
- Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Expert Opinion on Drug Discovery.
- strategies to improve the efficiency of PROTACs. BenchChem.
- 7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development.
- Navigating the Hook Effect in PROTAC Assays with SS47 Tfa: A Technical Support Guide. BenchChem.
- Technical Support Center: Minimizing the "Hook Effect" in PROTAC Experiments. BenchChem.
- Technical Support Center: Off-Target Effects of PROTACs. BenchChem.
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). MDPI.
- Application Notes & Protocols: Cell Permeability Assays for (S,R,S)-AHPC TFA containing PROTACs. BenchChem.
- Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv.
- Technical Support Center: Troubleshooting Failed Protein Degrad
- control experiments for validating PROTAC-mediated degrad
- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). SLAS Discovery.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2020). Molecules.
- Webinar – Understanding PROTACs-Mediated Targeted Protein Degrad
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). Journal of Medicinal Chemistry.
- PROTAC In Vitro Evalu
- Targeted Protein Degradation using Proteolysis-Targeted Chimeras. Thermo Fisher Scientific.
- Technical Support Center: Troubleshooting Poor Reproducibility in Degrad
- Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. (2023). WuXi AppTec.
- Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). (2024). eLife.
- PROTAC-mediated ternary complex formation and hook effect. The hook....
- common problems in PROTAC experiments and how to avoid them. BenchChem.
- Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Expert Opinion on Drug Discovery.
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). Journal of Medicinal Chemistry.
- Critical assessment of targeted protein degradation as a research tool and pharmacological modality. (2018). Trends in Pharmacological Sciences.
- A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. (2020). bioRxiv.
- (PDF) A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
- Figure 4. PROTAC permeability, stability, and cellular activity. (A)....
- Safety challenges inherent to the PROTAC modality. PROTAC can degrade....
- Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. (2018). ACS Chemical Biology.
- A beginner's guide to PROTACs and targeted protein degrad
- Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). Journal of Medicinal Chemistry.
- PROTACs: A Practical Guide. (2022). Biocompare.
- Overcoming the challenges of preclinical evalu
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strategies to reduce non-specific binding of AHPC-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding non-specific binding of Adamantane-based Pincer (AHPC)-based PROTACs, which primarily recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Introduction: The Challenge of Non-Specific Binding
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][2][3] An AHPC-based PROTAC consists of a ligand for a protein of interest (POI), a linker, and an (S,R,S)-AHPC warhead that recruits the VHL E3 ligase.[1][4] This assembly forms a ternary complex (POI-PROTAC-VHL), leading to the ubiquitination and subsequent degradation of the POI.[2][5][6]
While powerful, a significant hurdle in PROTAC development is ensuring specificity. Non-specific binding can lead to the degradation of unintended "off-target" proteins, causing unforeseen biological consequences and potential toxicity.[7][8] This guide provides a structured approach to diagnosing and mitigating these effects in your experiments.
Troubleshooting Guide: Addressing Non-Specific Binding
This section addresses specific experimental issues in a question-and-answer format, providing both the rationale and actionable protocols to resolve them.
Question 1: My global proteomics (TMT-MS) analysis reveals significant degradation of multiple off-target proteins by my AHPC-based PROTAC. What are the potential causes and how can I improve its selectivity?
Answer: Off-target degradation is a multifaceted problem that can stem from the PROTAC's individual components or their interplay within the ternary complex. The key is to systematically dissect the mechanism to pinpoint the source of non-specificity.
Root Cause Analysis:
-
Promiscuous POI Ligand ("Warhead"): The ligand targeting your POI may have inherent affinities for other proteins. A non-selective warhead is a common source of off-target degradation.[9]
-
Linker-Mediated Interactions: The linker is not merely a spacer; its length, composition, and rigidity critically influence the stability and conformation of the ternary complex.[1][5][][11] An suboptimal linker can inadvertently create favorable protein-protein interactions between VHL and an off-target protein, even if the warhead's affinity for that off-target is weak.[9]
-
Unfavorable Ternary Complex Cooperativity: Productive degradation relies on the formation of a stable ternary complex. Some high-affinity POI:PROTAC pairs may not form a stable complex with VHL, while some weakly-binding off-targets might form a highly stable ternary complex, leading to their preferential degradation.[9][12]
Strategic Solutions & Experimental Protocols:
Your goal is to re-engineer the PROTAC to disfavor the formation of off-target ternary complexes while maintaining or enhancing the on-target complex.
Strategy 1: Linker Optimization
Systematically altering the linker is often the most effective first step.[13] The goal is to find a linker that optimally orients the POI and VHL for on-target degradation while disrupting the geometry required for off-target interactions.[5][6][]
Table 1: Linker Modification Strategies
| Linker Modification | Rationale | Example |
| Vary Length | A shorter linker reduces conformational flexibility and the number of possible binding modes, which can enhance selectivity.[14] Conversely, a longer linker may be needed to access difficult targets.[5] | Synthesize a series with PEG linkers of n=2, 3, 4, 5 units. |
| Change Composition | Modifying hydrophilicity (e.g., PEG vs. alkyl chains) alters solubility and can introduce or remove hydrogen bonds that stabilize the ternary complex.[5][6] | Replace a flexible PEG linker with a more rigid alkyl or piperazine-based linker.[] |
| Increase Rigidity | Rigid linkers (e.g., containing alkynes or bicyclic moieties) minimize the conformational space, which can favor a specific productive on-target complex over various off-target possibilities.[][14] | Incorporate a cycloalkane or aromatic ring into the linker backbone. |
Strategy 2: Validate and Optimize the POI Ligand
Confirm that the non-specificity isn't simply due to a promiscuous warhead.
-
Action: Test the POI ligand alone (unconjugated) in broad-panel screening assays (e.g., kinome scan for kinase inhibitors) to understand its intrinsic selectivity profile.
-
Action: If the warhead is non-selective, consider synthesizing a new PROTAC using a more selective ligand for your POI.[13]
Strategy 3: Comprehensive Off-Target Validation Workflow
Use a combination of cellular and biochemical assays to confirm that off-target degradation is driven by the PROTAC machinery and to validate your optimized molecules.
Caption: Troubleshooting workflow for addressing off-target degradation.
Question 2: My AHPC-based PROTAC is potent but causes significant cellular toxicity even at concentrations where my target is not fully degraded. Could this be due to non-specific binding?
Answer: Yes, toxicity is a strong indicator of off-target effects. The observed toxicity could be due to the degradation of an essential protein or the inhibition of an off-target protein (if the warhead has inhibitory activity). It is critical to deconvolute these possibilities.
Diagnostic Approach:
-
Synthesize and Test Critical Negative Controls: This is the most important step to determine if the toxicity is mechanism-dependent.[15][16]
-
Inactive Epimer Control: Synthesize a diastereomer of your PROTAC with an inverted stereocenter in the AHPC hydroxyproline moiety. This modification ablates VHL binding without significantly altering the molecule's physical properties.[15] If this control is not toxic, it strongly suggests the toxicity is mediated by the formation of a VHL-dependent ternary complex.
-
"Dead" Warhead Control: Synthesize a PROTAC analogue where the warhead is modified to prevent binding to its targets. If this control is non-toxic, it indicates the toxicity requires engagement of a protein by the warhead.
-
Compare with Free Warhead: Test the toxicity of the unconjugated POI ligand. This will tell you if the toxicity is an inherent property of the warhead itself.
-
-
Perform Global Proteomics at a Toxic Concentration: Run an unbiased proteomics experiment on cells treated with a toxic concentration of your PROTAC for a short duration (e.g., 6 hours) to identify all proteins that are directly degraded.[4][16] Cross-reference the list of degraded off-targets with known essential proteins to generate hypotheses for the toxic phenotype.
Protocol: Global Proteomics Workflow for Off-Target Identification
-
Cell Treatment: Plate cells and treat in triplicate with:
-
Vehicle (e.g., 0.1% DMSO)
-
Active PROTAC (at a toxic concentration, e.g., 10x DC50)
-
Inactive Epimer Control (at the same concentration as the active PROTAC)
-
Incubate for a short time point (e.g., 6 hours) to enrich for direct degradation targets.[4]
-
-
Cell Lysis and Protein Digestion: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration (e.g., via BCA assay). Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from each condition with a unique isobaric TMT reagent. This allows for multiplexing and precise relative quantification of proteins across all samples in a single mass spectrometry run.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. Calculate the fold-change in protein abundance for each treatment condition relative to the vehicle control.
-
Hit Identification: Identify proteins that are significantly downregulated by the active PROTAC but NOT by the inactive epimer control. These are your high-confidence, VHL-dependent off-targets.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls every PROTAC experiment should include?
A robust set of controls is non-negotiable for validating that your observed effects are due to the specific, intended mechanism of action.[15][16][17]
Table 2: Essential Negative Controls for PROTAC Experiments
| Control Type | Structure/Treatment | Purpose | Expected Outcome |
| Inactive Epimer | PROTAC with inverted stereocenter in the VHL-binding ligand (AHPC).[15] | To prove degradation is dependent on VHL engagement. | No degradation of the target protein. |
| Warhead Competition | Co-treat cells with active PROTAC + 10-100x excess of the free POI ligand. | To prove degradation requires the PROTAC to bind the POI. | Rescue from degradation (no degradation). |
| E3 Ligand Competition | Co-treat cells with active PROTAC + 10-100x excess of a free VHL ligand (e.g., VH032).[17] | To prove degradation requires the PROTAC to bind the E3 ligase. | Rescue from degradation (no degradation). |
| Proteasome Inhibition | Pre-treat cells with a proteasome inhibitor (e.g., MG132, Carfilzomib) before adding the PROTAC.[16][17] | To prove degradation occurs via the proteasome. | Rescue from degradation; accumulation of ubiquitinated target may be observed. |
Q2: How can biophysical assays help me diagnose non-specific binding issues?
Biophysical techniques are invaluable for quantitatively assessing the binding events that precede degradation. They can help you understand why an off-target is being degraded by measuring the thermodynamics and kinetics of binary and ternary complex formation.[18][19][20][21]
Caption: Key binding events in PROTAC mechanism measured by biophysics.
Table 3: Comparison of Biophysical Techniques for PROTAC Analysis
| Technique | Measures | Key Application for Specificity | Pros / Cons |
| Surface Plasmon Resonance (SPR) / Bio-layer Interferometry (BLI) | Binding affinity (KD) and kinetics (kon, koff).[18][19] | Quantify binary affinities (PROTAC to POI, PROTAC to VHL) and ternary complex formation/stability. Compare on-target vs. off-target complex stability. | Real-time kinetics; can be high-throughput. Requires protein immobilization. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS).[18][19] | Directly measure the cooperativity (α) of ternary complex formation, a key predictor of degradation efficiency. | Label-free, in-solution measurement. Requires larger amounts of pure protein. |
| Cellular Thermal Shift Assay (CETSA) | Changes in protein thermal stability upon ligand binding in cells.[13][17] | Confirm that the PROTAC engages both the POI and VHL in a cellular environment. | Cellularly relevant; no labels needed. Lower throughput; indirect measure of binding. |
| Fluorescence Polarization (FP) | Changes in polarization of a fluorescent probe upon binding.[18] | Competitive binding assays to determine the affinity of PROTACs for VHL or the POI. | Homogeneous assay; high-throughput. Requires a suitable fluorescent probe. |
By employing these systematic troubleshooting strategies, control experiments, and biophysical validations, researchers can rationally design AHPC-based PROTACs with improved selectivity, leading to more reliable experimental outcomes and safer therapeutic candidates.
References
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (URL: )
- Biophysical Tools for the Design and Development of PROTACs - Oxford Global. (2023-10-19). (URL: )
- From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024-10-23). (URL: )
- Addressing off-target effects of (S,R,S)-AHPC-C4-NH2 degraders - Benchchem. (URL: )
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem. (2025-08-14). (URL: )
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC - NIH. (URL: )
- What are PROTAC Linkers? - BroadPharm. (2022-12-12). (URL: )
- Proteolysis-targeting chimeras with reduced off-targets. - Broad Institute. (URL: )
- Development of biophysical assays for studies of PROTACs - DiVA portal. (2022-06-07). (URL: )
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed. (2024-01-12). (URL: )
- control experiments for validating PROTAC-mediated degrad
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute. (URL: )
- Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023-12-01). (URL: )
- Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022-08-22). (URL: )
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - JoVE. (2024-01-12). (URL: )
- Proteolysis Targeting Chimeras With Reduced Off-targets - bioRxiv. (2023-03-05). (URL: )
- common problems in PROTAC experiments and how to avoid them - Benchchem. (URL: )
- Advancing Design Strategy of PROTACs for Cancer Therapy - PMC - NIH. (2025-06-25). (URL: )
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: )
- Proteolysis-targeting chimeras with reduced off-targets - PubMed. (2023-12-18). (URL: )
- Proteolysis-targeting chimeras with reduced off-targets - PMC - NIH. (URL: )
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: )
- Technical Support Center: Troubleshooting Failed Protein Degradation with a New PROTAC - Benchchem. (URL: )
- Troubleshooting inconsistent "PROTAC ER Degrader-3" results - Benchchem. (URL: )
- Why isn't My PROTAC Effective? - YouTube. (2024-03-14). (URL: )
- Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. (URL: )
- Adamantane‐based drugs and their scaffolds.
- PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Str
- Razing the scaffolding: the elimination of non- catalytic functions of kinases through targeted protein degradation - RSC Medicinal Chemistry. (2025-04-15). (URL: )
- Development of Adamantane-based hydrophobic tags targeting anaplastic lymphoma kinase with enhanced antitumor activities - PubMed. (2025-08-14). (URL: )
- Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degrad
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PubMed Central. (URL: )
- Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC - PubMed Central. (2023-03-08). (URL: )
- The Adamantane Scaffold: A Guide to Structure-Activity Relationships in Drug Design - Benchchem. (URL: )
- Targeted Protein Degradation Using PROTACs and Glues - YouTube. (2022-12-21). (URL: )
- Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). (2025-12-30). (URL: )
- Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues - PubMed Central. (URL: )
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Technical Support Center: Optimizing Linker Length for Enhanced Degradation Efficiency
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues you might encounter while optimizing linker length for Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.
Foundational Principles & FAQs
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds to the target Protein of Interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][3][4]
The length of the linker is a critical parameter that must be optimized for each POI-E3 ligase pair.[3][5][6] An improperly designed linker can lead to several issues:
-
Steric Hindrance: A linker that is too short can cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[5][7]
-
Unproductive Complex Formation: Conversely, a linker that is too long might lead to an unstable or inefficient ternary complex where the ubiquitination sites (lysine residues) on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[5]
Therefore, optimizing the linker length is a critical step in achieving potent and selective protein degradation.
Q2: How does linker length influence ternary complex stability and cooperativity?
A2: The linker's length, composition, and rigidity directly influence the stability of the ternary complex and can induce cooperativity.[1][5][8] Cooperativity refers to the phenomenon where the binding of the PROTAC to one protein influences its affinity for the second protein.
-
Positive Cooperativity: An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, which enhances the stability of the ternary complex.[3] This is highly desirable as it can lead to more efficient degradation.
-
Negative Cooperativity: A poorly designed linker can lead to unfavorable interactions, destabilizing the ternary complex and reducing degradation efficiency.
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities of the binary and ternary complexes to quantify cooperativity.[9][10][][12] A strong correlation has been observed between a PROTAC's SPR-derived cooperativity factor and its ability to degrade the target protein in cells.[10]
Q3: What is the "hook effect" and how can linker design mitigate it?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations, resulting in a bell-shaped dose-response curve.[12][13] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[1][12]
A well-designed linker can help mitigate the hook effect by enhancing the cooperativity of the ternary complex.[1][12] By promoting favorable protein-protein interactions, the linker can increase the stability of the ternary complex relative to the binary complexes, thus widening the effective concentration range of the PROTAC.
Q4: Beyond length, what other linker properties should be considered during optimization?
A4: While length is a critical parameter, other linker properties also significantly impact PROTAC performance:
-
Composition: The chemical makeup of the linker affects its physicochemical properties.[1][5][] The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.[1][] PEG linkers are hydrophilic and can improve solubility, while alkyl linkers are more hydrophobic and may enhance cell permeability.[2][16][17]
-
Rigidity: The flexibility of the linker is another key factor.[5][8][] Flexible linkers like PEG and alkyl chains allow for more conformational freedom, which can be beneficial for forming a productive ternary complex.[17] However, in some cases, a more rigid linker containing elements like piperazine or piperidine can pre-organize the ligands into an optimal conformation for binding and improve cell permeability.[1][12]
-
Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are also crucial.[12][] An incorrect attachment point can lead to steric hindrance or an unproductive orientation of the ternary complex.[12]
Experimental Workflow and Protocols for Linker Optimization
A systematic approach to linker optimization is essential for developing potent and effective PROTACs. The following workflow outlines the key steps:
Caption: A typical iterative workflow for optimizing PROTAC linker length and composition.
Detailed Protocol: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real-time.[9][10][][18][19]
Objective: To determine the binding affinity and kinetics of the ternary complex (POI-PROTAC-E3 Ligase) and calculate the cooperativity factor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC linker variants
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization:
-
Immobilize the E3 ligase complex onto the sensor chip surface using standard amine coupling chemistry.[10] This creates a stable surface for binding analysis.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD) between the PROTAC and the E3 ligase.[10]
-
Separately, determine the binary KD between the PROTAC and the POI.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will measure the formation of the ternary complex.[10]
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.
-
Calculate the Cooperativity Factor (α): α = (KD of binary interaction) / (KD of ternary interaction).
-
α > 1 indicates positive cooperativity.
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
-
Detailed Protocol: Cellular Degradation Assay (Western Blot for DC50/Dmax)
This assay is the gold standard for determining the potency and efficacy of a PROTAC in a cellular context.
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax) for a series of PROTAC linker variants.[4]
Materials:
-
Cell line expressing the target protein
-
PROTAC linker variants
-
Cell lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each PROTAC linker variant for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control for each sample.
-
Plot the normalized POI levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
-
Troubleshooting Common Issues
Q5: My PROTAC binds to both the target and the E3 ligase in binary assays, but I see no degradation in cells. What are the likely linker-related issues?
A5: This is a common challenge in PROTAC development. If binary binding is confirmed, the lack of degradation often points to a problem with ternary complex formation or function.
| Potential Linker-Related Cause | Explanation & Troubleshooting Action |
| Incorrect Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to an unstable or unproductive complex.[5][12] Action: Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG units or methylene groups).[12][20][21] |
| Suboptimal Linker Composition/Flexibility | The linker's chemical nature may not support a productive conformation for ubiquitination. A highly flexible linker might have a high entropic penalty to adopt the correct conformation. Action: Experiment with different linker types. For example, replace a flexible PEG linker with a more rigid piperazine-containing linker to reduce conformational flexibility.[1][12] |
| Incorrect Attachment Points | The points at which the linker is attached to the warhead or E3 ligand are critical.[12][] An incorrect attachment point can block key interactions or prevent a productive orientation. Action: If possible, synthesize analogs with different linker attachment points and re-evaluate degradation. |
| Poor Cell Permeability | The overall PROTAC molecule may not be efficiently crossing the cell membrane due to its physicochemical properties, which are heavily influenced by the linker.[5][8][12] Action: If the linker is very polar (e.g., long PEG chain), consider synthesizing analogs with increased lipophilicity by using alkyl chains or hybrid linkers.[16][21] Confirm target engagement inside the cell with assays like NanoBRET.[][22] |
Q6: I'm observing a strong hook effect. How can I use the linker to mitigate this?
A6: A strong hook effect indicates that at higher concentrations, your PROTAC is preferentially forming binary complexes over the productive ternary complex.[12][13]
Caption: Troubleshooting logic for addressing the hook effect through linker modification.
Linker-Based Mitigation Strategies:
-
Enhance Ternary Complex Cooperativity: The most effective way to combat the hook effect is to design a linker that creates positive cooperativity.[1][12] This stabilizes the ternary complex, making its formation more favorable than the binary complexes even at high PROTAC concentrations.
-
Action: Systematically modify the linker's length and rigidity. A more rigid linker can pre-organize the ligands into a conformation that is optimal for cooperative binding.[12]
-
-
Measure Cooperativity Directly: Quantifying the stability of the ternary complex can provide direct feedback to guide your linker optimization efforts.
Q7: My PROTAC has poor solubility and/or permeability. How can the linker be modified to improve these properties?
A7: Due to their high molecular weight, PROTACs often have poor drug-like properties.[8] The linker is the most readily modifiable component to address these issues.[5][12]
| Property Issue | Linker Modification Strategy |
| Poor Aqueous Solubility | Strategy: Increase the hydrophilicity of the linker.[17] Action: Incorporate polar groups, such as the ether oxygens found in PEG linkers, or heterocyclic elements like piperazine.[2][12][][16] |
| Poor Cell Permeability | Strategy: Balance lipophilicity and polarity, and consider reducing conformational flexibility.[5][12] Action: Replace flexible PEG or alkyl chains with shorter, more rigid linkers containing cyclic moieties (e.g., piperidine/piperazine).[12] This can improve passive permeability. |
Comparative Analysis of Common Linker Types
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[2][17] | Repeating ethylene glycol units.[16][17] |
| Hydrophilicity | Generally hydrophobic.[17] | Hydrophilic.[16][17] |
| Solubility | May limit aqueous solubility.[2][17] | Generally improves aqueous solubility.[16][17] |
| Cell Permeability | Can improve cell permeability due to hydrophobicity.[16][17] | Can enhance permeability by improving solubility and adopting folded conformations.[17] |
| Metabolic Stability | Generally possess good metabolic stability.[17] | May have reduced metabolic stability in vivo.[2][17] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward.[1][] | Can be more challenging and costly to synthesize compared to alkyl linkers.[2] |
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Xie, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. RSC Chemical Biology, 2(4), 1013-1026. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
-
Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Oxford Global. [Link]
-
Corson, L. B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (203). [Link]
-
Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]
-
Corson, L. B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Broad Institute. [Link]
-
CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
-
ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. ResearchGate. [Link]
-
BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]
-
Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. [Link]
-
Ciulli, A., et al. (2020). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Chemical Communications, 56(73), 10731-10734. [Link]
-
Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-326. [Link]
-
Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed. [Link]
-
Troup, R. I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(15), 8047–8062. [Link]
-
Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Semantic Scholar. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Ciulli, A., et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Hook effect with PROTAC. At high intracellular PROTAC concentration,... ResearchGate. [Link]
Sources
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- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to VHL Ligands for PROTAC Development: Featuring (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH
Introduction: The Critical Role of VHL Ligands in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules function by co-opting the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of two key ligands connected by a flexible linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.[3][4]
The choice of E3 ligase and its corresponding ligand is a cornerstone of PROTAC design. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely and successfully utilized due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[2][5] These ligands are paramount, as their binding affinity, cell permeability, and synthetic tractability directly influence the potency and drug-like properties of the resulting PROTAC.
This guide provides an in-depth comparison of (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH, a ready-to-use VHL ligand-linker conjugate, with other foundational VHL ligands used in PROTAC development. We will delve into the performance metrics, supporting experimental data, and detailed protocols to empower researchers in the rational design of next-generation protein degraders.
Profiling the Ligand-Linker Conjugate: this compound
The molecule this compound is not a standalone VHL ligand but rather a pre-fabricated E3 ligase ligand-linker conjugate.[1][6] This is a critical distinction for drug developers, as it offers a streamlined synthetic route to a final PROTAC. Let's dissect its components:
-
(S,R,S)-AHPC Core: This is the active VHL-binding moiety, also known as VH032-NH2.[7] It mimics the endogenous substrate of VHL, hypoxia-inducible factor 1-alpha (HIF-1α), thereby potently recruiting the VHL complex.[8] The specific (S,R,S) stereochemistry is essential for high-affinity binding.
-
Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group protects a reactive amine, likely to prevent side reactions during synthesis and storage.
-
Linker Element (-trans-3-aminocyclobutanol-Pip-CH2COOH): This portion constitutes the linker, terminating in a carboxylic acid (-COOH). This carboxylic acid serves as the chemical handle for conjugation, typically via an amide bond formation, to an amine-functionalized ligand for a target protein.
The primary advantage of using such a conjugate is the simplification of PROTAC synthesis. Researchers can focus on developing the target-binding ligand and then directly couple it to this pre-made VHL-recruiting arm.
Comparative Analysis of Core VHL Ligands
While the user's topic molecule is a conjugate, its performance is fundamentally dictated by its VH032-based core. The most relevant comparison is therefore against VH032 itself and its highly potent successor, VH298. These two ligands represent the most common and well-validated choices for VHL-based PROTACs.
VH298 was developed through structure-guided optimization of VH032 to enhance binding affinity and cellular potency.[8] The primary structural difference is the replacement of the tert-butyl group in VH032 with a 1-cyanocyclopropanecarboxamido moiety in VH298, which allows for more optimal interactions within the VHL binding pocket.
| Feature | VH032 | VH298 | Rationale & Implications |
| Binding Affinity (Kd) | ~185 nM[9][10] | ~80-90 nM [11][12] | A lower Kd indicates stronger binding. VH298's higher affinity can lead to more efficient VHL recruitment and the formation of a more stable ternary complex, often resulting in more potent PROTACs. |
| Cell Permeability | Cell Permeable | Potent & Cell Permeable [11] | Both ligands are cell-permeable, a prerequisite for activity. However, the final permeability of a PROTAC is heavily influenced by the linker and the target ligand, as these large molecules often fall "beyond the Rule of Five".[13][14] |
| PROTAC Applications | Widely used in seminal and established PROTACs (e.g., MZ1).[15] | Increasingly used for developing highly potent, next-generation PROTACs.[8][15] | Both are validated choices. The selection may depend on the specific target, desired potency, and synthetic strategy. VH298 is often chosen when maximum potency is the primary goal. |
| Synthetic Accessibility | Readily available. | Readily available. | Both ligands and their derivatives are commercially accessible, facilitating their incorporation into PROTAC designs. |
Expert Insight: While higher affinity (like that of VH298) is generally desirable, it is not the sole determinant of PROTAC efficacy. The "cooperativity" of the ternary complex—where the binding of the PROTAC to both the target protein and VHL is mutually reinforcing—plays a crucial role. Therefore, the optimal VHL ligand must be considered in the context of the entire PROTAC molecule, including the linker and the target binder.
Supporting Experimental Protocols
To objectively compare VHL ligands or validate a newly synthesized PROTAC, a series of robust biophysical and cellular assays is required. Here, we provide detailed, self-validating protocols for key experiments.
Protocol 1: VHL Binding Affinity via Fluorescence Polarization (FP)
This competitive assay measures the ability of a test ligand to displace a fluorescently labeled tracer peptide (derived from HIF-1α) from the VHL complex. A decrease in polarization indicates successful competition.[16]
Causality: The principle relies on the difference in rotational speed between the small, free-tumbling fluorescent tracer and the large, slow-tumbling tracer-VHL complex.[17][18] Displacement of the tracer by a ligand restores its fast rotation, causing a measurable drop in the polarization of emitted light.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the VHL-ElonginB-ElonginC (VBC) complex in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of a FAM-labeled HIF-1α peptide tracer (e.g., FAM-DEALA-Hyp-YIPD) in the same buffer.[16]
-
Prepare serial dilutions of the test VHL ligands (e.g., (S,R,S)-AHPC, VH298) in assay buffer.
-
-
Assay Setup:
-
In a 384-well, low-volume black plate, add the VBC complex and the FAM-tracer. The optimal concentrations should be determined empirically but are typically near the Kd of the tracer-VBC interaction to ensure assay sensitivity.[17]
-
Add the serially diluted test ligands to the appropriate wells.
-
Include control wells:
-
High Polarization Control: VBC + Tracer (Maximum binding).
-
Low Polarization Control: Tracer only (Minimum binding).
-
-
-
Incubation: Incubate the plate at room temperature, protected from light, for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
Data Analysis:
-
Subtract the background (buffer only) from all readings.
-
Plot the mP values against the logarithm of the test ligand concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which can be converted to an inhibition constant (Ki).
-
Protocol 2: Cellular Protein Degradation via Western Blot
This is the definitive assay to confirm that a PROTAC is functional within a cellular context, leading to the degradation of the target protein.
Causality: This method relies on SDS-PAGE to separate proteins by molecular weight, followed by transfer to a membrane and detection using antibodies specific to the target protein.[19] A reduction in the band intensity corresponding to the target protein, relative to a stable housekeeping protein (loading control), provides a quantitative measure of degradation.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed a relevant human cell line (e.g., HeLa, HEK293) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[19]
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[19][20][21]
-
Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[20]
-
-
Protein Quantification:
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each sample using a standard method like the BCA or Bradford assay.[19]
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[19]
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band (e.g., GAPDH, β-actin).
-
Calculate the percentage of degradation relative to the vehicle control to determine key metrics like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[19]
-
Conclusion and Future Outlook
The selection of a VHL ligand is a critical decision in the design of a PROTAC. The featured molecule, This compound , provides a synthetically convenient path forward, leveraging the well-validated VH032 core within a ready-to-conjugate linker system.
For researchers seeking maximal potency, the higher-affinity VH298 ligand presents a compelling alternative. However, the ultimate performance of a PROTAC is a complex interplay of VHL binding, target binding, linker composition, and the resulting physicochemical properties of the entire molecule, especially cell permeability.[22] Therefore, the choice of VHL ligand should be made in concert with the overall design strategy for the degrader.
The field of targeted protein degradation is continuously evolving, with ongoing efforts to discover ligands for novel E3 ligases to expand the scope of druggable targets and overcome potential resistance mechanisms.[3][4][23] Nevertheless, the foundational VHL ligands discussed herein remain the workhorses of the field, enabling the development of potent and selective protein degraders for a new generation of therapeutics.
References
- This compound - MedchemExpress.com.
- VH032 | VHL Ligand - MedchemExpress.com.
- This compound - Cambridge Bioscience.
- Western blot protocol for low abundance proteins | Abcam.
- A Comparative Guide to Western Blot for Assessing Targeted Protein Degrad
- Application Notes & Protocols: Cell Permeability Assays for (S,R,S)-AHPC TFA containing PROTACs - Benchchem.
- VH032-cyclopropane-F (VHL ligand 3) | Ligand for E3 Ligase | MedChemExpress.
- Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjug
- VH-298 | VHL:HIF-α Interaction Inhibitor | MedChemExpress.
- VH032, 1448188-62-2 - BroadPharm.
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central.
- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing).
- Review on VHL ligands – Ciulli Labor
- Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs) - Taylor & Francis Online.
- Permeability Assay - Profacgen.
- VH298 E3 Ligase inhibitor - Selleck Chemicals.
- Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters.
- VH 298 | Ubiquitin E3 Ligases - Tocris Bioscience.
- A Comparative Guide to PROTACs Synthesized with Different VHL Ligands - Benchchem.
- VH298 (VH-298) | VHL inhibitor | Probechem Biochemicals.
- Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PubMed Central.
- VH032 vs VH298 as VHL ligands for PROTACs. - Benchchem.
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validation of PROTAC-mediated degradation using orthogonal methods
An Application Scientist's Guide to the Orthogonal Validation of PROTAC-Mediated Degradation
Introduction: Beyond Inhibition to Elimination
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs act as molecular matchmakers, bringing a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity to trigger the target's destruction via the cell's own ubiquitin-proteasome system (UPS).[1] This catalytic mechanism of action—eliminating a protein rather than just inhibiting it—offers the potential for more profound and durable therapeutic effects, and the ability to target proteins previously considered "undruggable."[2]
However, this unique mechanism demands a rigorous and multi-faceted validation strategy. Relying on a single experimental technique is insufficient to confirm that a PROTAC is functioning as intended. A robust data package, built upon a suite of orthogonal, cross-validating methods, is essential to unequivocally demonstrate on-target degradation, confirm the mechanism of action, and uncover potential off-target effects. This guide provides a framework for researchers, scientists, and drug development professionals to design and execute a comprehensive validation cascade for novel PROTAC molecules.
The Foundational Principle: A Logic-Driven Validation Cascade
A successful PROTAC validation strategy is not a checklist but a logical progression of inquiry. We begin with the most direct question—"Is my target protein level decreasing?"—and progressively build a case to prove how and why it is decreasing, and what the specific consequences are. This cascade moves from broad observation to deep mechanistic insight.
Caption: A logic-driven workflow for PROTAC validation.
Level 1: Foundational Evidence of Protein Degradation
The first step is to confirm that the PROTAC reduces the total amount of the target protein in a dose- and time-dependent manner.
Primary Method: Western Blotting
Western blotting is the workhorse for initial degradation assessment due to its wide accessibility and ability to provide molecular weight information, confirming the identity of the detected protein.
Causality Behind the Choice: This method directly visualizes the protein of interest, providing the most straightforward initial evidence of degradation. It is crucial for establishing the key parameters of a PROTAC:
-
DC₅₀: The concentration of PROTAC that induces 50% degradation of the target protein.
-
Dₘₐₓ: The maximal level of degradation achieved.
Experimental Protocol: Western Blot for Target Protein Degradation [1]
-
Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase during treatment. Allow them to adhere overnight.
-
Dose-Response: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Time-Course: Incubate for desired time points (e.g., 2, 4, 8, 16, 24 hours) to understand degradation kinetics.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to ensure protein stability post-lysis.
-
Quantification: Determine total protein concentration using a BCA assay for equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a specific primary antibody against the target protein overnight at 4°C.
-
Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to correct for loading differences.
Orthogonal & High-Throughput Alternatives
While essential, Western blotting is semi-quantitative, low-throughput, and antibody-dependent.[3] For more robust and scalable analysis, consider these alternatives:
-
Flow Cytometry/Immunofluorescence: For membrane proteins, these methods offer higher throughput and provide spatial information, distinguishing between membrane-localized and intracellular protein pools.[3]
-
HiBiT Lytic Assay: A highly sensitive luminescence-based assay where the target protein is endogenously tagged with the small 11-amino-acid HiBiT peptide using CRISPR/Cas9.[4][5] In the presence of the LgBiT subunit, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein. A decrease in luminescence directly correlates with protein degradation.
Level 2: Confirming the Mechanism of Action (MoA)
Observing protein loss is not enough. You must prove that the reduction is due to the intended PROTAC-mediated mechanism: recruitment of an E3 ligase, ubiquitination, and subsequent proteasomal degradation.
A. Dependence on the Ubiquitin-Proteasome System
The Core Question: Is the protein loss mediated by the proteasome? The Causality: If the PROTAC is working correctly, inhibiting the proteasome should prevent the degradation of the target protein, leading to its "rescue." This is a critical self-validating control.[6]
Experimental Protocol: Proteasome Inhibitor Rescue
-
Co-treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC₅₀).
-
Inhibition: In a parallel sample, co-treat the cells with the same concentration of PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Carfilzomib).[1][6]
-
Timing: Add the proteasome inhibitor for the last 4-6 hours of the PROTAC treatment period.
-
Analysis: Harvest cell lysates and perform a Western blot for the target protein.
-
Expected Outcome: The PROTAC-only sample should show significant degradation, while the co-treated sample should show a rescue of the target protein levels, confirming proteasome-dependent degradation.
B. Ternary Complex Formation
The Core Question: Does my PROTAC successfully bridge the target protein and the E3 ligase? The Causality: The formation of a productive ternary complex (Target-PROTAC-E3 Ligase) is the initiating event for degradation.[4][7] Directly detecting this complex in cells provides powerful evidence of the PROTAC's intended mode of action.
Primary Method: NanoBRET™ Ternary Complex Assay
This bioluminescence resonance energy transfer (BRET) assay is ideal for studying protein-protein interactions in live cells in real-time.[7][8]
Assay Principle:
-
The target protein is expressed as a fusion with NanoLuc® Luciferase (the BRET donor).[7] This can be done via transient expression or, more ideally, by CRISPR/Cas9-mediated endogenous tagging with HiBiT (in a cell line expressing LgBiT).[4][7]
-
The E3 ligase component (e.g., VHL or Cereblon) is expressed as a fusion with HaloTag® (the BRET acceptor).[7]
-
A fluorescent HaloTag® ligand is added, which labels the acceptor.
-
Upon addition of the PROTAC, the formation of the ternary complex brings the donor and acceptor into proximity (<10 nm), allowing energy transfer and the generation of a BRET signal.
Caption: Principle of the NanoBRET Ternary Complex Assay.
C. Target Ubiquitination
The Core Question: Is the target protein being ubiquitinated upon PROTAC treatment? The Causality: Ubiquitination is the direct biochemical consequence of ternary complex formation and the signal that marks the protein for proteasomal degradation. Detecting an increase in the ubiquitinated form of your target is a definitive mechanistic validation step.[9]
Experimental Protocol: In-Cell Target Ubiquitination Assay [1]
-
Treatment: Treat cells with the PROTAC at a potent concentration (e.g., 10x DC₅₀) for a shorter time period (e.g., 1-4 hours), as ubiquitination precedes degradation.
-
Proteasome Inhibition: Crucially, co-treat cells with a proteasome inhibitor (e.g., MG132) for the final 1-4 hours. This "traps" the ubiquitinated proteins, allowing them to accumulate to detectable levels.[1]
-
Immunoprecipitation (IP): Lyse the cells in a denaturing IP buffer to disrupt non-covalent protein interactions. Perform immunoprecipitation using an antibody specific to your target protein to enrich it from the lysate.
-
Western Blot Analysis: Elute the captured protein and run it on an SDS-PAGE gel. Perform a Western blot using an antibody that recognizes ubiquitin (e.g., anti-Ub P4D1).
-
Expected Outcome: A high-molecular-weight smear or laddering pattern will appear in the PROTAC-treated lane, indicating poly-ubiquitination of the target protein.
Level 3: Ensuring Specificity and Functional Impact
Once the mechanism is confirmed, the focus shifts to selectivity and the downstream biological consequences.
A. Target Engagement in a Cellular Context
The Core Question: Does my PROTAC bind directly to its intended target inside the cell? The Causality: While degradation implies target engagement, a direct measure of binding in a physiological context strengthens the validation case. It helps rule out indirect mechanisms and can explain why some PROTACs fail to degrade a target despite having a warhead that binds in vitro.[10]
Primary Method: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful label-free method to confirm target engagement in intact cells or cell lysates. It operates on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[11]
Experimental Protocol: Western Blot-based CETSA [11]
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control for 1-4 hours.
-
Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling. Include a non-heated control.
-
Lysis and Separation: Lyse the cells via freeze-thaw cycles. Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
Expected Outcome: In the PROTAC-treated samples, the target protein will remain soluble at higher temperatures compared to the vehicle control, resulting in a "thermal shift" of its melting curve. This shift is direct evidence of target engagement.[11]
B. Global Selectivity Profiling
The Core Question: Is my PROTAC only degrading the intended target? The Causality: Off-target degradation can lead to unintended toxicity or confound experimental results.[12] Unbiased, proteome-wide analysis is the gold standard for assessing the selectivity of a PROTAC.[13]
Primary Method: Quantitative Mass Spectrometry-based Proteomics
This is the most comprehensive way to assess on- and off-target effects.[14] Techniques like Tandem Mass Tagging (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the relative quantification of thousands of proteins simultaneously across different treatment conditions.
Experimental Workflow: TMT-MS for Off-Target Analysis [15]
-
Cell Treatment: Treat cells with the PROTAC (at 1x and 10x DC₅₀) and a vehicle control. It is crucial to use shorter time points (e.g., 6-12 hours) to prioritize direct degradation events over downstream secondary effects.[6]
-
Protein Extraction and Digestion: Lyse cells, extract the proteome, and digest proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a unique isobaric TMT reagent.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins. Proteins that are significantly and dose-dependently downregulated only in the PROTAC-treated samples are potential off-targets.[15]
-
Validation: Any critical off-targets identified by proteomics must be validated using an orthogonal method, typically Western blotting.[15]
C. Functional Consequences
The Core Question: Does degrading the target protein lead to the expected biological outcome? The Causality: The ultimate goal of a PROTAC is to elicit a specific biological response. Linking target degradation to a downstream phenotype (e.g., decreased cell viability, changes in gene expression, or inhibition of a signaling pathway) is the final and most important piece of validation.
The choice of assay is entirely dependent on the known or hypothesized function of the target protein. Examples include:
-
Cell Viability Assays (e.g., CellTiter-Glo®): For oncology targets, demonstrating that degradation leads to cancer cell death.
-
Reporter Gene Assays: If the target is a transcription factor, measuring the expression of a known downstream target gene.
-
Phospho-protein Analysis: If the target is a kinase, measuring the phosphorylation status of its known substrates.
Comparative Summary of Key Validation Methods
| Method | Principle | Key Advantages | Key Limitations | Primary Application |
| Western Blot | Immuno-detection of specific proteins | Widely accessible, provides molecular weight data. | Low throughput, semi-quantitative, antibody-dependent. | Initial confirmation of degradation; DC₅₀/Dₘₐₓ determination. |
| Quantitative Proteomics (MS) | Mass spectrometry-based global protein quantification | Unbiased, proteome-wide view, highly quantitative.[14][16] | Requires specialized equipment and expertise, lower throughput.[17] | Gold standard for selectivity and off-target profiling.[13] |
| NanoBRET™/HiBiT | Proximity-based energy transfer or complementation | Live-cell, kinetic data, highly sensitive.[4][5][8] | Requires genetic modification of cells (tagging). | Confirming ternary complex formation and measuring degradation kinetics. |
| CETSA® | Ligand-induced thermal stabilization of protein | Label-free, confirms binding in intact cells.[11][18] | Lower throughput than reporter assays, indirect measure of binding. | Validating direct target engagement in a physiological context. |
| IP-Western for Ubiquitination | Enrichment of target followed by ubiquitin detection | Directly confirms the biochemical mechanism of action.[9] | Can be technically challenging, requires good antibodies for IP. | Definitive confirmation of the PROTAC's MoA. |
Conclusion: Building a Bulletproof Case for Your PROTAC
Validating a PROTAC is a systematic process of building an evidence-based argument. By moving from the foundational observation of protein loss to the intricate details of mechanism, target engagement, and selectivity, researchers can build a comprehensive and trustworthy data package. No single method is sufficient, but a thoughtfully designed combination of orthogonal assays—as outlined in this guide—provides the necessary rigor to confirm the activity of these powerful molecules and confidently advance them through the drug discovery pipeline.
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Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]
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MS Western, a Method of Multiplexed Absolute Protein Quantification is a Practical Alternative to Western Blotting. NIH. [Link]
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A Guide to the Critical Role of Inactive Enantiomers as Negative Controls in Research
In the landscape of drug discovery and pharmacological research, the establishment of rigorous and self-validating experimental designs is paramount to ensuring the integrity and reproducibility of findings. A crucial, yet often overlooked, aspect of this rigor lies in the appropriate use of negative controls, particularly when investigating chiral compounds. This guide provides an in-depth exploration of the scientific rationale and practical application of using an inactive enantiomer as a negative control, moving beyond simplistic procedural lists to delve into the causal logic that underpins this essential experimental choice. While the specific compound "AHPC" is not a widely recognized chiral molecule in publicly available scientific literature, the principles discussed herein are universally applicable. To illustrate these concepts with concrete examples, we will refer to the well-characterized antidepressant citalopram and its enantiomers.
The Imperative of Stereochemistry in Biological Systems
Biological systems are inherently chiral, constructed from L-amino acids and D-sugars. This fundamental asymmetry dictates that the interactions between endogenous macromolecules (such as receptors, enzymes, and ion channels) and chiral small molecules are stereospecific. The two enantiomers of a chiral drug, despite having identical chemical formulas and connectivity, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles due to their distinct three-dimensional arrangements.[1][2][3][4] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, can be less active, inactive, or even mediate off-target effects and toxicity.[5] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug development.[6]
The use of a racemic mixture, which contains equal amounts of both enantiomers, can therefore introduce significant experimental noise and confound data interpretation.[7][8] Employing the inactive enantiomer as a negative control allows researchers to deconvolve the specific, on-target effects of the active enantiomer from any non-specific or off-target activities.
Core Principles: Why an Inactive Enantiomer is the Gold Standard Negative Control
The primary objective of a negative control is to ensure that an observed experimental outcome is a direct result of the specific intervention (in this case, the action of the active enantiomer on its target) and not due to ancillary factors. The inactive enantiomer serves as the most stringent negative control because it shares the same physicochemical properties as its active counterpart (e.g., solubility, pKa, and chemical reactivity in a non-chiral environment), thus minimizing variables that could independently affect the experimental system.
Here’s a breakdown of the key principles:
-
Specificity of Action: A fundamental tenet of pharmacology is that a drug's effect is mediated through a specific interaction with a biological target. By demonstrating that the active enantiomer elicits a response while the inactive enantiomer does not, researchers can confidently attribute the observed effect to the specific stereochemical interaction with the target.
-
Eliminating Off-Target and Systemic Effects: Any biological response observed in the presence of the inactive enantiomer can be attributed to non-specific interactions, such as effects on cell membranes, protein aggregation, or other off-target pharmacology. This provides a baseline for non-specific activity, allowing for a more accurate assessment of the true on-target effect of the active enantiomer.
-
Control for Compound-Specific Artifacts: The inactive enantiomer controls for potential artifacts related to the compound's chemical scaffold, independent of its specific interaction with the primary target. This includes effects on assay components, cell viability at high concentrations, or other unforeseen interactions.
Experimental Design and Data Interpretation: A Practical Guide
To illustrate the practical application of these principles, let's consider a hypothetical experiment to characterize the activity of a novel chiral compound, which we will refer to as "Compound X," at a specific G-protein coupled receptor (GPCR). We will use the well-established example of citalopram, where S-citalopram (escitalopram) is a potent serotonin reuptake inhibitor, while R-citalopram is significantly less active.
Experimental Workflow: GPCR Activity Assay
The following workflow outlines a typical in vitro experiment to assess the activity of the enantiomers of Compound X at a target GPCR.
Figure 1: A generalized experimental workflow for assessing the in vitro activity of chiral compounds at a target receptor.
Detailed Protocol: In Vitro GPCR Activation Assay (cAMP Accumulation)
This protocol describes a common method for measuring the activation of a Gs-coupled GPCR.
-
Cell Culture: Culture a suitable host cell line (e.g., HEK293) stably expressing the target GPCR.
-
Compound Preparation: Prepare stock solutions of both the active enantiomer (e.g., S-citalopram) and the inactive enantiomer (e.g., R-citalopram) in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Cell Plating: Seed the cells into a 96-well or 384-well assay plate at an appropriate density and allow them to adhere overnight.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the diluted compounds (active enantiomer, inactive enantiomer, and vehicle control) to the respective wells.
-
Incubate for a specified time to allow for receptor stimulation and cAMP production.
-
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each enantiomer.
-
Data Presentation and Interpretation
The results of such an experiment can be summarized in a table for clear comparison.
| Compound | EC50 (nM) | Emax (% of control) |
| Active Enantiomer | 10 | 100 |
| Inactive Enantiomer | >10,000 | <5 |
| Vehicle Control | N/A | 0 |
Table 1: Representative data comparing the in vitro activity of an active and inactive enantiomer at a target GPCR.
In this example, the active enantiomer demonstrates potent and efficacious activation of the receptor, with an EC50 of 10 nM. In contrast, the inactive enantiomer shows no significant activity even at the highest concentration tested (>10,000 nM). This stark difference in activity provides strong evidence that the observed effect is a direct result of the specific stereochemical interaction of the active enantiomer with the target receptor.
Signaling Pathway Visualization
The following diagram illustrates the differential interaction of the active and inactive enantiomers with the target GPCR and the subsequent downstream signaling cascade.
Figure 2: Differential engagement of a target GPCR by active and inactive enantiomers.
Conclusion: Upholding Scientific Rigor
References
-
Stereochemistry in Drug Action. PMC - NIH. [Link]
-
How Do Stereoisomers Affect Drug Activity? YouTube. [Link]
-
The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. ResearchGate. [Link]
-
A review of drug isomerism and its significance. PMC - NIH. [Link]
-
Effects of Stereoisomers on Drug Activity. Juniper Publishers. [Link]
-
Stereochemistry and biological activity of drugs. SlideShare. [Link]
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Chirality & Drug Production. Save My Exams. [Link]
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The E3 Ligase Dilemma: A Comparative Guide to VHL- and CRBN-Based PROTACs for Targeted Protein Degradation
In the rapidly evolving landscape of targeted protein degradation, the choice of E3 ubiquitin ligase is a cornerstone of PROTAC® (Proteolysis Targeting Chimera) design, profoundly influencing a degrader's potency, selectivity, and overall therapeutic potential. Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL) have emerged as the workhorses of the field, largely due to the availability of well-characterized, high-affinity small molecule ligands.[1][2] This guide provides an in-depth comparative analysis of VHL- and CRBN-based PROTACs, offering a framework for rational E3 ligase selection for a specific protein of interest (POI). We will delve into the mechanistic nuances, comparative performance data, and the critical experimental workflows required to rigorously evaluate these two powerful systems.
The Central Tenet of PROTACs: Induced Proximity
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1][3] One ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[1][3][4] The catalytic nature of this process allows for the degradation of multiple target proteins by a single PROTAC molecule, a key advantage over traditional inhibitors.[5][6]
Caption: General mechanism of PROTAC-mediated protein degradation.
VHL vs. CRBN: A Tale of Two Ligases
The decision to recruit VHL or CRBN is not arbitrary; it is a critical design choice that can dictate the success of a PROTAC project.[] Key differences in their biological context, ligand characteristics, and ternary complex formation influence their performance profiles.
| Feature | VHL (von Hippel-Lindau) | CRBN (Cereblon) |
| Ligand Origin | Derived from the natural substrate, HIF-1α.[1] | Based on immunomodulatory imide drugs (IMiDs) like thalidomide.[1][2] |
| Ligand Properties | Often larger, more complex, with potentially challenging physicochemical properties.[][8] | Generally smaller, with more "drug-like" properties and better cell permeability.[3][8] |
| Ternary Complex | Tends to form more rigid and stable ternary complexes, often exhibiting positive cooperativity.[][9] | Forms more flexible and transient ternary complexes, which can have a faster catalytic turnover.[] |
| Expression Profile | High expression in the renal cortex, hepatocytes, and vascular endothelium.[] | Broadly expressed, with increased levels in activated lymphocytes and malignant plasma cells.[3][] |
| Subcellular Localization | Predominantly cytosolic, but can be found in the nucleus.[] | Can shuttle between the nucleus and cytoplasm.[] |
| Off-Target Effects | Generally considered to have a more favorable off-target profile.[8] | IMiD-based ligands can induce degradation of "neosubstrates" (e.g., zinc-finger transcription factors like Ikaros and Aiolos).[][8] |
Head-to-Head Comparison: A Case Study on "Target X"
To illustrate the practical implications of choosing between VHL and CRBN, we present a comparative analysis of two hypothetical PROTACs designed to degrade "Target X," a nuclear protein implicated in a specific cancer. PROTAC-VHL and PROTAC-CRBN share the same warhead for Target X but differ in their E3 ligase-recruiting moiety.
Performance Metrics
The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[1][10]
| Parameter | PROTAC-VHL for Target X | PROTAC-CRBN for Target X | Key Insights |
| DC50 | 15 nM | 5 nM | Both are potent, but the CRBN-based degrader shows higher potency in this case. |
| Dmax | >95% | >95% | Both achieve profound degradation of Target X. |
| Degradation Rate | Faster initial degradation kinetics. | Slower onset but sustained degradation. | Reflects differences in ternary complex stability and catalytic turnover.[11] |
| Hook Effect | More pronounced hook effect observed at higher concentrations. | Less pronounced hook effect. | A common characteristic of PROTACs that form highly stable ternary complexes.[12] |
This data is illustrative and serves to highlight typical performance differences.
Experimental Workflows for Comparative Analysis
A rigorous comparison of VHL- and CRBN-based PROTACs requires a multi-faceted experimental approach to validate each step of the degradation pathway.
Caption: A stepwise workflow for the comparative evaluation of PROTACs.
Ternary Complex Formation Assays
Confirming that the PROTAC effectively bridges the target protein and the E3 ligase is the foundational step.[13] Live-cell proximity assays like NanoBRET™ are particularly powerful for this purpose.[14][15]
Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Line Preparation: Use a cell line (e.g., HEK293) engineered to express the target protein fused to a NanoLuc® luciferase tag (e.g., HiBiT) and the E3 ligase (VHL or CRBN) fused to a fluorescent acceptor (e.g., HaloTag®).[11][15]
-
Cell Plating: Seed the cells in a white, 96-well assay plate.
-
Compound Treatment: Add serial dilutions of the PROTACs (PROTAC-VHL and PROTAC-CRBN) to their respective wells. Include a vehicle control (DMSO).
-
Assay Reading: Add the HaloTag® ligand (NanoBRET™ 618) and the Nano-Glo® substrate. Measure luminescence at two wavelengths (donor and acceptor) over time using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increased ratio indicates ternary complex formation. Plot the ratio against PROTAC concentration to determine the EC50 for complex formation.[13]
In-Cell Target Ubiquitination Assay
This assay verifies that the recruited E3 ligase is functional and ubiquitinates the target protein.[13]
Protocol: Co-Immunoprecipitation (Co-IP) for Ubiquitination
-
Cell Treatment: Treat cells with the respective PROTACs at a concentration known to induce degradation (e.g., 10x DC50). Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.[13]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight smears or ladders in the PROTAC-treated lanes confirms polyubiquitination of the target protein.[1][13]
Target Degradation Assays (DC50 and Dmax Determination)
The definitive measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein in a dose-dependent manner.[16]
Protocol: Western Blot for Degradation
-
Cell Treatment: Seed cells and treat with a serial dilution of the PROTACs for a set period (e.g., 24 hours).[16]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.[16]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10][16]
Selectivity Profiling
Assessing the global impact of a PROTAC on the proteome is crucial to identify potential off-target degradation and ensure safety.[8]
Protocol: Mass Spectrometry-Based Global Proteomics
-
Cell Treatment: Treat cells with the PROTAC at a relevant concentration (e.g., 10x DC50) and a vehicle control.
-
Sample Preparation: Lyse the cells, digest the proteins into peptides, and label with isobaric tags (e.g., TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins. Proteins that show a statistically significant, dose-dependent decrease in abundance only in the PROTAC-treated samples are considered potential off-targets.[8]
Conclusion: Making an Informed Choice
Both VHL- and CRBN-based PROTACs are exceptionally powerful tools for targeted protein degradation. The optimal choice is highly dependent on the specific target protein, its cellular context, and the overall goals of the drug discovery program.[1][] CRBN-based PROTACs often benefit from smaller, more drug-like ligands but require careful assessment for neosubstrate degradation.[3][8] VHL-based PROTACs may offer a more selective profile but can present challenges related to their physicochemical properties and a more pronounced hook effect.[][8]
Ultimately, a head-to-head comparison using the rigorous experimental workflows outlined in this guide is the most effective strategy. By systematically evaluating ternary complex formation, target ubiquitination, degradation potency, and global selectivity, researchers can confidently select the most promising E3 ligase recruiter to advance their targeted protein degradation projects.
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A Senior Application Scientist's Guide to Off-Target Effect Assessment of (S,R,S)-AHPC-Based PROTACs
Authored for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality.[1][2][3] By co-opting the cell's own ubiquitin-proteasome system, PROTACs can catalytically induce the degradation of specific proteins, including those previously deemed "undruggable."[3][4][5] Among the most successful classes of PROTACs are those that utilize ligands based on the (S,R,S)-AHPC scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7] The chemical name (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH describes a versatile linker-ligand conjugate built upon this scaffold, designed for attachment to a target protein binder.
While the on-target efficacy of these molecules is well-documented, a rigorous and multi-faceted assessment of their specificity is paramount for clinical translation.[1][3] Off-target effects, where the PROTAC induces the degradation of unintended proteins, can lead to unforeseen toxicity and a narrowed therapeutic window.[8][9] This guide provides an in-depth comparison of state-of-the-art methodologies for assessing the off-target effects of (S,R,S)-AHPC-based PROTACs, grounded in experimental rationale and practical application.
The Imperative of Specificity: Understanding Off-Target Mechanisms
Off-target effects in VHL-recruiting PROTACs can arise from several sources:
-
Warhead-Dependent Off-Targets: The ligand binding to the protein of interest (POI), or "warhead," may possess intrinsic affinity for other proteins, leading to their unintended degradation.[8]
-
VHL-Dependent Off-Targets (Neo-substrates): The formation of the ternary POI-PROTAC-VHL complex can create novel protein interaction surfaces, inadvertently recruiting and degrading proteins that do not normally interact with VHL.[8]
-
Ligand-Specific Pharmacology: The VHL ligand or the warhead itself may exert biological effects independent of protein degradation.[8]
A comprehensive off-target assessment strategy must be designed to interrogate all these possibilities. It is crucial to employ orthogonal methods that measure not just protein degradation but also direct binding events.
Comparative Analysis of Off-Target Assessment Methodologies
The gold standard for specificity assessment is unbiased, proteome-wide analysis.[1][10] This section compares the leading techniques, outlining their principles, workflows, and relative merits.
Global Quantitative Proteomics: The Gold Standard for Degradation Profiling
This approach provides an unbiased, global snapshot of all protein abundance changes following PROTAC treatment.[1][2] It directly measures the desired outcome—protein degradation—and is the most definitive method for identifying both on- and off-target degradation events.
Principle: Cells are treated with the PROTAC, a vehicle control, and often a negative control PROTAC (e.g., one with an inactive stereoisomer of the VHL ligand like (S,S,S)-Ahpc).[11] Following treatment, cells are lysed, proteins are digested into peptides, and the peptides are labeled with isobaric tags (like TMT) or analyzed using label-free quantification (LFQ).[12][13][14] Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the relative quantification of thousands of proteins across all conditions.[1][12]
Key Strengths:
-
Unbiased & Global: Measures changes across the entire detectable proteome.[1]
-
Direct Measurement: Directly quantifies protein degradation, the intended pharmacological effect.
-
High Sensitivity: Modern mass spectrometers can identify and quantify over 10,000 proteins from cell lysates.[10][12][15]
Limitations:
-
Indirect Interactions: Cannot distinguish between direct PROTAC targets and downstream effects (e.g., degradation of a protein in a complex with a direct target).[16]
-
Low Abundance Proteins: May lack the sensitivity to detect changes in very low-abundance proteins.[9]
-
Resource Intensive: Requires sophisticated instrumentation and bioinformatics expertise.
Cellular Thermal Shift Assay (CETSA): Validating Direct Target Engagement
While proteomics reveals what is degraded, it doesn't confirm direct binding. CETSA is a powerful, label-free method to confirm target engagement in a physiologically relevant, intact cell environment.[17][18]
Principle: CETSA is based on the principle that a protein's thermal stability changes when a ligand is bound.[17][18] Cells treated with a PROTAC are heated across a temperature gradient. A bound PROTAC will typically stabilize its target protein, increasing the temperature at which it denatures and aggregates. The amount of soluble protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry (proteome-wide CETSA or TPP), to generate a "melting curve." A shift in this curve compared to untreated cells indicates direct binding.[17][19]
Key Strengths:
-
Confirms Direct Binding: Provides direct evidence of a physical interaction between the PROTAC and a protein in intact cells.[17]
-
Physiologically Relevant: No modifications are needed for the compound or the protein.[17]
-
Versatile Readout: Can be performed for a single target (Western blot) or proteome-wide (mass spectrometry) to identify off-target binders.[18]
Limitations:
-
Binding ≠ Degradation: A protein that binds a PROTAC will not necessarily be degraded. CETSA identifies binders, not necessarily productive degradation targets.
-
Technical Challenges: Not all proteins exhibit a clear thermal shift upon ligand binding.[18]
Proximity-Dependent Biotinylation (BioID): Mapping the Proximal Interactome
Proximity-ligation techniques like BioID offer a unique way to identify proteins that come into close proximity with the PROTAC machinery in living cells.[16][20] The "ProtacID" method is a specialized application of this technology for characterizing PROTAC specificity.[16][21]
Principle: In the ProtacID approach, the E3 ligase subunit (e.g., VHL) is fused to a promiscuous biotin ligase (e.g., miniTurbo).[21] When a PROTAC brings a target protein into proximity with the VHL-miniTurbo fusion, the biotin ligase will label the target and any other nearby proteins with biotin. These biotinylated proteins can then be purified using streptavidin and identified by mass spectrometry.[16][21] This identifies both productive (degraded) and non-productive (binding only) interactors.[16]
Key Strengths:
-
Identifies All Proximal Proteins: Captures both degraded and non-degraded binding partners, providing a comprehensive view of the PROTAC's interactome.[16][21]
-
High Specificity: The labeling radius is small (~10 nm), providing high-resolution mapping of the ternary complex environment.[21]
-
In-Cellulo Analysis: Captures interactions within living cells.[16][20]
Limitations:
-
Requires Genetic Modification: Cells must be engineered to express the E3-ligase-biotin-ligase fusion protein.[21]
-
Potential for Artifacts: Overexpression of the fusion protein could lead to non-physiological interactions.
-
Complex Workflow: Involves molecular cloning, stable cell line generation, and specialized proteomics.
Quantitative Data Summary
A rigorous comparison involves evaluating PROTACs alongside appropriate controls. The table below illustrates hypothetical, yet representative, data from a global proteomics experiment designed to assess the specificity of a new (S,R,S)-AHPC-based PROTAC targeting hypothetical protein "Target X".
| Protein | Treatment Condition | Log2 Fold Change (vs. Vehicle) | p-value | Assessment |
| Target X | Active PROTAC (100 nM) | -4.5 | < 0.0001 | Potent On-Target Degradation |
| Target X | Inactive Control PROTAC (100 nM) | -0.1 | 0.85 | No degradation with control |
| Off-Target A | Active PROTAC (100 nM) | -2.1 | < 0.01 | Potential Off-Target Degradation |
| Off-Target A | Inactive Control PROTAC (100 nM) | -0.2 | 0.72 | Degradation is VHL-dependent |
| Off-Target B | Active PROTAC (100 nM) | -0.5 | 0.25 | No significant degradation |
| VHL | Active PROTAC (100 nM) | +0.3 | 0.40 | No change in E3 ligase level |
| CRBN | Active PROTAC (100 nM) | +0.1 | 0.91 | No change in off-target E3 ligase |
| Table 1: Representative quantitative proteomics data. Significant negative Log2 fold changes indicate protein degradation. The use of an inactive control is critical to ensure the effect is dependent on VHL recruitment.[11] |
Visualizing the Workflows
To better understand the experimental logic, the following diagrams illustrate the core workflows for global proteomics and CETSA.
Caption: Global Proteomics Workflow for Off-Target Profiling.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocols
Protocol 1: Global Quantitative Proteomics using TMT
This protocol outlines the key steps for a TMT-based quantitative proteomic experiment to identify potential off-target degradation.[13]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HeLa, HEK293) to ~80% confluency.
-
Treat cells in biological triplicate with the active PROTAC (at 1x and 10x DC50), the inactive control PROTAC (at 10x DC50 of the active compound), and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).[1]
-
-
Cell Lysis and Protein Digestion:
-
After treatment, wash cells twice with ice-cold PBS and harvest.
-
Lyse cells in a urea-based buffer (e.g., 8M urea, 50 mM Tris, pH 8.5) with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay. Normalize protein amounts for all samples.
-
Reduce proteins with 10 mM DTT at 37°C for 1 hour.
-
Alkylate with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.[1]
-
Dilute urea to <2M with 50 mM Tris buffer. Digest overnight at 37°C with mass spectrometry-grade trypsin (1:50 enzyme-to-protein ratio).
-
-
TMT Labeling and Sample Processing:
-
Desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
Label the peptide samples with the appropriate TMTpro reagents according to the manufacturer's protocol.
-
Combine the labeled samples in equal amounts, desalt again, and dry under vacuum.[1]
-
-
LC-MS/MS Analysis and Data Processing:
-
Fractionate the combined peptide sample using basic reverse-phase liquid chromatography to increase proteome coverage.[1]
-
Analyze the fractions by LC-MS/MS on a high-resolution Orbitrap mass spectrometer.[1]
-
Process the raw data using a software package like Proteome Discoverer or MaxQuant.[13] Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative protein abundance based on the TMT reporter ion intensities.[13]
-
Perform statistical analysis (e.g., t-test with Benjamini-Hochberg correction) to identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to controls.
-
Protocol 2: Western Blot-Based CETSA for Target Validation
This protocol is used to validate the direct binding of a PROTAC to a specific protein of interest identified from a screen.[17][19]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of the PROTAC (e.g., 10 µM) or vehicle control for 1-4 hours.[17]
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling at 4°C for 3 minutes. Include a non-heated control kept on ice.[17]
-
-
Sample Preparation and Western Blotting:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (supernatant) from the aggregated protein (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine protein concentration.
-
Normalize the protein concentrations for all samples. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[19]
-
Probe with a primary antibody specific to the target protein. A loading control should not be used, as total protein concentration was already normalized.
-
-
Detection and Analysis:
-
Apply a suitable secondary antibody and visualize bands using chemiluminescence.[19]
-
Quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and PROTAC-treated samples to generate melting curves.[19] A rightward shift in the curve for the PROTAC-treated sample indicates target stabilization and direct binding.
-
Conclusion and Integrated Strategy
No single method can provide a complete picture of a PROTAC's specificity profile. A robust, scientifically sound assessment relies on an integrated, multi-pronged strategy. The recommended approach is to first use unbiased global proteomics as the primary screen to identify all proteins whose abundance is significantly reduced by the (S,R,S)-AHPC-based PROTAC. This provides a clear, functional readout of on- and off-target degradation. Subsequently, orthogonal methods like CETSA should be employed to confirm direct binding to both the intended target and any high-interest off-targets identified in the proteomics screen. This dual approach of measuring degradation (proteomics) and binding (CETSA) provides the highest confidence in characterizing the specificity of a novel PROTAC, ensuring a more robust and reliable path toward clinical development.
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Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]
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A Senior Application Scientist's Guide to Validating Ternary Complex Formation with Biophysical Assays
In the rapidly evolving landscape of drug discovery, particularly in the realm of targeted protein degradation and molecular glues, the formation of a stable ternary complex is the linchpin of therapeutic efficacy.[1] For researchers, scientists, and drug development professionals, rigorously validating and characterizing these transient, yet pivotal, interactions is a critical step. This guide provides an in-depth comparison of key biophysical assays, offering insights honed from field experience to navigate the complexities of ternary complex validation.
The induced proximity of a target protein and an E3 ligase by a Proteolysis Targeting Chimera (PROTAC) or a molecular glue is the foundational mechanism for this therapeutic approach.[1][2] The assembly of a stable ternary complex—comprising the degrader molecule, the target protein, and an E3 ligase—is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][3] Therefore, a robust and quantitative characterization of this complex is paramount for the rational design and optimization of these novel therapeutics.[1][4]
A variety of biophysical techniques have been adapted to provide critical insights into the thermodynamics, kinetics, and stoichiometry of ternary complex formation.[5][6][7] The selection of an appropriate assay is contingent on several factors, including the specific scientific question, the availability of reagents and instrumentation, throughput requirements, and the desired level of detail.
Comparative Overview of Key Biophysical Assays
The choice of a biophysical assay is a critical decision in the workflow of characterizing ternary complexes. Each technique offers a unique window into the molecular interactions at play. Below is a comparative overview of the most commonly employed techniques, highlighting their inherent strengths and limitations in this specific application.
| Assay | Principle | Key Outputs | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[8][9] | * Kinetics (ka, kd)[10] * Affinity (KD)[8] * Cooperativity (α)[10] | * Label-free, real-time analysis[8][9] * High sensitivity for both binary and ternary interactions[8] * Provides detailed kinetic information[10] | * Immobilization of one binding partner may introduce artifacts * Requires specialized instrumentation |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip.[11][12] | * Kinetics (ka, kd) * Affinity (KD) * Concentration | * Higher throughput than SPR[7] * Fluidics-free system is less prone to clogging[13] * Disposable biosensors[12] | * Lower sensitivity than SPR, may not be suitable for all small molecule interactions[7] * Limited thermodynamic information[14] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[15][16] | * Affinity (KD)[15] * Enthalpy (ΔH)[15] * Entropy (ΔS)[15] * Stoichiometry (n)[15] | * Label-free, in-solution measurement * Provides a complete thermodynamic profile[17] * Gold standard for determining binding thermodynamics | * Low throughput[8] * Requires large amounts of sample[8][18] * Does not provide kinetic information[18] |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorescent molecules in close proximity.[] | * Proximity of binding partners * Relative binding affinity | * Homogeneous, in-solution assay * High throughput screening capability[20][21] * Can be adapted for cellular assays | * Requires labeling of binding partners[22] * Signal can be influenced by factors other than binding[22] * Provides semi-quantitative data[22] |
Delving Deeper: Assay-Specific Insights and Protocols
Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics
SPR has emerged as a powerful, label-free technique for the real-time analysis of biomolecular interactions.[9] It is particularly well-suited for characterizing the complex kinetics of ternary complex formation.[8][10][23]
The experimental design in SPR is critical for obtaining high-quality, interpretable data. The choice of which component to immobilize on the sensor chip and which to use as the analyte in solution can significantly impact the results. Typically, one of the proteins (e.g., the E3 ligase) is immobilized, and the other protein and the small molecule degrader are introduced as analytes.[24] This setup allows for the direct measurement of both binary and ternary binding events on the same surface.[8]
A key aspect of a robust SPR experiment is the inclusion of proper controls. To validate the formation of a true ternary complex, one must perform a series of binding experiments:
-
Binary Interaction 1: Titrate the degrader over the immobilized protein to determine the binary affinity.[8]
-
Binary Interaction 2: Titrate the second protein over the immobilized protein in the absence of the degrader to check for any direct interaction.
-
Ternary Interaction: Titrate the second protein in the presence of a saturating concentration of the degrader over the immobilized protein.[24]
A significant increase in the binding response in the ternary interaction experiment compared to the binary controls provides strong evidence for ternary complex formation.
Caption: SPR experimental workflow for ternary complex kinetic analysis.[25]
-
Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip. A lower density surface is often recommended to minimize mass transport limitations.[24]
-
Binary Interaction Analysis:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics.
-
Regenerate the surface between injections if necessary.[24]
-
-
Ternary Interaction Analysis:
-
Prepare a solution of the target protein at a near-saturating concentration.
-
Prepare a dilution series of the PROTAC and mix with the target protein solution.
-
Inject the PROTAC/target protein mixtures over the immobilized E3 ligase surface to measure the ternary binding kinetics.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). Calculate the cooperativity factor (α) by comparing the binary and ternary affinities.[10]
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Drivers
ITC is the only technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[15][17] This information is invaluable for understanding the forces that drive ternary complex formation.
In an ITC experiment, the choice of which molecule is in the sample cell and which is in the syringe is critical. For ternary complex analysis, a common approach is to titrate the degrader into a solution containing one of the proteins, and then in a separate experiment, titrate the degrader into a solution containing both proteins.[24] This allows for the direct measurement of the heat of binding for both the binary and ternary interactions.
The self-validating nature of ITC lies in the direct measurement of stoichiometry. The molar ratio of the interacting components determined from the titration curve should be consistent with the expected binding model. Furthermore, performing reverse titrations (swapping the components in the cell and syringe) can help to confirm the binding parameters and rule out potential artifacts.[16]
Caption: ITC experimental workflow for ternary complex thermodynamic analysis.
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.[24]
-
Binary Titrations:
-
Fill the ITC cell with one of the protein solutions (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the protein.
-
Perform a series of injections and record the heat changes.[24]
-
Repeat the experiment for the other protein.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase pre-saturated with the PROTAC in the ITC cell.
-
Load the injection syringe with the target protein solution.
-
Perform the titration of the target protein into the pre-formed binary complex.
-
-
Data Analysis: Integrate the raw data to obtain the heat change per injection. Fit the binding isotherm to an appropriate model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).[24][26]
Bio-Layer Interferometry (BLI): A Higher-Throughput Alternative
BLI is an optical biosensing technology that measures biomolecular interactions in real-time.[12] It offers a higher-throughput alternative to SPR for screening and initial kinetic characterization of ternary complexes.[7][11][13]
Similar to SPR, one of the binding partners is immobilized on a biosensor tip.[12] The "dip and read" format of BLI, where the biosensor is moved between different wells containing the analytes, allows for flexible experimental designs and higher throughput.[11][12]
The inclusion of a reference sensor that is subjected to the same experimental conditions but lacks the immobilized ligand is crucial for subtracting any non-specific binding or buffer effects. Additionally, performing the experiment with different immobilization strategies can help to ensure that the observed binding is not an artifact of the immobilization chemistry.
Caption: BLI experimental workflow for ternary complex kinetic analysis.
-
Immobilization: Load biotinylated target protein onto streptavidin biosensors.
-
Baseline: Equilibrate the biosensors in running buffer to establish a stable baseline.
-
Association: Move the biosensors into wells containing a dilution series of the E3 ligase and a fixed, saturating concentration of the PROTAC.
-
Dissociation: Move the biosensors back into the running buffer to monitor the dissociation of the complex.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the kinetic parameters.
Förster Resonance Energy Transfer (FRET): A Proximity-Based Assay
FRET is a distance-dependent interaction between two fluorescent molecules.[] It is a powerful tool for monitoring the formation of ternary complexes in solution and can be adapted for high-throughput screening.[][20][21]
In a FRET-based assay for ternary complex formation, the two protein partners are labeled with a donor and an acceptor fluorophore, respectively. The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an increase in the FRET signal.[20][21]
To ensure the specificity of the FRET signal, it is essential to include controls where one of the binding partners is unlabeled or where a non-binding mutant is used. Additionally, competition experiments with unlabeled binders can be used to confirm that the observed FRET signal is due to a specific interaction.[20][21]
Caption: FRET experimental workflow for ternary complex proximity analysis.
-
Labeling: Label the E3 ligase with a donor fluorophore and the target protein with an acceptor fluorophore.
-
Assay Setup: In a microplate, add the labeled proteins and a dilution series of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow the ternary complex to form.
-
Measurement: Measure the fluorescence of the donor and acceptor fluorophores using a plate reader.
-
Data Analysis: Calculate the FRET ratio and plot it as a function of the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, with the peak indicating the optimal concentration for complex formation.[20][21]
Conclusion
The validation of ternary complex formation is a multifaceted challenge that requires a carefully considered selection of biophysical assays. While SPR provides unparalleled kinetic detail and ITC offers a complete thermodynamic picture, BLI and FRET present higher-throughput options for screening and initial characterization. By understanding the principles, strengths, and limitations of each technique, and by designing experiments with built-in controls, researchers can confidently and accurately characterize the intricate molecular interactions that underpin the efficacy of novel protein degraders and molecular glues.
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A Comparative Guide to Confirming PROTAC Target Engagement in Cells
In the rapidly advancing field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2][3] These heterobifunctional molecules offer the potential to target previously "undruggable" proteins by hijacking the cell's natural protein disposal machinery.[1][4][5] A critical step in the development of any PROTAC is the unequivocal confirmation of its engagement with the intended protein of interest (POI) within the complex cellular environment. This guide provides an in-depth, comparative analysis of the key methodologies used to validate PROTAC target engagement in cells, offering researchers, scientists, and drug development professionals the insights needed to design robust and conclusive experiments.
The Foundational Principle: The PROTAC Catalytic Cycle
Before delving into the specific assays, it is crucial to understand the mechanism of action of PROTACs. A PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[6][][8] This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.[][9] The PROTAC is then released to engage another target protein, acting catalytically.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Direct Measurement of Target Binding: Is the PROTAC Engaging its Intended Target?
Directly assessing the physical interaction between a PROTAC and its target protein in a cellular context provides the most compelling evidence of target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful, label-free method that relies on the principle of ligand-induced thermal stabilization of a target protein.[10][11][12] Binding of a PROTAC to its target protein typically increases the protein's resistance to heat-induced denaturation.[12] This change in thermal stability is then quantified.
Caption: A simplified workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Preparation: Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
-
Assay Setup: Prepare a serial dilution of the PROTAC. In a new plate, add the fluorescent tracer and the PROTAC dilutions to the cells.
-
Signal Detection: Add the NanoLuc® substrate to the wells. Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio for each well. Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
Indirect Measurement of Target Engagement: Assessing the Consequences
While direct binding assays are crucial, assessing the downstream functional consequences of PROTAC engagement provides essential validation of its mechanism of action.
Target Protein Degradation
The most fundamental consequence of successful PROTAC engagement is the degradation of the target protein. Several methods can be employed to quantify this reduction in protein levels.
Western blotting is a widely used and accessible technique to measure changes in protein levels. [13]
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: Apply a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the bands using a chemiluminescence substrate. [14]Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
The In-Cell Western™ (ICW) is a quantitative immunofluorescence-based assay performed in a microplate format, offering higher throughput than traditional Western blotting. [15]
-
Cell Plating and Treatment: Seed adherent cells in a 96-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control for the desired time. [11]2. Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100. [11]3. Immunostaining: Block the cells and then incubate with a primary antibody against the target protein. A second primary antibody for a normalization protein (e.g., a housekeeping protein) can be used simultaneously.
-
Detection: Add fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Data Acquisition and Analysis: Scan the plate using an infrared imaging system. The fluorescence intensity is proportional to the amount of target protein. Normalize the target protein signal to the normalization protein signal and calculate the percentage of degradation.
For an unbiased and global view of protein degradation, mass spectrometry-based quantitative proteomics is the gold standard. [2][4]This approach can simultaneously measure the levels of thousands of proteins, allowing for the assessment of both on-target degradation and potential off-target effects. [2]
Caption: A general workflow for quantitative proteomics analysis of PROTAC-induced degradation.
Ternary Complex Formation
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for ubiquitination and subsequent degradation. [6][][8]Several biophysical and cellular assays can be used to detect and characterize this complex.
A variation of the NanoBRET™ technology can be used to directly monitor the formation of the ternary complex in live cells. [16]In this setup, the target protein is fused to NanoLuc® luciferase, and the E3 ligase is fused to a HaloTag® protein, which is then labeled with a fluorescent ligand. [16]The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a BRET signal.
Co-IP followed by Western blotting can be used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase. In this assay, an antibody against the target protein is used to pull down the protein and any interacting partners from the cell lysate. The presence of the E3 ligase in the immunoprecipitated complex is then detected by Western blot.
Comparison of Key Methodologies
| Assay | Principle | Throughput | Label-Free? | Cellular Context | Key Output |
| CETSA | Ligand-induced thermal stabilization | Low to Medium | Yes | Intact cells or lysates | ΔTm |
| NanoBRET™ TE | BRET-based competitive binding | High | No | Live cells | IC50 |
| Western Blot | Immunodetection of protein levels | Low | Yes (for protein) | Cell lysates | % Degradation, DC50 |
| In-Cell Western™ | Quantitative immunofluorescence | High | Yes (for protein) | Fixed cells | % Degradation, DC50 |
| Proteomics | Mass spectrometry-based protein quantification | Low to Medium | Yes (for protein) | Cell lysates | Global protein abundance changes |
| NanoBRET™ TC | Proximity-based BRET signal | High | No | Live cells | EC50 for complex formation |
| Co-IP | Antibody-based pulldown of complexes | Low | Yes (for protein) | Cell lysates | Demonstration of interaction |
Table 2: Comparison of common assays for PROTAC target engagement.
Conclusion: A Multi-Faceted Approach to Validation
Confirming the target engagement of a PROTAC in a cellular environment is a multi-step process that requires a combination of orthogonal assays. While direct binding assays like CETSA and NanoBRET™ provide definitive evidence of target interaction, downstream functional assays such as Western blotting, In-Cell Western™, and quantitative proteomics are essential to validate the intended biological outcome of protein degradation. [1]Furthermore, assessing ternary complex formation provides crucial mechanistic insight. [1]By employing a carefully selected suite of these methodologies, researchers can build a comprehensive and robust data package to confidently advance their PROTAC candidates through the drug discovery pipeline.
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CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. (2024). Pelago Bioscience. Retrieved January 3, 2026, from [Link]
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Riching, K. M., et al. (2018). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]
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Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. (2025). bioRxiv. [Link]
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Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. (2025). ResearchGate. [Link]
-
Protein Degrader Proteomics for PROTACs and Molecular Glues. (2024). Sapient Bio. Retrieved January 3, 2026, from [Link]
-
Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. (2023). bioRxiv. [Link]
-
Analysis of PROTAC Target Protein and Degradation Profiles. (n.d.). ChemPro Innovations. Retrieved January 3, 2026, from [Link]
-
The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. (2023). ResearchGate. [Link]
-
How Conjugation Approaches Improve PROTAC Function. (2025). Panome Bio. Retrieved January 3, 2026, from [Link]
-
Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. (2020). bioRxiv. [Link]
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Application of PROTACs in Target Identification and Target Validation. (2024). Molecules, 29(6), 1358. [Link]
-
Application of PROTACs in target identification and validation. (2024). ScienceOpen. [Link]
-
Quantitative measurement of PROTAC intracellular accumulation. (2025). ResearchGate. [Link]
-
Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence. (2023). Journal of the American Chemical Society, 145(42), 22916-22930. [Link]
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Targeted Protein Degradation (TPD) for Immunotherapy: Understanding Proteolysis Targeting Chimera-Driven Ubiquitin-Proteasome Interactions. (2023). Bioconjugate Chemistry, 34(11), 1891-1907. [Link]
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Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. (2021). YouTube. [Link]
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A Senior Application Scientist's Guide to Validating On-Target Activity Using Cellular Thermal Shift Assays (CETSA)
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended target within the complex milieu of a living cell is a cornerstone of modern therapeutic development. This guide provides an in-depth, technical comparison of the Cellular Thermal Shift Assay (CETSA) with alternative on-target validation methodologies. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower you to make informed decisions for your research.
The Imperative of On-Target Validation in Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, a significant portion of which can be attributed to a lack of robust on-target engagement. Failure to confirm that a compound interacts with its intended molecular target in a physiologically relevant setting can lead to misleading structure-activity relationships (SAR), wasted resources, and late-stage clinical failures. Therefore, rigorous and reliable methods to quantify target engagement are not just a recommendation but a necessity.
Unveiling the Power of CETSA: A Biophysical Approach to Target Engagement
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free biophysical technique to directly measure the interaction between a ligand and its target protein within intact cells or even tissues.[1][2] The fundamental principle of CETSA is elegantly simple: the binding of a ligand, such as a small molecule inhibitor, to its protein target confers thermal stability.[3] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By subjecting cells to a temperature gradient and subsequently quantifying the amount of soluble target protein, a "melt curve" can be generated. A shift in this curve in the presence of a compound provides direct evidence of target engagement.[4][5]
Two primary formats of CETSA are widely employed:
-
CETSA Melt Curve (or Thermal Shift Assay): This classic format involves heating cell lysates or intact cells treated with a compound or vehicle to a range of temperatures. The resulting melt curves are compared to determine the change in the apparent melting temperature (Tagg) of the target protein.[6]
-
Isothermal Dose-Response Fingerprint (ITDRF CETSA): In this format, cells are treated with a range of compound concentrations and then heated to a single, constant temperature.[6] This allows for the determination of the compound's potency in stabilizing the target, often expressed as an EC50 value.[6]
The choice between these formats depends on the experimental goal. The melt curve is excellent for initial validation of target engagement, while ITDRF CETSA is more suited for quantitative comparison of compound potencies and SAR studies.[6]
A Comparative Landscape: CETSA vs. Alternative On-Target Validation Methods
While CETSA offers a unique window into cellular target engagement, a diverse array of alternative techniques exists, each with its own set of strengths and limitations. The selection of the most appropriate method is contingent on the specific biological question, the nature of the target, and the stage of the drug discovery process.
Here, we present a comparative analysis of CETSA with other prominent on-target validation assays.
Table 1: Qualitative Comparison of On-Target Validation Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Biochemical Assays (e.g., Enzyme Kinetics) | Biophysical Assays (e.g., SPR, ITC) |
| Principle | Ligand-induced thermal stabilization of the target protein.[3] | Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.[7] | Measurement of the functional activity of the target protein (e.g., enzyme inhibition). | Direct measurement of binding events using physical principles (e.g., mass, heat change). |
| Cellular Context | Intact cells, cell lysates, tissues.[7] | Intact cells. | Cell lysates or purified protein. | Purified protein. |
| Labeling Requirement | Label-free for endogenous proteins.[3] | Requires genetic modification (e.g., NanoLuc® fusion) of the target protein.[7] | Often requires labeled substrates or antibodies. | Typically requires immobilization of the target or ligand. |
| Throughput | Low to high (with automated platforms).[8] | High.[7] | Varies (can be high-throughput). | Low to medium. |
| Information Provided | Direct evidence of target binding in a cellular environment, cellular permeability. | Target occupancy and binding affinity in living cells. | Functional consequence of target binding (e.g., IC50). | Binding affinity (Kd), kinetics (kon, koff), and thermodynamics. |
| Key Advantage | Physiologically relevant, no compound or protein modification required for endogenous targets.[3] | High sensitivity and suitability for high-throughput screening in live cells.[7] | Directly measures the functional impact of the compound. | Provides detailed mechanistic insights into the binding interaction. |
| Key Limitation | Not all binding events result in a significant thermal shift; can be lower throughput for the classic format.[9] | Requires genetic engineering of cell lines; potential for artifacts from protein tagging.[7] | May not reflect cellular activity due to factors like cell permeability and off-target effects. | Lacks the physiological context of the cellular environment. |
Table 2: Quantitative Comparison of Potency Values (Illustrative Examples)
This table presents a compilation of representative data from various sources to illustrate the potential correlation and divergence of potency values obtained through different methods for the same or similar target-ligand systems.
| Target | Compound | CETSA (EC50) | NanoBRET (IC50) | Biochemical (IC50) | Functional Cellular Assay (EC50/IC50) | Reference |
| BRAF V600E | GDC-0879 | ~100 nM | ~20 nM | ~5 nM | ~50 nM | [10] |
| LDHA | Compound 15 | 2.5 µM (RT-CETSA) | - | 30 nM | 6.5 µM (Lactate Assay) | [11] |
| PARP1 | Various Inhibitors | Good correlation | - | Higher potency observed | Good correlation | [8] |
| DNA-PK | DNA-PK-IN-14 | - | - | 7.95 nM | - | [12] |
The Causality Behind Experimental Choices: A Senior Scientist's Perspective
The selection of an on-target validation assay is not a one-size-fits-all decision. As a senior application scientist, I advocate for a multi-faceted approach, often employing orthogonal methods to build a comprehensive and compelling case for on-target activity.
-
Early Stage Discovery and Hit-to-Lead: In the initial phases, high-throughput methods like NanoBRET or biochemical assays are invaluable for screening large compound libraries and establishing initial SAR. However, these assays can sometimes provide a skewed perception of a compound's true cellular activity.
-
Lead Optimization and Candidate Selection: This is where CETSA truly shines. Its ability to confirm target engagement in an unperturbed cellular environment provides crucial validation that a compound not only binds its target but also possesses the necessary cell permeability to do so. A strong correlation between CETSA EC50 values and the potency observed in a functional cellular assay is a powerful indicator of on-target mechanism of action.[8]
-
Troubleshooting and Mechanistic Studies: When discrepancies arise between biochemical and cellular assay data, CETSA can be a critical tool to dissect the underlying cause. For instance, a potent compound in a biochemical assay that shows weak activity in a cellular assay and a correspondingly weak or non-existent shift in CETSA is likely to have poor cell permeability. Conversely, a compound that demonstrates a robust thermal shift in CETSA but weak functional activity may indicate that target binding alone is insufficient to elicit the desired biological response.
Experimental Protocols: A Step-by-Step Guide to CETSA
Here, we provide detailed, step-by-step methodologies for the two primary CETSA formats.
Protocol 1: CETSA Melt Curve (Western Blot-Based)
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the test compound at a fixed concentration or with a vehicle control (e.g., DMSO). Incubate for a duration sufficient to allow for compound uptake and target binding (typically 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Normalize the protein concentration of all samples.
-
Analyze the levels of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the band intensity of each heated sample to the unheated control.
-
Plot the percentage of soluble protein as a function of temperature to generate the melt curves.
-
Determine the Tagg, which is the temperature at which 50% of the protein is denatured. A shift in the Tagg between the compound-treated and vehicle-treated samples indicates target engagement.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF CETSA)
-
Cell Culture and Treatment:
-
Plate and grow cells as described for the melt curve protocol.
-
Treat cells with a serial dilution of the test compound. Include a vehicle-only control. Incubate as previously determined.
-
-
Heat Shock:
-
Harvest and wash the cells.
-
Resuspend the cells in PBS with protease inhibitors.
-
Heat all samples to a single, predetermined temperature for 3 minutes. This temperature should be chosen from the melt curve experiment and is typically a temperature where a significant portion of the target protein has denatured in the absence of a stabilizing ligand.
-
-
Cell Lysis, Fractionation, and Analysis:
-
Follow the same steps for cell lysis, fractionation, and protein quantification as described in the melt curve protocol.
-
-
Data Analysis:
-
Plot the normalized amount of soluble target protein against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that results in 50% of the maximal target stabilization.
-
Visualizing the Science: Diagrams for Clarity
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Diagram 1: The Principle of Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the target protein, protecting it from heat-induced denaturation.
Diagram 2: CETSA Experimental Workflow
Caption: A streamlined overview of the key steps in a CETSA experiment.
Diagram 3: Comparison of On-Target Validation Methodologies
Caption: Key attributes of CETSA compared to other on-target validation techniques.
Conclusion: Integrating CETSA for Robust On-Target Validation
References
- 1. researchgate.net [researchgate.net]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Quantitative Proteomics for Confirming Protein Degradation Specificity
For researchers, scientists, and drug development professionals pioneering therapeutics in Targeted Protein Degradation (TPD), the rigorous validation of a degrader's specificity is paramount.[1] Modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues are designed to eliminate specific disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[2][3] While traditional methods like Western blotting can confirm the degradation of the intended target, they fall short of revealing the global, proteome-wide effects of a compound.[1][4]
Mass spectrometry (MS)-based quantitative proteomics has become the definitive standard for this task, offering an unbiased and comprehensive assessment of both on-target efficacy and unintended off-target degradation.[1][2][4] This guide provides a comparative analysis of the primary MS-based methodologies, focusing on the causality behind experimental choices to empower you to select the optimal strategy for your research.
Part 1: The Foundational Strategy—Global Proteome Profiling
Before delving into specific techniques, we must establish the core objective: to obtain a global and impartial snapshot of the proteome after treatment with a degrader. This approach is critical for simultaneously assessing two key parameters:
-
On-Target Efficacy: Quantifying the extent of degradation of the protein of interest (POI).
-
Specificity & Off-Target Effects: Identifying any other proteins in the proteome that are unintentionally degraded, which could lead to toxicity or other adverse effects.[1][5]
Three principal quantitative strategies dominate the field: metabolic labeling, isobaric chemical labeling, and label-free quantification. The choice among them is a critical decision dictated by the experimental question, sample type, and available resources.
The Mechanism of Targeted Protein Degradation
To understand the data, one must first understand the mechanism being measured. PROTACs, for example, are bifunctional molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the 26S proteasome.
Caption: PROTAC-mediated targeted protein degradation pathway.
Part 2: A Comparative Analysis of Core Methodologies
The selection of a quantitative proteomics method is a trade-off between accuracy, throughput, cost, and experimental flexibility. Here, we compare the three leading approaches.
SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
SILAC is a metabolic labeling technique where cells are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., Arginine and Lysine).[6] This results in the in-vivo incorporation of the labels into all newly synthesized proteins.[6][7]
-
The Causality Behind the Choice: The primary strength of SILAC lies in its accuracy and precision. By combining the "heavy" (degrader-treated) and "light" (vehicle-treated) cell populations at the very beginning of the sample preparation workflow, any subsequent protein loss or technical variability during lysis, digestion, and cleanup affects both samples equally.[6] This minimizes experimental error, making SILAC a gold standard for quantitative accuracy.
-
Best For: Experiments demanding the highest quantitative precision; studies on protein turnover and synthesis dynamics.[6][7]
-
Limitations: Primarily applicable to cultured cells that can be metabolically labeled, which can take several cell divisions for complete label incorporation. It has low multiplexing capacity (typically 2 or 3 conditions).
TMT (Tandem Mass Tags)
TMT is a chemical labeling method that uses isobaric tags.[8][9] This means the tags have the same total mass, but upon fragmentation in the mass spectrometer, they yield unique "reporter ions" of different masses. Peptides from different samples (e.g., different drug concentrations or time points) are labeled with distinct TMT tags, pooled, and analyzed in a single MS run.[1] The intensity of the reporter ions for a given peptide directly corresponds to its relative abundance in each original sample.
-
The Causality Behind the Choice: The key advantage of TMT is its multiplexing capability.[1] Modern TMTpro kits allow for the simultaneous analysis of up to 18 samples.[8][9] This dramatically increases throughput and allows for more complex experimental designs, such as multi-point dose-response curves and time-course studies, to be analyzed in one batch, thereby reducing instrument time and inter-run variability.[1]
-
Best For: Dose-response studies, time-course analyses, and experiments with multiple conditions or replicates that benefit from being analyzed together.
-
Limitations: Labeling occurs after protein digestion, introducing potential variability before the samples are pooled. It can also suffer from "ratio compression," where reporter ion intensities can be distorted by co-isolated interfering ions, though this can be mitigated with advanced MS methods.
Label-Free Quantification (LFQ)
As the name suggests, LFQ determines the relative abundance of proteins without the use of any isotopic labels.[10][11] Quantification is typically based on the signal intensity of the precursor peptide ions detected in the mass spectrometer or by counting the number of fragmentation spectra identified for a given protein.[11][12]
-
The Causality Behind the Choice: LFQ offers the greatest flexibility and simplicity in sample preparation.[10] Since no labeling is required, there is no limit to the number of samples that can be compared, and it is suitable for all sample types, including tissues and clinical specimens where metabolic labeling is not feasible.[10] This makes it ideal for large-scale screening studies.
-
Best For: Large-scale experiments with many samples, analysis of tissue or clinical samples, and situations where labeling is impractical.
-
Limitations: LFQ demands high reproducibility in chromatography and instrument performance, as each sample is run separately. It is also more susceptible to missing values, where a peptide is detected in one sample but not another.[13]
Performance Comparison
| Feature | SILAC (Stable Isotope Labeling) | TMT (Tandem Mass Tags) | Label-Free Quantification (LFQ) |
| Principle | Metabolic labeling in cell culture[6] | Chemical isobaric tagging of peptides[8] | Signal intensity or spectral counting[11] |
| Mixing Stage | Cell level (early) | Peptide level (late) | N/A (analyzed separately) |
| Quantitative Accuracy | Very High | High (can be affected by ratio compression) | Moderate to High (instrument dependent) |
| Multiplexing | Low (typically 2-3 plex) | High (up to 18-plex)[9] | Unlimited |
| Throughput | Low | High | High |
| Sample Type | Proliferating cells in culture | Any protein sample | Any protein sample[10] |
| Workflow Complexity | High (long cell culture) | Moderate (extra labeling steps) | Low (simplest sample prep)[10] |
| Cost | Moderate (labeled media/amino acids) | High (reagents are expensive) | Low (no labeling reagents) |
Part 3: Experimental Workflow & Protocols
A robust and reproducible protocol is the foundation of trustworthy data.[4] The general workflow for all three methods shares common core steps, with variations in the labeling and data acquisition stages.
General Quantitative Proteomics Workflow
Caption: General workflow for quantitative proteomics.
Detailed Protocol: TMT-Based Proteomics for Degrader Specificity
This protocol outlines the key steps for a TMT-based experiment to assess the on- and off-target effects of a protein degrader.[4]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the degrader compound at various concentrations and/or for various time points. Crucially, include a vehicle-treated control (e.g., DMSO). Use at least three biological replicates per condition.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing a strong denaturant (e.g., 8M urea), protease inhibitors, and phosphatase inhibitors to ensure protein integrity.[14]
-
Sonicate or use other methods to shear nucleic acids and ensure complete lysis.
-
Centrifuge to pellet debris and collect the supernatant containing the proteome.
-
Perform a protein concentration assay (e.g., BCA) to normalize the amount of protein taken for each sample.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Take an equal amount of protein from each sample (e.g., 50-100 µg).
-
Reduce disulfide bonds with DTT (dithiothreitol).
-
Alkylate cysteines with IAA (iodoacetamide) to prevent disulfide bonds from reforming.
-
Dilute the urea concentration to <2M to ensure optimal enzyme activity.
-
Digest proteins into peptides using an appropriate protease (e.g., Trypsin/Lys-C mix) overnight at 37°C.[4]
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMTpro isobaric tag according to the manufacturer's instructions.[4]
-
Quench the labeling reaction.
-
Combine all labeled samples into a single tube. This pooled sample now contains peptides from all experimental conditions.
-
-
Peptide Cleanup and Fractionation:
-
Clean up the pooled peptide sample using solid-phase extraction (e.g., C18 desalting) to remove salts and impurities.
-
To increase proteome coverage, fractionate the complex peptide mixture, typically using high-pH reversed-phase liquid chromatography.[15] This separates peptides into multiple simpler fractions, allowing for deeper analysis.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS1 scan and multiple MS2 scans of the most abundant peptide precursors.[1]
-
-
Data Analysis:
-
Process the raw MS data using specialized software like Proteome Discoverer or MaxQuant.[1][16]
-
Identify peptides and proteins by searching the data against a protein database (e.g., UniProt).[4]
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.[1]
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly up- or down-regulated upon treatment. Visualize results using volcano plots and heatmaps.
-
Part 4: Ensuring Trustworthiness and Self-Validation
Scientific integrity requires that every protocol be a self-validating system. In quantitative proteomics, this is achieved through rigorous experimental design and data analysis.
-
Biological Replicates: Are non-negotiable. A minimum of three biological replicates per condition is essential to achieve statistical power and ensure that observed changes are not due to random variation.
-
Statistical Rigor: Apply appropriate statistical tests to determine the significance of protein abundance changes. Use p-value adjustments (e.g., Benjamini-Hochberg) to control the false discovery rate (FDR) in proteome-wide analyses.
-
Orthogonal Validation: While MS provides a global view, it is good practice to validate key findings—especially the degradation of the primary target and critical off-targets—with an independent method like a Western blot or a targeted proteomics assay (e.g., Parallel Reaction Monitoring, PRM).[1][17]
-
Advanced Acquisition Methods: For LFQ or SILAC, consider Data-Independent Acquisition (DIA). DIA systematically fragments all peptides within a given mass range, resulting in fewer missing values and improved quantitative accuracy compared to traditional DDA.[13][18][19]
References
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Zee, B. M., et al. (2014). Time-resolved Analysis of Proteome Dynamics by Tandem Mass Tags and Stable Isotope Labeling in Cell Culture (TMT-SILAC) Hyperplexing. Molecular & Cellular Proteomics. [Link]
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Pino, L. K., et al. (2021). Improved SILAC Quantification with Data-Independent Acquisition to Investigate Bortezomib-Induced Protein Degradation. Journal of Proteome Research. [Link]
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Pino, L. K., et al. (2021). Improved SILAC Quantification with Data-Independent Acquisition to Investigate Bortezomib-Induced Protein Degradation. Journal of Proteome Research. [Link]
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Pfaffen, V. S., et al. (2021). Targeted proteomics addresses selectivity and complexity of protein degradation by autophagy. eLife. [Link]
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Nowak, R. P., et al. (2021). Methods for Quantitative Assessment of Protein Degradation. Methods in Molecular Biology. [Link]
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Erickson, B. K., et al. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. Journal of Visualized Experiments. [Link]
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Wang, G., et al. (2013). Issues and Applications in Label-Free Quantitative Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Biognosys. (2023). Why is Targeted Protein Degradation a Hot Topic in Drug Development?. Retrieved from Biognosys. [Link]
-
ResearchGate. (2021). (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from ResearchGate. [Link]
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Request PDF. (2022). Quantitative Measurement of Rate of Targeted Protein Degradation. Retrieved from Request PDF. [Link]
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ResearchGate. (n.d.). Depiction of two common workflows for proteomic analysis of various.... Retrieved from ResearchGate. [Link]
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Wikipedia. (n.d.). Label-free quantification. Retrieved from Wikipedia. [Link]
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Silantes. (2023). Quantitative Proteomics: Label-Free versus Label-Based Methods. Retrieved from Silantes. [Link]
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Mtoz Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Retrieved from Mtoz Biolabs. [Link]
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Gygi, S. (2024). Targeted Pathway Proteomics Using TMT and Real-Time Analytics to Create GoDig Assays. [Webinar]. [Link]
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Słabicki, M., et al. (2022). Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence. Annual Review of Cancer Biology. [Link]
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ResearchGate. (n.d.). Comparison of dynamic SILAC and TMT-SILAC hyperplexing for measurement.... Retrieved from ResearchGate. [Link]
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Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from Technology Networks. [Link]
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Mulvey, C. M., et al. (2023). A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data. F1000Research. [Link]
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Cristea, I. M., et al. (2021). A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. International Journal of Molecular Sciences. [Link]
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Kramer, H. (2022). Quantitative Proteomics and Omics Data Analysis. [Video]. YouTube. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
